molecular formula C19H24 B1581528 Dimesitylmethane CAS No. 733-07-3

Dimesitylmethane

Cat. No.: B1581528
CAS No.: 733-07-3
M. Wt: 252.4 g/mol
InChI Key: ZQYQPPLKPFBKLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimesitylmethane is a useful research compound. Its molecular formula is C19H24 and its molecular weight is 252.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 121813. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-trimethyl-2-[(2,4,6-trimethylphenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24/c1-12-7-14(3)18(15(4)8-12)11-19-16(5)9-13(2)10-17(19)6/h7-10H,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYQPPLKPFBKLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC2=C(C=C(C=C2C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90223529
Record name 1,1'-Methylenebis(2,4,6-trimethylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90223529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733-07-3
Record name 1,3,5-Trimethyl-2-[(2,4,6-trimethylphenyl)methyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Methylenebis(2,4,6-trimethylbenzene)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000733073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 733-07-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121813
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 733-07-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97366
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-Methylenebis(2,4,6-trimethylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90223529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-methylenebis[2,4,6-trimethylbenzene]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.902
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Dimesitylmethane: A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of dimesitylmethane, a sterically hindered aromatic hydrocarbon. This document details the established synthetic protocols, comprehensive characterization data, and the mechanistic basis of its formation.

Core Properties of this compound

This compound, with the IUPAC name 1,3,5-trimethyl-2-[(2,4,6-trimethylphenyl)methyl]benzene, is a white crystalline solid at room temperature.[1] Its bulky mesityl groups contribute to its unique steric and electronic properties.

PropertyValueReference
Molecular Formula C₁₉H₂₄[2][3]
Molecular Weight 252.39 g/mol [2][3]
Melting Point 132-135 °C[4]
Boiling Point 212-213 °C at 21 mmHg[5]
CAS Number 733-07-3[2]

Synthesis of this compound

The most common and well-documented synthesis of this compound is through the acid-catalyzed reaction of mesitylene (B46885) with a formaldehyde (B43269) source, such as paraformaldehyde. This reaction is a classic example of a Friedel-Crafts alkylation.[5][6]

Experimental Protocol: Acid-Catalyzed Condensation of Mesitylene and Paraformaldehyde[5]

This protocol is adapted from a procedure published in Organic Syntheses.[5]

Materials:

  • Mesitylene (1,3,5-trimethylbenzene)

  • Paraformaldehyde

  • Formic acid (88%)

  • Benzene (B151609)

  • Aqueous sodium carbonate solution (2-3%)

  • Saturated sodium chloride solution

Equipment:

  • 5-L round-bottomed flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Büchner funnel

Procedure:

  • To a 5-L round-bottomed flask equipped with a stirrer, thermometer, and reflux condenser, add 165 g (5.5 moles) of 91% paraformaldehyde and 1250 g (24 moles) of 88% formic acid.

  • Heat the mixture to 80 °C with stirring until the paraformaldehyde is completely dissolved.

  • Rapidly add 1.8 kg (15 moles) of mesitylene to the stirred solution.

  • Heat the reaction mixture under reflux for 6 hours.

  • Cool the mixture to room temperature, which will result in the precipitation of a large mass of yellow crystals.

  • Decant the liquid layers from the solid product. Separate and discard the lower aqueous layer.

  • Wash the solid in the reaction flask by stirring with 500 mL of benzene.

  • Filter the slurry of the solid in benzene using a Büchner funnel and suck the solid dry.

  • Combine the filtrate with the upper organic layer from the initial reaction mixture.

  • Wash the combined benzene solution sequentially with 500 mL of water, 500 mL of 2-3% aqueous sodium carbonate, and 200 mL of saturated sodium chloride solution.

  • Remove the benzene and water from the solution by distillation at atmospheric pressure.

  • Cool the residue to room temperature and collect the precipitated solid by filtration.

  • Combine this solid with the main crop of crystals from the original reaction mixture.

  • Wash the combined solids twice with 300 mL of water, once with 400 mL of 2-3% aqueous sodium carbonate, and once with 300-400 mL of water.

  • Dry the final product on the Büchner funnel. The expected yield of crude this compound is approximately 62%, with a melting point of 128.5–131 °C.[5]

Purification:

For higher purity, the crude product can be recrystallized from boiling benzene with subsequent precipitation using methanol. This yields white platelets with a melting point of 133–135 °C.[5]

Synthesis Workflow

Synthesis_Workflow Reactants Mesitylene & Paraformaldehyde Reaction Reflux in Formic Acid (6h) Reactants->Reaction Cooling Cool to RT Reaction->Cooling Filtration1 Initial Filtration Cooling->Filtration1 Workup Aqueous Wash & Extraction Filtration1->Workup Solid Distillation Solvent Removal Workup->Distillation Filtration2 Final Filtration & Washing Distillation->Filtration2 Drying Drying Filtration2->Drying Product This compound Drying->Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism: Friedel-Crafts Alkylation

The synthesis of this compound proceeds via an electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation mechanism.

Reaction_Mechanism Start Paraformaldehyde + H⁺ Electrophile Formation of Electrophilic Species [CH₂OH]⁺ Start->Electrophile Attack1 Nucleophilic Attack by Mesitylene Electrophile->Attack1 Intermediate1 Benzylic Alcohol Intermediate Attack1->Intermediate1 Carbocation Formation of Benzylic Carbocation Intermediate1->Carbocation -H₂O Attack2 Nucleophilic Attack by Second Mesitylene Carbocation->Attack2 Product This compound Attack2->Product -H⁺

Caption: Proposed mechanism for the formation of this compound.

Characterization of this compound

A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the different types of protons and their connectivity.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.8s4HAromatic protons (H-Ar)
~3.9s2HMethylene (B1212753) protons (-CH₂-)
~2.2s18HMethyl protons (-CH₃)

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of non-equivalent carbon atoms.

Chemical Shift (δ) ppmAssignment
~137Quaternary aromatic carbons (C-Ar) attached to methyl groups
~135Quaternary aromatic carbons (C-Ar) attached to the methylene bridge
~129Aromatic carbons with a proton (CH-Ar)
~30Methylene carbon (-CH₂-)
~21Methyl carbons (-CH₃)
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) is expected at m/z = 252.[7]

Expected Fragmentation:

A prominent fragmentation pathway involves the cleavage of the benzylic C-C bond, leading to the formation of a stable mesityl cation or a tropylium-like ion.

m/zFragment
252[C₁₉H₂₄]⁺ (Molecular Ion)
133[C₁₀H₁₃]⁺ (Mesitylmethyl cation)
119[C₉H₁₁]⁺ (Mesityl cation)
Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings and the methyl and methylene groups, as well as C=C stretching of the aromatic rings.[7]

Wavenumber (cm⁻¹)Vibration
3100-3000Aromatic C-H stretch
3000-2850Aliphatic C-H stretch
1600-1450Aromatic C=C stretch
1470-1430CH₂ and CH₃ bending
850-750Aromatic C-H out-of-plane bend

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol and characterization data serve as a valuable resource for researchers in organic synthesis, materials science, and drug development who may utilize this sterically hindered molecule in their work. The provided spectroscopic data and mechanistic insights offer a solid foundation for the identification and further functionalization of this compound.

References

An In-depth Technical Guide to the Structure of Dimesitylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular structure and properties of Dimesitylmethane, a significant aromatic hydrocarbon. The information is presented to be a valuable resource for professionals in research and development.

Introduction to this compound

This compound, also known by its IUPAC name 1,3,5-trimethyl-2-[(2,4,6-trimethylphenyl)methyl]benzene, is an organic compound that consists of two mesityl (2,4,6-trimethylphenyl) groups linked by a methylene (B1212753) bridge.[1][2] Its chemical formula is C₁₉H₂₄.[1] This structure results in significant steric hindrance around the central methylene carbon, which influences its chemical reactivity and physical properties.

Molecular Structure

The core structure of this compound features a central carbon atom, derived from methane, which is bonded to two mesityl groups.[1] A mesityl group is an aromatic ring (benzene) substituted with three methyl groups at positions 1, 3, and 5. In this compound, the methylene bridge connects the two aromatic rings. The formal name, 1,3,5-trimethyl-2-[(2,4,6-trimethylphenyl)methyl]benzene, precisely describes this arrangement.[2]

The key structural features are:

  • Methylene Bridge: A -CH₂- group that serves as the linker.

  • Two Mesityl Groups: Each mesityl group is a 2,4,6-trimethylphenyl substituent. These bulky groups are positioned on the central methylene carbon.

The steric bulk of the ortho-methyl groups on the mesityl rings forces a non-planar arrangement of the molecule, with the two aromatic rings being twisted out of the plane of the central C-C-C bond angle.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₉H₂₄[1]
Molecular Weight 252.39 g/mol [1]
IUPAC Name 1,3,5-trimethyl-2-[(2,4,6-trimethylphenyl)methyl]benzene[2]
CAS Number 733-07-3[1]
Melting Point 132-135 °C[3]
Boiling Point 370.7 °C at 760 mmHg
Density 0.947 g/cm³

Structural Visualization

To provide a clear visual representation of the molecular structure of this compound, the following diagram has been generated using the Graphviz DOT language.

Dimesitylmethane_Structure cluster_mesityl1 Mesityl Group 1 cluster_mesityl2 Mesityl Group 2 C_methylene CH₂ C1_2 C C_methylene->C1_2 C2_2 C C_methylene->C2_2 C1_1 C C1_1->C1_2 Me1_1 CH₃ C1_1->Me1_1 C1_3 C C1_2->C1_3 C1_4 C C1_3->C1_4 Me1_3 CH₃ C1_3->Me1_3 C1_5 C C1_4->C1_5 C1_6 C C1_5->C1_6 Me1_5 CH₃ C1_5->Me1_5 C1_6->C1_1 C2_1 C C2_1->C2_2 Me2_1 CH₃ C2_1->Me2_1 C2_3 C C2_2->C2_3 C2_4 C C2_3->C2_4 Me2_3 CH₃ C2_3->Me2_3 C2_5 C C2_4->C2_5 C2_6 C C2_5->C2_6 Me2_5 CH₃ C2_5->Me2_5 C2_6->C2_1

Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the acid-catalyzed condensation of mesitylene (B46885) with paraformaldehyde.[4]

Materials:

  • Mesitylene (1,3,5-trimethylbenzene)

  • Paraformaldehyde

  • Formic acid (88%)

  • Benzene (B151609)

  • Sodium carbonate solution (2-3%)

  • Saturated sodium chloride solution

Procedure:

  • A mixture of paraformaldehyde and formic acid is heated to 80°C with stirring until the paraformaldehyde dissolves.[4]

  • Mesitylene is rapidly added to the stirred solution, and the mixture is heated under reflux for approximately 6 hours.[4]

  • Upon cooling to room temperature, crude this compound crystallizes out of the solution.[4]

  • The liquid layers are decanted, and the solid product is washed with benzene.

  • The solid is filtered and combined with the product precipitated from the organic layer after washing with water, sodium carbonate solution, and saturated sodium chloride solution.[4]

  • The combined solids are washed again with water and sodium carbonate solution to yield crude this compound.[4]

  • Further purification can be achieved by recrystallization from boiling benzene with the addition of methanol (B129727) to precipitate the product, yielding white platelets.[4]

Purity Analysis: The purity of the synthesized this compound can be determined by vapor-phase chromatography.[4] The melting point is also a key indicator of purity.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification reactants Mesitylene + Paraformaldehyde + Formic Acid reflux Reflux at 80°C for 6 hours reactants->reflux cool Cool to Room Temperature reflux->cool crystallization Crude this compound Crystals Form cool->crystallization decant Decant Liquid Layers crystallization->decant wash_benzene Wash Solid with Benzene decant->wash_benzene filter Filter Solid wash_benzene->filter wash_aqueous Wash with H₂O, Na₂CO₃, NaCl filter->wash_aqueous combine Combine Solid Fractions wash_aqueous->combine recrystallize Recrystallize from Benzene/Methanol combine->recrystallize product Pure this compound recrystallize->product

Workflow for this compound synthesis.

References

Dimesitylmethane CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Dimesitylmethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of this compound, a sterically hindered aromatic hydrocarbon. The information is curated for professionals in research and development.

Physicochemical Properties

This compound is a white crystalline solid under ambient conditions.[1] The presence of two bulky mesityl groups significantly influences its physical properties, such as its melting point and solubility profile.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 733-07-3[1][2]
Molecular Formula C₁₉H₂₄[1][2]
Molecular Weight 252.40 g/mol [2]
Appearance White solid[1][2]
Melting Point 129 - 135 °C[2][3]
Boiling Point 212-213 °C at 21 mmHg[1]
Density 0.947 g/cm³
Water Solubility Insoluble[2]

Table 2: Qualitative Solubility of this compound

The solubility of this compound is dictated by its non-polar character. Following the principle of "like dissolves like," its solubility in various common organic solvents is predicted below.

SolventPolarityExpected Solubility
TolueneNon-polarSoluble
Benzene (B151609)Non-polarSoluble
HexaneNon-polarSoluble
Diethyl EtherModerately PolarModerately Soluble
DichloromethanePolar AproticSparingly Soluble
AcetonePolar AproticSparingly Soluble
EthanolPolar ProticSparingly Soluble
Methanol (B129727)Polar ProticInsoluble

Spectroscopic Data

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound shows characteristic signals that correspond to the aromatic, methylene, and methyl protons in the molecule.

Table 3: ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~6.8Singlet4HAromatic protons (Ar-H)
~3.8Singlet2HMethylene protons (-CH₂-)
~2.2Singlet18HMethyl protons (-CH₃)

Note: The chemical shifts are approximate values based on spectral data and typical chemical shift ranges for these types of protons.

Infrared (IR) Spectroscopy

The infrared (IR) spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

Table 4: Key IR Absorption Peaks for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3050-3000MediumAromatic C-H stretch
2970-2850StrongAliphatic C-H stretch (methyl and methylene)
1610, 1480Medium-StrongAromatic C=C ring stretching vibrations

Experimental Protocols

Synthesis of this compound

This compound can be reliably synthesized via an acid-catalyzed condensation of mesitylene (B46885) with formaldehyde. The following protocol is a summary of the procedure reported in Organic Syntheses.[1]

Materials:

  • Mesitylene

  • Paraformaldehyde

  • Formic acid (88%)

  • Benzene

  • Sodium carbonate solution (2-3% aqueous)

  • Saturated sodium chloride solution

Procedure:

  • In a round-bottomed flask equipped with a stirrer, thermometer, and reflux condenser, dissolve paraformaldehyde in formic acid by heating to 80°C.

  • To the resulting solution, rapidly add mesitylene and heat the mixture under reflux for 6 hours.

  • Cool the reaction mixture to room temperature to induce crystallization of the crude product.

  • Decant the liquid layers and wash the solid with benzene.

  • Combine the organic fractions and wash sequentially with water, 2-3% aqueous sodium carbonate solution, and saturated sodium chloride solution.

  • Remove the benzene and water by distillation.

  • The crude this compound can be purified by recrystallization from a mixture of boiling benzene and methanol to afford white platelets.[1]

G cluster_reactants Reactants cluster_process Process cluster_product Product Mesitylene Mesitylene Reaction Add Mesitylene and Reflux for 6 hours Mesitylene->Reaction Paraformaldehyde Paraformaldehyde Dissolution Dissolve Paraformaldehyde in Formic Acid at 80°C Paraformaldehyde->Dissolution FormicAcid Formic Acid (Catalyst) FormicAcid->Dissolution Dissolution->Reaction Crystallization Cool to Room Temperature to Crystallize Product Reaction->Crystallization Washing Wash with Benzene, Water, Na₂CO₃, and NaCl Crystallization->Washing Distillation Remove Solvents by Distillation Washing->Distillation Recrystallization Recrystallize from Benzene/Methanol Distillation->Recrystallization This compound This compound Recrystallization->this compound G This compound This compound MesitylGroup1 Mesityl Group 1 This compound->MesitylGroup1 MethyleneBridge Methylene Bridge (-CH₂-) This compound->MethyleneBridge MesitylGroup2 Mesityl Group 2 This compound->MesitylGroup2

References

Dimesitylmethane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimesitylmethane, systematically named 1,1'-methylenebis(2,4,6-trimethylbenzene), is a sterically hindered aromatic hydrocarbon. This document provides an in-depth overview of its discovery, synthesis, and physicochemical properties. Detailed experimental protocols for its preparation are presented, alongside a summary of its known reactivity, which is largely influenced by the significant steric shielding of the methylene (B1212753) bridge by the two mesityl groups. While a simple molecule, its structural characteristics offer insights into the behavior of sterically encumbered aromatic systems. Currently, there is no evidence to suggest that this compound is involved in any biological signaling pathways or possesses any pharmacological activity.

Discovery and History

The synthesis of substituted diarylmethanes, the class of compounds to which this compound belongs, has been a subject of interest in organic chemistry for many years. While a specific "discovery" paper for this compound is not readily apparent in the historical literature, its preparation is based on well-established synthetic methodologies. A widely recognized and reliable method for the synthesis of this compound is a procedure published in Organic Syntheses. This procedure is based on a general method for the preparation of substituted diarylmethanes developed by L. B. Gordon, P. D. May, and R. J. Lee.[1] Their work, which utilized formic acid as a catalyst and solvent, provided a significant improvement over previous methods that often employed sulfuric acid, leading to troublesome emulsions and side reactions like sulfonation.[1] The formic acid method offers a cleaner and more efficient route to diarylmethanes, including this compound.

Physicochemical Properties

This compound is a white, crystalline solid at room temperature. Its properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₉H₂₄[2][3]
Molecular Weight 252.40 g/mol [2][3]
Melting Point 132-135 °C[4]
Boiling Point 212-213 °C at 21 mmHg[1]
Appearance White platelets[1]
Solubility Insoluble in water.[3] Soluble in hot benzene (B151609).[1]

Synthesis of this compound

The most common and reliable method for the synthesis of this compound is the acid-catalyzed condensation of mesitylene (B46885) with formaldehyde. The procedure detailed in Organic Syntheses provides a high-yield and scalable method.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Mesitylene Mesitylene (2 eq.) This compound This compound Mesitylene->this compound Formaldehyde Formaldehyde Formaldehyde->this compound FormicAcid Formic Acid (catalyst/solvent) FormicAcid->this compound Heat Heat (Reflux) Heat->this compound

Caption: Synthesis of this compound from Mesitylene and Formaldehyde.

Experimental Protocol

The following protocol is adapted from the procedure published in Organic Syntheses.[1]

Materials:

  • Mesitylene

  • Paraformaldehyde

  • Formic acid (88%)

  • Benzene

  • Methanol (B129727)

  • Sodium carbonate solution (2-3%)

  • Saturated sodium chloride solution

  • Water

Equipment:

  • Round-bottom flask with a stirrer, thermometer, and reflux condenser

  • Büchner funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 5-liter round-bottom flask equipped with a stirrer, thermometer, and reflux condenser, combine 165 g (5.5 moles) of paraformaldehyde and 1250 g (24 moles) of 88% formic acid.

  • Dissolution: Heat the mixture to 80°C with stirring until the paraformaldehyde has completely dissolved.

  • Addition of Mesitylene: Rapidly add 1.8 kg (15 moles) of mesitylene to the stirred mixture.

  • Reflux: Heat the reaction mixture under reflux for 6 hours.

  • Crystallization: Cool the mixture to room temperature. A large mass of yellow crystals will separate.

  • Initial Separation: Decant the liquid layers from the solid. Separate and discard the lower aqueous layer.

  • Washing the Solid: Wash the solid in the reaction flask by stirring with 500 ml of benzene. Filter the slurry using a Büchner funnel and suck the solid dry.

  • Workup of the Organic Layer: Combine the benzene filtrate with the upper organic layer from the original reaction mixture. Wash the combined benzene solution sequentially with 500 ml of water, 500 ml of 2-3% aqueous sodium carbonate, and 200 ml of saturated sodium chloride solution.

  • Solvent Removal: Remove the benzene and water from the solution by distillation at atmospheric pressure.

  • Isolation of Additional Product: Cool the distillation residue to room temperature. Collect any precipitated solid by filtration and add it to the main crop of solid from the initial crystallization.

  • Final Washing: Wash the combined solids twice with 300 ml of water, once with 400 ml of 2-3% aqueous sodium carbonate, and once with 300-400 ml of water. Suck the solid dry on a Büchner funnel. The yield of crude this compound is approximately 62%.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from boiling benzene, followed by precipitation with boiling methanol to yield white platelets.[1]

Experimental Workflow

G start Start reactants Combine Paraformaldehyde and Formic Acid start->reactants dissolve Heat to 80°C to Dissolve reactants->dissolve add_mesitylene Add Mesitylene dissolve->add_mesitylene reflux Reflux for 6 hours add_mesitylene->reflux cool Cool to Room Temperature reflux->cool crystallize Crystals Form cool->crystallize decant Decant Liquid Layers crystallize->decant wash_solid_benzene Wash Solid with Benzene and Filter decant->wash_solid_benzene workup_filtrate Workup of Combined Organic Layers wash_solid_benzene->workup_filtrate combine_solids Combine All Solid Portions wash_solid_benzene->combine_solids distill Distill to Remove Solvents workup_filtrate->distill isolate_more_product Isolate Precipitated Solid distill->isolate_more_product isolate_more_product->combine_solids final_wash Wash with Water and Sodium Carbonate Solution combine_solids->final_wash dry Dry the Product final_wash->dry recrystallize Optional: Recrystallize from Benzene/Methanol dry->recrystallize crude_product Crude this compound dry->crude_product pure_product Pure this compound recrystallize->pure_product

Caption: Workflow for the Synthesis and Purification of this compound.

Reactivity and Potential Applications

The reactivity of this compound is significantly influenced by the steric hindrance imposed by the two mesityl groups. The six ortho-methyl groups effectively shield the methylene bridge and the aromatic rings from attack by bulky reagents.

  • Electrophilic Aromatic Substitution: The aromatic rings of this compound are activated by the three methyl groups on each ring, making them susceptible to electrophilic aromatic substitution. However, the steric bulk of the rest of the molecule will likely direct incoming electrophiles to the less hindered para positions of the mesityl rings.

  • Reactions at the Methylene Bridge: The benzylic protons on the methylene bridge are expected to be reactive under certain conditions, such as free-radical halogenation. However, the steric hindrance from the flanking mesityl groups would likely decrease the rate of such reactions compared to less substituted diarylmethanes.

  • Reduction: this compound can be catalytically reduced to bis(2,4,6-trimethylcyclohexyl)methane.[1] This reaction requires the removal of any residual acid from the synthesis.

Due to its simple hydrocarbon structure and lack of functional groups amenable to biological interactions, this compound is not known to have any applications in drug development or pharmacology. Its primary utility is as a chemical intermediate or as a model compound for studying the effects of steric hindrance in chemical reactions.

Spectroscopic Data

Spectroscopic Data
¹H NMR The proton NMR spectrum is characterized by its simplicity due to the molecule's symmetry. It shows a singlet for the aromatic protons and a singlet for the methyl protons.
¹³C NMR The carbon NMR spectrum is also relatively simple, showing distinct signals for the different carbon environments in the molecule.
Infrared (IR) The IR spectrum displays characteristic absorptions for C-H stretching of the methyl and aromatic groups, as well as aromatic C=C stretching.
Mass Spectrometry The mass spectrum shows the molecular ion peak and fragmentation patterns consistent with the structure of this compound.

Biological Activity and Signaling Pathways

There is no scientific literature to suggest that this compound has any biological activity or is involved in any signaling pathways. As a non-polar hydrocarbon, it is not expected to interact specifically with biological macromolecules such as proteins or nucleic acids. Safety data sheets indicate that it is not considered to be a hazardous substance, though standard laboratory safety precautions should be observed when handling it.[3]

Conclusion

This compound is a well-characterized, sterically hindered aromatic hydrocarbon. Its synthesis is straightforward and has been well-documented, primarily through the acid-catalyzed condensation of mesitylene and formaldehyde. Its reactivity is largely dictated by the significant steric shielding of its core structure. While it does not possess any known biological activity, it serves as a useful example of a sterically encumbered molecule and can be a valuable building block in certain areas of chemical synthesis. The information provided in this guide offers a comprehensive overview for researchers and scientists working with or interested in this compound.

References

An In-depth Technical Guide on the Molecular Geometry and Steric Hindrance of Dimesitylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimesitylmethane, a sterically hindered aromatic compound, presents a unique molecular architecture that is of significant interest in various fields of chemical research, including catalysis, materials science, and drug design. The two bulky mesityl groups attached to a central methylene (B1212753) bridge impose considerable steric constraints, dictating the molecule's conformational preferences, reactivity, and potential applications. This technical guide provides a comprehensive overview of the molecular geometry and steric hindrance of this compound, detailing experimental and computational methodologies for its characterization. Due to the current unavailability of a public crystal structure for this compound, this guide emphasizes a combined theoretical and experimental approach to elucidate its structural parameters.

Molecular Geometry of this compound

The molecular geometry of this compound is characterized by the spatial arrangement of its constituent atoms, including bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's stability, reactivity, and interactions with other molecules.

Predicted Molecular Structure

The structure of this compound consists of two mesityl (2,4,6-trimethylphenyl) rings linked by a methylene (-CH2-) group. The significant steric bulk of the ortho-methyl groups on the mesityl rings forces the molecule to adopt a non-planar conformation to minimize steric repulsion.

Quantitative Geometric Parameters

Precise quantitative data for the molecular geometry of this compound is not currently available from public crystallographic databases. Therefore, computational chemistry methods, specifically Density Functional Theory (DFT), are the recommended approach for obtaining reliable geometric parameters. The following tables present a template for the type of data that would be generated from such a study.

Table 1: Calculated Bond Lengths in this compound

BondPredicted Bond Length (Å)
C(mesityl)-C(methyl)(Data to be populated)
C(mesityl)-C(bridge)(Data to be populated)
C(bridge)-H(Data to be populated)
C(aromatic)-C(aromatic)(Data to be populated)
C(aromatic)-H(Data to be populated)

Table 2: Calculated Bond Angles in this compound

AnglePredicted Bond Angle (°)
C(mesityl)-C(bridge)-C(mesityl)(Data to be populated)
H-C(bridge)-H(Data to be populated)
C(mesityl)-C(aromatic)-C(methyl)(Data to be populated)
C(aromatic)-C(methyl)-H(Data to be populated)

Table 3: Calculated Dihedral Angles in this compound

Dihedral AnglePredicted Dihedral Angle (°)
C(mesityl1)-C(bridge)-C(mesityl2)-C(aromatic)(Data to be populated)
C(aromatic)-C(mesityl)-C(bridge)-C(mesityl)(Data to be populated)

Steric Hindrance in this compound

Steric hindrance in this compound arises from the spatial crowding of the two bulky mesityl groups. This steric strain significantly influences the molecule's conformational flexibility and its chemical reactivity.

Conformational Analysis

The rotation of the mesityl groups around the C(mesityl)-C(bridge) bonds is restricted due to the steric interactions between the ortho-methyl groups of the two rings. This leads to a preferred range of dihedral angles and a significant rotational barrier.

Table 4: Calculated Rotational Barrier for Mesityl Group Rotation

ParameterPredicted Value (kcal/mol)
Rotational Energy Barrier(Data to be populated)
Energy of Most Stable Conformer(Data to be populated)
Energy of Transition State Conformer(Data to be populated)
Impact on Reactivity

The steric shielding of the methylene bridge and the aromatic rings by the bulky mesityl groups can hinder the approach of reactants, thereby reducing the reactivity of these sites. This effect is particularly important in reactions involving nucleophilic or electrophilic attack.

Experimental and Computational Protocols

To obtain the quantitative data presented in the tables above and to further investigate the molecular geometry and steric hindrance of this compound, the following experimental and computational protocols are recommended.

Synthesis of this compound

A well-established method for the synthesis of this compound is the acid-catalyzed condensation of mesitylene (B46885) with formaldehyde. A detailed protocol can be found in Organic Syntheses.

Single Crystal X-ray Diffraction (Hypothetical Protocol)

Although a crystal structure is not currently available, the following protocol outlines the general procedure for obtaining one.

experimental_workflow_xrd cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement syn Synthesis of this compound xtal Crystal Growth (e.g., slow evaporation) syn->xtal mount Mount Crystal on Diffractometer xtal->mount data X-ray Diffraction Data Collection mount->data solve Structure Solution (e.g., direct methods) data->solve refine Structure Refinement solve->refine output output refine->output Geometric Data

Workflow for Single Crystal X-ray Diffraction.
  • Crystal Growth: High-quality single crystals of this compound would be grown, for example, by slow evaporation from a suitable solvent system (e.g., ethanol/benzene).

  • Data Collection: A selected crystal would be mounted on a goniometer head and placed in a stream of cold nitrogen gas on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα). Diffraction data would be collected over a range of angles.

  • Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell parameters and space group. The structure would then be solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D Nuclear Overhauser Effect Spectroscopy (NOESY), can provide valuable information about the through-space proximity of protons, which can be used to deduce the preferred conformation of this compound in solution.

experimental_workflow_nmr cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_analysis Data Analysis dissolve Dissolve this compound in Deuterated Solvent degas Degas Sample (freeze-pump-thaw) dissolve->degas h1_nmr 1H NMR degas->h1_nmr noesy 2D NOESY h1_nmr->noesy process Process NMR Spectra correlate Correlate NOESY Cross-Peaks process->correlate output output correlate->output Conformational Information

Workflow for NMR Conformational Analysis.
  • Sample Preparation: A solution of this compound would be prepared in a suitable deuterated solvent (e.g., CDCl3). The sample should be thoroughly degassed to remove dissolved oxygen, which can interfere with the NOE effect.

  • NMR Data Acquisition: 1D ¹H NMR and 2D NOESY spectra would be acquired on a high-field NMR spectrometer.

  • Data Analysis: The NOESY spectrum would be analyzed to identify cross-peaks between protons on the two mesityl rings. The intensities of these cross-peaks are inversely proportional to the sixth power of the distance between the protons, providing strong evidence for their spatial proximity.

Computational Chemistry Protocol

DFT calculations are a powerful tool for predicting the molecular geometry and conformational energetics of molecules for which experimental data is unavailable.

computational_workflow start Initial Structure of this compound geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc conf_search Conformational Search (Dihedral Angle Scan) geom_opt->conf_search final_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->final_geom ts_opt Transition State Optimization conf_search->ts_opt rot_barrier Rotational Energy Barrier ts_opt->rot_barrier

Workflow for Computational Analysis.
  • Model Building: An initial 3D structure of this compound would be built using molecular modeling software.

  • Geometry Optimization: The geometry of the molecule would be optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

  • Frequency Calculation: A frequency calculation would be performed on the optimized geometry to confirm that it corresponds to a true energy minimum (no imaginary frequencies).

  • Conformational Analysis: To determine the rotational barrier of the mesityl groups, a potential energy surface scan would be performed by systematically rotating one of the mesityl groups relative to the other and calculating the energy at each step. The transition state for this rotation would then be located and optimized.

Conclusion

While experimental crystallographic data for this compound remains elusive, a combination of computational modeling and NMR spectroscopy provides a robust framework for elucidating its molecular geometry and understanding the profound impact of steric hindrance on its conformational preferences. The protocols outlined in this guide offer a clear path for researchers to obtain the necessary quantitative data to inform their work in catalyst design, materials science, and drug development. The unique steric environment created by the two mesityl groups makes this compound and its derivatives fascinating subjects for further study, with the potential for novel applications emerging from a detailed understanding of their structure-property relationships.

Spectroscopic Profile of Dimesitylmethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimesitylmethane, with the chemical formula C₁₉H₂₄ and a molecular weight of 252.39 g/mol , is an aromatic hydrocarbon notable for its sterically hindered structure due to the presence of two mesityl (2,4,6-trimethylphenyl) groups attached to a central methylene (B1212753) bridge.[1] This steric hindrance imparts unique chemical and physical properties to the molecule, making its structural elucidation and characterization via spectroscopic methods a crucial aspect for researchers in organic synthesis, materials science, and drug development. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, complete with detailed experimental protocols and data analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals that confirm its molecular structure.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the methylene bridge protons, and the methyl group protons.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.8s4HAr-H
~3.8s2H-CH₂-
~2.2s18HAr-CH₃

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument frequency.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

Chemical Shift (ppm)Assignment
~137Aromatic C (quaternary)
~135Aromatic C (quaternary)
~129Aromatic CH
~30-CH₂-
~21Ar-CH₃

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument frequency.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands for aromatic C-H and aliphatic C-H stretching, as well as aromatic C=C stretching.

Wavenumber (cm⁻¹)IntensityAssignment
~3020MediumAromatic C-H Stretch
~2920StrongAliphatic C-H Stretch (asymmetric)
~2860StrongAliphatic C-H Stretch (symmetric)
~1610MediumAromatic C=C Stretch
~1460MediumCH₂ Bend / CH₃ Asymmetric Bend
~850StrongAromatic C-H Bend (out-of-plane)

Note: Peak positions are approximate.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method.[1]

m/zRelative IntensityAssignment
252Moderate[M]⁺ (Molecular Ion)
237Strong[M - CH₃]⁺
133Base Peak[M - Mesityl]⁺ or [Mesityl-CH₂]⁺
119Strong[Mesityl]⁺

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy Protocol

Sample Preparation:

  • Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added if not already present in the solvent.

  • The tube is capped and gently agitated to ensure complete dissolution.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • A standard one-pulse sequence is typically used.

    • Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR:

    • A proton-decoupled pulse sequence is used to simplify the spectrum.

    • Key parameters include a 30° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

    • A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

Data Processing:

  • The raw data (Free Induction Decay - FID) is Fourier transformed.

  • Phase correction and baseline correction are applied.

  • The spectrum is referenced to the TMS signal (0 ppm) or the residual solvent peak.

  • Integration of the ¹H NMR signals is performed to determine the relative number of protons.

FT-IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • The mixture is transferred to a pellet press, and pressure is applied to form a thin, transparent pellet.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

  • A background spectrum of the empty sample compartment is first recorded.

  • The KBr pellet containing the sample is placed in the sample holder.

  • The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Data Processing:

  • The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

  • The positions of the major absorption bands are identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry Protocol

Sample Introduction and Ionization:

  • A small amount of this compound is introduced into the mass spectrometer, often via a direct insertion probe for solid samples.

  • The sample is vaporized by heating.

  • In the ion source, the gaseous molecules are bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation (Electron Ionization - EI).

Mass Analysis and Detection:

  • Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).

  • The resulting positive ions are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion.

Data Processing:

  • A mass spectrum is generated, plotting the relative intensity of ions as a function of their m/z ratio.

  • The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample Sample Dissolution (NMR) Dissolution (NMR) Sample->Dissolution (NMR) Pelletizing (IR) Pelletizing (IR) Sample->Pelletizing (IR) Vaporization (MS) Vaporization (MS) Sample->Vaporization (MS) NMR_Spec NMR Spectrometer Dissolution (NMR)->NMR_Spec IR_Spec IR Spectrometer Pelletizing (IR)->IR_Spec MS_Spec Mass Spectrometer Vaporization (MS)->MS_Spec NMR_Proc FT, Phasing, Referencing NMR_Spec->NMR_Proc IR_Proc Background Subtraction, Peak Picking IR_Spec->IR_Proc MS_Proc Spectrum Generation, Peak Identification MS_Spec->MS_Proc Structure_Elucidation Structure Elucidation NMR_Proc->Structure_Elucidation IR_Proc->Structure_Elucidation MS_Proc->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

References

Theoretical Framework for the Conformational Analysis of Dimesitylmethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Challenge of Steric Hindrance in Dimesitylmethane

This compound, systematically named 1,1'-(methylene)bis(2,4,6-trimethylbenzene), features two bulky mesityl (2,4,6-trimethylphenyl) groups attached to a central methylene (B1212753) bridge. The primary determinant of its three-dimensional structure is the severe steric repulsion between the ortho-methyl groups of the two aromatic rings. This steric strain governs the accessible rotational conformations around the C(aryl)-CH₂-C(aryl) bonds. A thorough conformational analysis is therefore essential to identify the low-energy conformers that will be predominantly populated at equilibrium and to understand the dynamics of their interconversion.

Theoretical calculations provide a powerful avenue to explore the potential energy surface of this compound. By employing a hierarchy of computational methods, from molecular mechanics to high-level quantum mechanical calculations, a detailed picture of the conformational preferences and rotational energy profiles can be constructed.

Predicted Conformational Landscape

The conformational space of this compound is primarily defined by the two torsion angles (τ₁ and τ₂) describing the rotation of each mesityl group relative to the plane defined by the C(aryl)-CH₂-C(aryl) atoms. Due to steric clashes between the ortho-methyl groups, it is anticipated that the global minimum energy conformation will not be a simple, symmetric arrangement. Instead, the mesityl rings are expected to adopt a "geared" or "propeller-like" arrangement to minimize these repulsive interactions.

Several key conformations can be postulated:

  • Anti-parallel Conformer: The two mesityl rings are oriented in opposite directions, potentially leading to a stable, low-energy state.

  • Perpendicular Conformer: One mesityl ring is twisted approximately 90 degrees relative to the other.

  • Syn-parallel Conformer: The two mesityl rings are oriented in the same direction, which is expected to be a high-energy conformation due to severe steric hindrance.

The rotational barriers between these conformers are anticipated to be significant, potentially allowing for the isolation of distinct conformers at low temperatures.

Methodologies for Theoretical Investigation

A multi-step computational protocol is recommended to balance accuracy and computational cost.

Initial Conformational Search

A broad exploration of the conformational space is the first critical step.

  • Method: Molecular Mechanics (MM) using a force field such as MMFF94 or Amber. Molecular dynamics (MD) simulations or systematic grid scans of the key torsional angles can be employed.

  • Protocol:

    • Construct the initial 3D structure of this compound.

    • Perform a systematic search by rotating the two C(aryl)-CH₂ bonds in increments of 10-15 degrees.

    • At each grid point, perform a geometry optimization to find the local minimum.

    • Alternatively, run a high-temperature molecular dynamics simulation (e.g., at 500 K for 10 ns) to sample a wide range of conformations.

    • Extract distinct conformers from the MD trajectory or the grid search and optimize them using the MM force field.

    • Cluster the resulting conformers based on RMSD and energy to identify unique low-energy structures.

Quantum Mechanical Refinement

The low-energy conformers identified through molecular mechanics should be re-optimized at a higher level of theory.

  • Method: Density Functional Theory (DFT) is a suitable choice, offering a good balance of accuracy and computational cost. The B3LYP functional with a 6-31G(d,p) basis set is a common starting point. For more accurate energies, especially when considering non-covalent interactions, dispersion-corrected functionals (e.g., B3LYP-D3) or M06-2X with a larger basis set (e.g., 6-311+G(d,p)) are recommended.

  • Protocol:

    • Take the unique low-energy conformers from the MM search as starting geometries.

    • Perform a full geometry optimization and frequency calculation for each conformer using the chosen DFT method.

    • The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

    • Calculate the relative electronic energies and the Gibbs free energies (including zero-point vibrational energy and thermal corrections) for each conformer.

Transition State Searching and Rotational Barrier Calculation

To understand the dynamics of interconversion, the transition states connecting the stable conformers must be located.

  • Method: Synchronous Transit-Guided Quasi-Newton (STQN) method or a relaxed potential energy surface scan along the relevant torsional angle coordinate.

  • Protocol:

    • Identify pairs of stable conformers that are likely to interconvert.

    • Perform a relaxed scan of the potential energy surface by systematically changing the relevant dihedral angle(s) connecting the two conformers, optimizing all other degrees of freedom at each step. The peak of the energy profile provides an initial guess for the transition state.

    • Use the initial guess to perform a transition state optimization (e.g., using the Berny algorithm).

    • A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the rotation of the mesityl group).

    • Calculate the energy of the transition state to determine the rotational energy barrier.

Data Presentation

Quantitative data from the theoretical calculations should be summarized in clear, structured tables for easy comparison.

Table 1: Relative Energies of Stable this compound Conformers

Conformer IDDihedral Angles (τ₁, τ₂)Relative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Boltzmann Population (%)
Conf-1 [Specify Angles]0.000.00[Calculate]
Conf-2 [Specify Angles][Value][Value][Calculate]
Conf-3 [Specify Angles][Value][Value][Calculate]

Calculated at the [Specify Level of Theory/Basis Set] level.

Table 2: Rotational Energy Barriers for this compound Interconversion

InterconversionTransition State IDRotational Barrier (kcal/mol)
Conf-1 → Conf-2 TS-1 [Value]
Conf-2 → Conf-1 TS-1 [Value]
[Other Interconversion] [TS ID] [Value]

Calculated at the [Specify Level of Theory/Basis Set] level.

Visualization of Theoretical Models

Visual representations are crucial for understanding the complex relationships in the conformational analysis of this compound.

Conformational Energy Landscape

The following diagram illustrates the hypothetical potential energy surface connecting different stable conformers through transition states.

G cluster_0 Potential Energy Surface Conf-1 Conformer 1 (Global Minimum) TS-1 Transition State 1 Conf-1->TS-1 TS-2 Transition State 2 Conf-1->TS-2 Conf-2 Conformer 2 TS-1->Conf-2 Conf-3 Conformer 3 TS-2->Conf-3

Hypothetical Energy Landscape of this compound.
Computational Workflow

This diagram outlines the logical flow of the computational protocol described in this guide.

G cluster_1 Computational Protocol A Initial Structure Generation B Molecular Mechanics Conformational Search (MMFF94 / MD) A->B C Identify Unique Low-Energy Conformers B->C D DFT Geometry Optimization & Frequency Calculation (B3LYP-D3 / 6-311+G(d,p)) C->D E Characterize Stable Conformers D->E F Transition State Search (STQN / Relaxed Scan) D->F G Characterize Transition States F->G H Calculate Rotational Barriers G->H

Workflow for Conformational Analysis.

Conclusion

The theoretical investigation of this compound's conformation, while not yet extensively reported, is a tractable and informative endeavor. The methodologies outlined in this guide, combining molecular mechanics for broad conformational sampling with density functional theory for accurate energy calculations, provide a robust framework for such a study. The resulting data on stable conformers and rotational barriers would be invaluable for understanding the behavior of this and similar sterically crowded molecules, with implications for the rational design of new materials and therapeutic agents. Researchers undertaking this work will contribute significantly to the fundamental understanding of steric effects in molecular systems.

The Dimesitylmethane Scaffold: An In-depth Technical Guide to its Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dimesitylmethane scaffold, characterized by two mesitylene (B46885) (2,4,6-trimethylphenyl) rings linked by a methylene (B1212753) bridge, is a fundamental structural motif in organic chemistry. Its sterically hindered nature and tunable electronic properties make it a valuable building block in the design of functional materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1][2][3] Understanding the intrinsic electronic properties of this core structure is crucial for the rational design of novel materials with tailored functionalities.

This technical guide provides a comprehensive overview of the electronic properties of the this compound scaffold. It should be noted that while theoretical calculations provide significant insights, specific experimental data on the electronic properties of the core this compound molecule is not extensively available in peer-reviewed literature. Therefore, this guide combines theoretical data for the scaffold and its derivatives with generalized, detailed experimental and computational protocols that are standard in the field for characterizing such organic small molecules.

Electronic Properties

The electronic properties of organic molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are critical determinants of their performance in electronic devices. These parameters influence charge injection, transport, and the overall device efficiency.

Theoretical Electronic Properties of this compound Derivatives

Theoretical calculations, primarily using Density Functional Theory (DFT), have been employed to predict the electronic properties of this compound and its derivatives. The table below summarizes key theoretical data.

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference
This compound (and derivatives)B3LYP/6-311G(d,p)-5.0 to -5.2-2.5 to -2.6~2.5[4]
Dimesitylboron BenzodithiophenesDFT--2.84-[5]

Note: The values presented are theoretical and may vary depending on the specific derivative and computational method employed. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.[6][7]

Experimental and Computational Methodologies

Detailed Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the reduction and oxidation processes of a molecule, from which the HOMO and LUMO energy levels can be estimated.[8][9]

Objective: To determine the oxidation and reduction potentials of the this compound scaffold to estimate its HOMO and LUMO energy levels.

Materials:

  • This compound sample

  • Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or acetonitrile)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)

  • Three-electrode electrochemical cell:

    • Working electrode (e.g., glassy carbon or platinum)

    • Reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode - SCE)

    • Counter (auxiliary) electrode (e.g., platinum wire)

  • Potentiostat

Procedure:

  • Sample Preparation: Prepare a ~1 mM solution of the this compound sample in the chosen solvent containing the supporting electrolyte.

  • Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are clean and polished.

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the potential window of the potentiostat. This should be wide enough to observe the oxidation and reduction events of the sample.

    • Scan the potential from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 100 mV/s).

    • Record the resulting current as a function of the applied potential to obtain a cyclic voltammogram.

  • Data Analysis:

    • From the cyclic voltammogram, determine the onset oxidation potential (Eox) and onset reduction potential (Ered).

    • The HOMO and LUMO energy levels can be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:

      • HOMO (eV) = -[Eox - E1/2(Fc/Fc⁺) + 4.8]

      • LUMO (eV) = -[Ered - E1/2(Fc/Fc⁺) + 4.8]

      • The value 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.

Detailed Computational Protocol: Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[10]

Objective: To calculate the HOMO and LUMO energy levels and the electronic distribution of the this compound scaffold.

Software:

  • Gaussian, ORCA, or other quantum chemistry software packages.

Procedure:

  • Structure Input: Build the 3D structure of the this compound molecule using a molecular modeling program.

  • Geometry Optimization:

    • Perform a geometry optimization to find the lowest energy conformation of the molecule.

    • A common functional and basis set for this purpose is B3LYP/6-31G(d).

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

  • Single Point Energy Calculation:

    • Using the optimized geometry, perform a single point energy calculation with a higher level of theory (e.g., a larger basis set like 6-311+G(d,p)) to obtain more accurate electronic properties.

  • Data Extraction and Analysis:

    • From the output of the single point energy calculation, extract the energies of the HOMO and LUMO.

    • Visualize the molecular orbitals to understand the electron density distribution.

    • The HOMO-LUMO gap can be calculated as Egap = ELUMO - EHOMO.

Workflow for Electronic Characterization

The following diagram illustrates a typical workflow for the comprehensive electronic characterization of an organic semiconductor like the this compound scaffold, integrating both experimental and computational approaches.

G cluster_synthesis Material Synthesis & Purification cluster_characterization Characterization cluster_experimental Experimental cluster_computational Computational cluster_analysis Data Analysis & Property Extraction cluster_application Device Fabrication & Testing synthesis Synthesis of this compound Scaffold/Derivatives purification Purification (e.g., Chromatography, Sublimation) synthesis->purification cv Cyclic Voltammetry (CV) purification->cv uv_vis UV-Vis & Photoluminescence Spectroscopy purification->uv_vis xrd X-ray Diffraction (XRD) purification->xrd afm Atomic Force Microscopy (AFM) purification->afm dft Density Functional Theory (DFT) purification->dft homo_lumo HOMO/LUMO Energy Levels cv->homo_lumo band_gap Electrochemical & Optical Band Gap cv->band_gap uv_vis->band_gap morphology Thin Film Morphology xrd->morphology afm->morphology tddft Time-Dependent DFT (TD-DFT) dft->tddft dft->homo_lumo tddft->band_gap device_fab Fabrication of Organic Electronic Devices (e.g., OFET, OLED) homo_lumo->device_fab band_gap->device_fab morphology->device_fab charge_transport Charge Carrier Mobility charge_transport->device_fab device_test Device Performance Characterization device_fab->device_test device_test->charge_transport

Caption: Workflow for the electronic characterization of organic materials.

Conclusion

The this compound scaffold represents a versatile platform for the development of advanced organic electronic materials. While experimental data on the electronic properties of the core molecule are limited, theoretical studies provide valuable predictions of its HOMO and LUMO energy levels. The combination of computational modeling with standardized experimental techniques such as cyclic voltammetry offers a robust strategy for the characterization and rational design of novel this compound-based materials for a wide range of applications in organic electronics and beyond. Further experimental investigation into the fundamental electronic properties of the unsubstituted this compound scaffold would be highly beneficial to the field.

References

An In-depth Technical Guide to the Synthesis of Dimesitylmethane from Mesitylene and Formaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dimesitylmethane from mesitylene (B46885) and formaldehyde (B43269). The described method is a robust and well-established procedure, suitable for laboratory-scale preparation. This document outlines the reaction specifics, a detailed experimental protocol, and a summary of the expected quantitative outcomes.

Reaction Overview

The synthesis of this compound from mesitylene and formaldehyde is an example of an electrophilic aromatic substitution reaction. In this acid-catalyzed condensation, two molecules of mesitylene react with one molecule of formaldehyde. The reaction is typically carried out using an excess of mesitylene to favor the formation of the desired product and minimize the formation of polymeric byproducts. Formic acid is an effective catalyst and solvent for this reaction, as it avoids the troublesome emulsions and side reactions like sulfonation that can occur with other acids such as sulfuric acid.[1]

The overall reaction is as follows:

2 C₉H₁₂ (Mesitylene) + CH₂O (Formaldehyde) → C₁₉H₂₄ (this compound) + H₂O

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound as described in the detailed experimental protocol.

ParameterValueReference
Reactants
Mesitylene1.8 kg (15 moles)[1]
Paraformaldehyde (91%)165 g (5 moles)[1]
Formic Acid (88%)1250 g (24 moles)[1]
Reaction Conditions
TemperatureReflux[1]
Reaction Time6 hours[1]
Product Yield and Purity
Crude Yield779 g (62% of theoretical)[1]
Crude Melting Point128.5–131 °C[1]
Purity (VPC)99.9 mole %[1]
Recrystallized Yield68% (first crop), 22% (second crop)[1]
Recrystallized Melting Point133–135 °C (first crop), 128–133 °C (second crop)[1]

Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of this compound.[1]

Materials and Equipment:

  • 5-liter round-bottom flask

  • Stirrer

  • Thermometer

  • Reflux condenser

  • Büchner funnel

  • Mesitylene

  • Paraformaldehyde (91%)

  • Formic acid (88%)

  • Benzene (B151609)

  • Sodium carbonate (aqueous solution, 2-3%)

  • Saturated sodium chloride solution

Procedure:

  • Reaction Setup: In a 5-liter round-bottom flask equipped with a stirrer, thermometer, and reflux condenser, combine 165 g (5 moles) of 91% paraformaldehyde and 1250 g (24 moles) of 88% formic acid.

  • Dissolution of Paraformaldehyde: Heat the mixture to 80°C with stirring until the paraformaldehyde is completely dissolved.

  • Addition of Mesitylene: Rapidly add 1.8 kg (15 moles) of mesitylene to the stirred mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6 hours.

  • Crystallization: Cool the mixture to room temperature, which will cause a large mass of yellow crystals to separate.

  • Initial Separation: Decant the liquid layers from the solid product. Separate and discard the lower aqueous layer.

  • Washing the Solid: Wash the solid in the reaction flask by stirring with 500 ml of benzene. Filter the slurry using a Büchner funnel and suck the solid dry.

  • Workup of the Filtrate: Combine the benzene filtrate with the upper organic layer from the initial separation. Wash this combined solution sequentially with 500 ml of water, 500 ml of 2-3% aqueous sodium carbonate, and 200 ml of saturated sodium chloride solution.

  • Isolation of Second Crop: Remove the benzene and water from the washed organic layer by distillation at atmospheric pressure. Cool the residue to room temperature to precipitate a second crop of solid, which is collected by filtration and added to the main product.

  • Final Washing: Wash the combined solids twice with 300 ml of water, once with 400 ml of 2-3% aqueous sodium carbonate, and finally with 300-400 ml of water. Suck the product dry on a Büchner funnel.

Purification (Optional):

The crude product is of high purity (99.9 mole %) and suitable for most applications.[1] For applications requiring the removal of residual acid, the following recrystallization procedure can be performed:

  • Dissolve the crude solid in hot benzene.

  • Stir or shake the benzene solution with dilute aqueous sodium carbonate until the washings are basic.

  • Wash the organic layer with water and dry it.

  • The solid can be recrystallized from boiling benzene by precipitating with approximately 0.15 parts of boiling methanol. This will yield white platelets.

Visualizations

Reaction Pathway:

Reaction_Pathway Reaction Pathway for this compound Synthesis Mesitylene Mesitylene Intermediate Hydroxymethylmesitylene Cation Mesitylene->Intermediate + Formaldehyde This compound This compound Mesitylene->this compound Formaldehyde Formaldehyde Formaldehyde->Intermediate Formic_Acid Formic Acid (Catalyst) Formic_Acid->Intermediate Intermediate->this compound + Mesitylene

Caption: Reaction pathway for the acid-catalyzed synthesis of this compound.

Experimental Workflow:

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup cluster_purification Optional Purification Reactants Combine Mesitylene, Paraformaldehyde, Formic Acid Reflux Heat to Reflux (6 hours) Reactants->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration Filter Crude Product Cooling->Filtration Wash_Benzene Wash with Benzene Filtration->Wash_Benzene Combine_Solids Combine Solid Crops Filtration->Combine_Solids Wash_Aq Aqueous Washes (H₂O, Na₂CO₃, NaCl) Wash_Benzene->Wash_Aq Distillation Distill Filtrate Wash_Aq->Distillation Distillation->Combine_Solids Final_Wash Final Washes and Dry Combine_Solids->Final_Wash Recrystallization Recrystallize from Benzene/Methanol Final_Wash->Recrystallization Dimesitylmethane_Product_Crude Dimesitylmethane_Product_Crude Final_Wash->Dimesitylmethane_Product_Crude Crude this compound Dimesitylmethane_Product Dimesitylmethane_Product Recrystallization->Dimesitylmethane_Product Pure this compound

Caption: Step-by-step workflow for the synthesis and purification of this compound.

References

Dimesitylmethane in Organic Synthesis: A Technical Guide to a Sterically Encumbered Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimesitylmethane, a diarylmethane featuring two bulky mesityl (2,4,6-trimethylphenyl) groups, represents a unique molecular scaffold characterized by significant steric hindrance around a central methylene (B1212753) unit. This technical guide provides a comprehensive overview of the synthesis, properties, and, most notably, the potential applications of this compound in modern organic synthesis. While its direct use as a reagent is not extensively documented, its derivatives hold considerable promise as sterically demanding protecting groups, bulky ligands for transition metal catalysis, and components of Frustrated Lewis Pairs (FLPs). This document consolidates available data, provides detailed experimental protocols for its synthesis, and explores its prospective utility in areas where control of steric environment is paramount.

Introduction

Steric effects are a cornerstone of modern organic chemistry, influencing reaction rates, selectivity, and the stability of reactive intermediates. Bulky substituents are frequently employed to control the outcome of chemical transformations. The mesityl group is a well-known sterically demanding moiety used to stabilize low-coordination number metal centers and enhance selectivity in catalysis.[1] this compound, incorporating two such groups, presents an even more sterically encumbered environment, making it and its derivatives intriguing candidates for specialized applications in organic synthesis. This guide will delve into the known aspects of this compound and project its potential based on its inherent structural properties.

Synthesis and Properties of this compound

The preparation of this compound is well-established and has been reported in high yield.[2] The most common method involves the acid-catalyzed reaction of mesitylene (B46885) with a formaldehyde (B43269) source.

Data Presentation: Physical and Spectroscopic Properties
PropertyValueReference
Molecular Formula C₁₉H₂₄[3][4]
Molecular Weight 252.39 g/mol [3]
Melting Point 132-135 °C[2]
Boiling Point 212-213 °C at 21 mmHg[2]
Appearance White crystalline solid[2]
Spectroscopic DataDescription
¹H NMR Predicted peaks corresponding to aromatic protons, methyl protons, and the central methylene protons.
¹³C NMR Predicted peaks for aromatic carbons, methyl carbons, and the methylene carbon.
IR Spectrum Available in the NIST WebBook, showing characteristic C-H and aromatic C=C stretching frequencies.
Mass Spectrum Available in the NIST WebBook, showing the molecular ion peak and fragmentation pattern.
Experimental Protocol: Synthesis of this compound[2]

Materials:

  • Mesitylene (1.8 kg, 15 moles)

  • Paraformaldehyde (165 g, 5.5 moles)

  • Formic acid (88%, 1250 g, 24 moles)

  • Benzene (B151609)

  • 2-3% aqueous sodium carbonate solution

  • Saturated sodium chloride solution

  • Methanol (B129727)

Apparatus:

  • 5-L round-bottomed flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Büchner funnel

  • Distillation apparatus

Procedure:

  • To a 5-L round-bottomed flask equipped with a stirrer, thermometer, and reflux condenser, add 165 g of paraformaldehyde and 1250 g of 88% formic acid.

  • Heat the mixture to 80 °C with stirring until the paraformaldehyde has completely dissolved.

  • Rapidly add 1.8 kg of mesitylene to the stirred solution and heat the mixture under reflux for 6 hours.

  • Cool the reaction mixture to room temperature, which will result in the separation of a large mass of yellow crystals.

  • Decant the liquid layers from the solid. Separate and discard the lower aqueous layer.

  • Wash the solid in the reaction flask by stirring with 500 mL of benzene.

  • Filter the slurry through a Büchner funnel and suck the solid dry.

  • Combine the filtrate with the upper organic layer from the initial separation. Wash this combined benzene solution with 500 mL of water, 500 mL of 2–3% aqueous sodium carbonate, and 200 mL of saturated sodium chloride solution.

  • Remove the benzene and water by distillation at atmospheric pressure.

  • Cool the distillation residue to room temperature and collect the precipitated solid by filtration. Add this solid to the main crop of crystals.

  • Wash the combined solids twice with 300 mL of water, once with 400 mL of 2–3% aqueous sodium carbonate, and once with 300–400 mL of water. Suck the solid dry on a Büchner funnel.

  • The yield of crude this compound is approximately 779 g (62%).

  • For purification, the crude product can be recrystallized from boiling benzene, followed by precipitation with methanol to afford white platelets (m.p. 133–135 °C).

Visualization: Synthesis of this compound

G Mesitylene Mesitylene Intermediate Mesitylcarbenium ion (postulated) Mesitylene->Intermediate Electrophilic Attack Paraformaldehyde Paraformaldehyde Paraformaldehyde->Intermediate Protonation & Dehydration FormicAcid Formic Acid (Catalyst/Solvent) FormicAcid->Paraformaldehyde This compound This compound Intermediate->this compound Reaction with second Mesitylene

Caption: Synthesis of this compound.

Potential Applications in Organic Synthesis

The significant steric bulk of the dimesitylmethyl group suggests several potential applications where controlling the steric environment around a reactive center is crucial.

Dimesitylmethyl (DMSM) as a Sterically Demanding Protecting Group

Protecting groups are essential tools in multi-step organic synthesis to mask the reactivity of a functional group.[5] The extreme steric hindrance of the dimesitylmethyl group could make it a highly effective protecting group for primary alcohols and amines, preventing undesired reactions at the protected site.

Conceptual Workflow:

G cluster_protection Protection Step cluster_reaction Synthetic Transformation cluster_deprotection Deprotection Step ROH R-OH / R-NH₂ Protected R-O-DMSM / R-N(H)-DMSM ROH->Protected DMSM_Cl DMSM-Cl (Dimesitylmethyl chloride) DMSM_Cl->Protected Base Base Base->Protected Transformed Transformed Protected->Transformed Reaction at another site Deprotected Transformed R-OH / R-NH₂ Transformed->Deprotected Deprotection (e.g., Acidolysis)

Caption: Conceptual workflow for using the DMSM protecting group.

Hypothetical Experimental Protocol: Protection of a Primary Alcohol

  • Preparation of Dimesitylmethyl Chloride: this compound could potentially be converted to dimesitylmethyl chloride via radical chlorination or reaction with a chlorinating agent like thionyl chloride.

  • Protection Reaction: To a solution of a primary alcohol (1 equivalent) and a non-nucleophilic base (e.g., 2,6-lutidine, 1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add a solution of dimesitylmethyl chloride (1.2 equivalents) in dichloromethane (B109758) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup and Purification: Quench the reaction with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

  • Deprotection: The DMSM ether would likely be cleaved under acidic conditions, similar to other bulky benzyl-type ethers, though potentially requiring harsher conditions due to steric hindrance.

This compound Derivatives as Bulky Ligands in Catalysis

The steric and electronic properties of ligands play a crucial role in determining the activity and selectivity of transition metal catalysts. Bulky ligands can be used to stabilize low-coordinate metal centers, promote reductive elimination, and create a specific steric environment in the catalyst's coordination sphere to control substrate approach and product formation. A phosphine (B1218219) derivative, such as dimesitylmethylphosphine, could serve as an extremely bulky ligand.

Logical Relationship:

G LigandBulk Increased Ligand Bulk (e.g., Dimesitylmethylphosphine) CoordinationSphere Controlled Coordination Sphere LigandBulk->CoordinationSphere SubstrateSelectivity Enhanced Substrate Selectivity CoordinationSphere->SubstrateSelectivity CatalystStability Increased Catalyst Stability CoordinationSphere->CatalystStability ReactionOutcome Specific Reaction Outcome SubstrateSelectivity->ReactionOutcome CatalystStability->ReactionOutcome

Caption: Influence of bulky ligands on catalysis.

This compound Scaffolds in Frustrated Lewis Pairs (FLPs)

Frustrated Lewis Pairs are combinations of bulky Lewis acids and bases that are sterically prevented from forming a classical adduct. This unquenched reactivity allows them to activate a variety of small molecules, such as H₂, CO₂, and olefins, enabling metal-free catalysis. A dimesityl-substituted phosphine (a Lewis base) paired with a bulky borane (B79455) (a Lewis acid) could form a highly effective FLP. The extreme steric hindrance of the dimesityl groups would ensure frustration, potentially leading to novel reactivity in small molecule activation.

Conceptual Diagram of an FLP:

G LewisBase Bulky Lewis Base (e.g., (DMSM)₃P) ActivatedComplex [ (DMSM)₃P-H ]⁺ [ H-B(C₆F₅)₃ ]⁻ LewisBase->ActivatedComplex LewisAcid Bulky Lewis Acid (e.g., B(C₆F₅)₃) LewisAcid->ActivatedComplex SmallMolecule H-H SmallMolecule->ActivatedComplex

Caption: Concept of a Frustrated Lewis Pair activating H₂.

Conclusion and Future Outlook

This compound is a readily accessible, sterically encumbered molecule. While its direct applications in organic synthesis are not yet widely established, its derivatives hold significant untapped potential. The dimesitylmethyl group could offer unique advantages as a protecting group where extreme stability and steric blocking are required. Furthermore, the incorporation of this bulky scaffold into ligands for transition metal catalysis or as a component of Frustrated Lewis Pairs could lead to novel reactivity and selectivity. Further research into the synthesis of functionalized this compound derivatives, such as dimesitylmethyl halides and phosphines, is warranted to unlock the full potential of this intriguing molecular building block. Such studies could provide valuable tools for chemists working in complex molecule synthesis, catalysis, and materials science.

References

Dimesitylmethane as a Precursor for Bulky Ligands: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the role of dimesitylmethane in the synthesis of sterically hindered ligands, which are crucial components in modern catalysis and drug development. While not a direct precursor to the most common N-heterocyclic carbene (NHC) ligands, this document outlines its synthesis and potential pathways to novel bulky ligand architectures. Furthermore, it provides a detailed overview of the standard synthesis of widely used mesityl-containing NHC ligands for contextual understanding.

Introduction to Bulky Ligands

Bulky ligands play a pivotal role in organometallic chemistry and catalysis. Their steric hindrance around a metal center can enhance catalytic activity and selectivity, stabilize reactive intermediates, and promote challenging chemical transformations. N-heterocyclic carbenes (NHCs) are a prominent class of such ligands, valued for their strong σ-donating properties and the synthetic flexibility to tune their steric bulk.[1] The introduction of bulky substituents on the nitrogen atoms of the NHC ring is a key strategy for creating stable and effective catalysts.[1]

Synthesis of this compound

This compound can be synthesized in high yield through the acid-catalyzed reaction of mesitylene (B46885) with formaldehyde. Formic acid is a preferred catalyst and solvent for this reaction.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a well-ventilated fume hood, a 5-liter, three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a reflux condenser.

  • Reagents:

    • Mesitylene (1,3,5-trimethylbenzene): 1800 g (15 moles)

    • Paraformaldehyde: 150 g (5 moles)

    • 90% Formic acid: 1500 ml

  • Procedure:

    • The mesitylene, paraformaldehyde, and formic acid are added to the flask.

    • The mixture is stirred and heated to 80-85°C. The reaction is exothermic and may require occasional cooling to maintain this temperature range.

    • The reaction is continued for 6 hours, during which the mixture becomes a clear, yellow-to-orange solution.

    • The mixture is cooled to room temperature, resulting in the crystallization of a large mass of yellow solid.

  • Work-up and Purification:

    • The liquid layers are decanted, and the aqueous (lower) layer is discarded.

    • The solid is washed with 500 ml of benzene (B151609) and filtered using a Büchner funnel.

    • The filtrate is combined with the organic layer from the decantation and washed sequentially with 500 ml of water, 500 ml of 2-3% aqueous sodium carbonate, and 200 ml of saturated sodium chloride solution.

    • The combined solids are washed twice with 300 ml of water, once with 400 ml of 2-3% aqueous sodium carbonate, and once with 300-400 ml of water, then dried.

    • The crude product can be recrystallized from boiling benzene and precipitated with methanol (B129727) to yield white platelets.

Data Presentation: Synthesis of this compound

ParameterValueReference
Molecular FormulaC₁₉H₂₄
Molecular Weight252.40 g/mol
Melting Point132-135 °C
Yield (Crude)62%
Yield (Recrystallized)68% (first crop)

This compound as a Potential Ligand Precursor

While not the standard starting material for common bulky NHCs, this compound's structure, featuring two mesityl groups linked by a methylene (B1212753) bridge, presents an intriguing scaffold for novel ligands. A plausible synthetic route involves the functionalization of the benzylic position.

Proposed Synthetic Pathway: this compound to a Dibenzylic Diamine Precursor

A potential pathway to a novel ligand precursor involves the benzylic bromination of this compound, followed by nucleophilic substitution with an amine.

Logical Relationship: Proposed Synthesis from this compound

G This compound This compound Dibromothis compound Dibromothis compound This compound->Dibromothis compound Benzylic Bromination (NBS, radical initiator) Diamine_Precursor Dibenzylic Diamine Precursor Dibromothis compound->Diamine_Precursor Nucleophilic Substitution (e.g., with an amine) G Mesitylamine Mesitylamine Diimine Diimine Intermediate Mesitylamine->Diimine Glyoxal Glyoxal Glyoxal->Diimine Condensation Imidazolium_Salt IMes Precursor (Imidazolium Salt) Diimine->Imidazolium_Salt Cyclization with Paraformaldehyde and Acid G Imidazolium_Salt Imidazolium Salt (NHC Precursor) Free_Carbene Free NHC Imidazolium_Salt->Free_Carbene Deprotonation Base Base Base->Free_Carbene NHC_Metal_Complex NHC-Metal Complex Free_Carbene->NHC_Metal_Complex Metal_Precursor Metal Precursor (e.g., [M]-Cl) Metal_Precursor->NHC_Metal_Complex Ligand Exchange

References

A Preliminary Investigation into the Reactivity of Dimesitylmethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimesitylmethane, a sterically hindered aromatic compound, presents a unique scaffold for potential applications in medicinal chemistry and materials science. Its reactivity is significantly influenced by the two bulky mesityl groups surrounding the central methylene (B1212753) bridge. This technical guide provides a preliminary investigation into the synthesis and potential reactivity of this compound, focusing on oxidation, reduction, halogenation, and radical reactions. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates potential reaction pathways based on established principles of organic chemistry and reactivity studies of analogous sterically hindered molecules. All quantitative data found is presented in structured tables, and detailed experimental protocols for key transformations are provided. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows.

Synthesis of this compound

The synthesis of this compound is well-established and can be achieved in good yield through the acid-catalyzed condensation of mesitylene (B46885) with formaldehyde.

Experimental Protocol: Synthesis of this compound

A detailed procedure for the synthesis of this compound has been reported in Organic Syntheses.[1]

Reaction Scheme:

G Mesitylene 2 x Mesitylene Reactants + Mesitylene->Reactants Formaldehyde Formaldehyde Formaldehyde->Reactants This compound This compound Products + This compound->Products H2O H₂O H2O->Products Reactants->this compound HCOOH, Δ

Caption: Synthesis of this compound.

Materials:

ReagentMolar Mass ( g/mol )Amount (moles)Volume/Mass
Mesitylene120.19151.8 kg
Paraformaldehyde(CH₂O)n5165 g (91%)
Formic Acid46.03241250 g (88%)

Procedure:

  • A mixture of 165 g (5 moles) of 91% paraformaldehyde and 1250 g (24 moles) of 88% formic acid is heated to 80°C with stirring in a 5-liter round-bottomed flask fitted with a stirrer, thermometer, and reflux condenser until the paraformaldehyde has dissolved.

  • To the stirred solution, 1.8 kg (15 moles) of mesitylene is added rapidly.

  • The reaction mixture is heated under reflux for 6 hours.

  • Upon cooling to room temperature, a large mass of yellow crystals separates.

  • The liquid layers are decanted, and the aqueous (lower) layer is discarded.

  • The solid is washed by stirring with 500 mL of benzene (B151609) and then filtered.

  • The filtrate is combined with the organic layer from the reaction mixture and washed successively with 500 mL of water, 500 mL of 2-3% aqueous sodium carbonate, and 200 mL of saturated sodium chloride solution.

  • Benzene and water are removed by distillation.

  • The crude product is purified by recrystallization from boiling benzene and methanol (B129727) to yield white platelets.

Yield and Purity:

ProductYield (%)Melting Point (°C)Purity (VPC)
This compound62 (crude)128.5–13199.9 mol %
Recrystallized68 (first crop)133–135-

Potential Reactivity of this compound

The reactivity of this compound is largely dictated by the steric hindrance imposed by the ortho-methyl groups on the mesityl rings. These groups shield the benzylic protons and the aromatic rings from attack.

Oxidation

Oxidation of the benzylic methylene group in this compound to a carbonyl group, forming dimesitylketone, is a potential transformation. However, the steric hindrance around the methylene bridge would likely require harsh reaction conditions.

Expected Reaction:

G This compound This compound Oxidant [O] This compound->Oxidant Dimesitylketone Dimesitylketone Oxidant->Dimesitylketone e.g., KMnO₄ or CrO₃

Caption: Hypothetical oxidation of this compound.

Discussion:

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are typically used for the oxidation of benzylic carbons. However, the significant steric congestion in this compound may render the benzylic protons inaccessible to the oxidant, potentially leading to low yields or requiring forcing conditions. No specific experimental procedures for the oxidation of this compound were found in the reviewed literature.

Reduction

The aromatic rings of this compound can be reduced to their corresponding cyclohexyl derivatives via catalytic hydrogenation.

Expected Reaction:

G This compound This compound H2 H₂ This compound->H2 Product Bis(2,4,6-trimethylcyclohexyl)methane H2->Product Catalyst, Pressure, Temp.

Caption: Catalytic hydrogenation of this compound.

Experimental Note:

The crude product from the synthesis of this compound is mentioned to be suitable for catalytic reduction to bis(2,4,6-trimethylcyclohexyl)methane after removal of residual acid.[1] This suggests that the reduction is a feasible transformation. Typical catalysts for such hydrogenations include platinum, palladium, or rhodium on a carbon support, often requiring elevated pressure and temperature. A detailed experimental protocol for this specific reduction was not found.

Halogenation

Halogenation of this compound can potentially occur at the benzylic position via a free radical mechanism or on the aromatic ring through electrophilic aromatic substitution.

Free radical bromination at the benzylic position is a common reaction for alkylbenzenes.

Expected Reaction Workflow:

G cluster_0 Initiation cluster_1 Propagation Initiator Initiator 2 x Radical 2 x Radical Initiator->2 x Radical hv or Δ This compound This compound Dimesitylmethyl Radical Dimesitylmethyl Radical This compound->Dimesitylmethyl Radical + Radical Halogenated Product Halogenated Product Dimesitylmethyl Radical->Halogenated Product + X₂

Caption: Benzylic halogenation workflow.

Discussion:

Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light are typically employed for benzylic bromination. The steric hindrance in this compound would likely make the abstraction of a benzylic hydrogen challenging, potentially requiring more reactive halogenating agents or more forcing conditions.

Electrophilic aromatic substitution on the mesityl rings is another possibility.

Discussion:

The mesityl rings are electron-rich and thus activated towards electrophilic attack. However, the ortho-methyl groups and the bulky dimesitylmethyl substituent sterically hinder the vacant aromatic positions. Halogenation, if it occurs, would likely be slow and may require a strong Lewis acid catalyst. The substitution pattern would be directed by the existing methyl groups.

Radical Reactions

The formation of a dimesitylmethyl radical is a key intermediate in potential radical reactions.

Expected Dimerization of the Dimesitylmethyl Radical:

G Radical1 Dimesitylmethyl Radical Dimer Dimer Radical1->Dimer Radical2 Dimesitylmethyl Radical Radical2->Dimer

Caption: Dimerization of dimesitylmethyl radical.

Discussion:

The dimesitylmethyl radical, if formed, would be significantly stabilized by resonance with the two mesityl rings. However, the steric bulk would likely hinder dimerization. Studies on analogous sterically hindered diarylmethyl radicals, such as the di(9-anthryl)methyl radical, show that while dimerization can occur, the radical can persist in solution due to the bulky nature of the aryl groups.[2][3][4][5] The dimesitylmethyl radical would also be expected to react with oxygen.

Conclusion

This preliminary investigation into the reactivity of this compound highlights the profound influence of steric hindrance on its chemical transformations. While a robust synthesis for this molecule is established, its subsequent reactivity is not extensively documented. Based on fundamental principles and comparisons with analogous structures, it is anticipated that reactions at the benzylic position and on the aromatic rings will be significantly retarded compared to less substituted analogues. Further experimental investigation is required to fully elucidate the reactivity profile of this compound and to explore its potential in various fields of chemical science. This guide serves as a foundational resource for researchers embarking on such studies.

References

An In-depth Technical Guide to the Safety and Handling of Dimesitylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Dimesitylmethane (CAS No. 733-07-3). The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of its properties and associated hazards. This document is intended for use by trained professionals in a laboratory or research and development setting.

Chemical Identification and Physical Properties

This compound, also known as 1,1'-Methylenebis[2,4,6-trimethylbenzene], is a solid organic compound.[1] The following tables summarize its key identification and physical and chemical properties.

Identifier Value
Chemical Name This compound
Synonyms 1,1'-Methylenebis[2,4,6-trimethylbenzene], Bis(2,4,6-trimethylphenyl)methane, 2,2'-Methylenedimesitylene
CAS Number 733-07-3[2][3]
EC Number 211-991-6[2][3]
Molecular Formula C19H24[1][2][3]
Molecular Weight 252.39 g/mol [2][3]
Property Value Source
Physical State Solid, White Appearance[1]
Melting Point 129 - 131 °C (264.2 - 267.8 °F)[1]
Boiling Point 370.7°C at 760 mmHg[2]
Flash Point 192.8°C[2]
Density 0.947 g/cm³[2]
Water Solubility Insoluble in water[1]
Odor No information available[1]

Hazard Identification and Classification

According to available safety data, this compound is not classified as a hazardous substance.[1] However, due to the limited toxicological data, it should be handled with the standard care afforded to all laboratory chemicals.

  • Health Hazards: The product contains no substances which at their given concentration are considered to be hazardous to health.[1] Poses no health hazard beyond that of ordinary combustible materials.[2]

  • Physical and Chemical Hazards: Materials that require considerable preheating before ignition and combustion can occur.[2]

  • Environmental Hazards: Contains no substances known to be hazardous to the environment or not degradable in waste water treatment plants.[1]

Experimental Protocols: Safety and Handling

3.1 Personal Protective Equipment (PPE)

Proper PPE is essential when handling this compound to minimize exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for this compound Handling Handling this compound Eye_Protection Eye/Face Protection (Safety glasses with side-shields) Handling->Eye_Protection Always Wear Skin_Protection Skin Protection (Chemical-impermeable gloves, e.g., Nitrile rubber, Neoprene) Handling->Skin_Protection Always Wear Body_Protection Body Protection (Long-sleeved clothing, Lab coat) Handling->Body_Protection Always Wear Respiratory_Protection Respiratory Protection (Not required under normal use. Use approved respirator for large scale/emergency use) Handling->Respiratory_Protection If ventilation is inadequate or in case of emergency

Caption: Recommended Personal Protective Equipment for handling this compound.

3.2 Safe Handling Procedures

  • Handle in a well-ventilated place.[2]

  • Avoid contact with skin and eyes.[2]

  • Avoid formation of dust and aerosols.[2]

  • Use non-sparking tools.[2]

  • Prevent fire caused by electrostatic discharge steam.[2]

  • Wash hands thoroughly after handling.

3.3 Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Store apart from foodstuff containers or incompatible materials.[2]

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.

Spill_Response cluster_spill This compound Spill Response Protocol Spill Spill Occurs Evacuate Evacuate personnel to safe areas Spill->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate Ignition Remove all sources of ignition Ventilate->Ignition Contain Contain spillage Ignition->Contain Collect Collect with spark-proof tools into a suitable container for disposal Contain->Collect Dispose Dispose of in accordance with local regulations Collect->Dispose

Caption: Step-by-step protocol for responding to a this compound spill.

  • Personal Precautions: Use personal protective equipment, including chemical impermeable gloves. Avoid dust formation and breathing vapors, mist, or gas.[2]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[2]

  • Methods for Cleaning Up: Collect and arrange disposal. Keep in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[2]

First Aid Measures

Exposure Route First Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water.[2]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
Ingestion Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[1]

Firefighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full firefighting turnout gear.

Toxicological and Reactivity Data

Toxicological Information

There is no quantitative data available for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, specific target organ toxicity (single and repeated exposure), or aspiration hazard.[1][2]

Reactivity Data

  • Reactivity: No data available.[2]

  • Chemical Stability: Stable under normal conditions.[1]

  • Hazardous Reactions: None under normal processing.[1]

  • Conditions to Avoid: None known.[1]

  • Incompatible Materials: No information available.[1]

  • Hazardous Decomposition Products: None under normal use conditions.[1]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

While this compound is not classified as a hazardous material, the lack of comprehensive toxicological and reactivity data necessitates a cautious approach. Adherence to the safety, handling, and disposal guidelines outlined in this document is crucial for minimizing risk and ensuring a safe laboratory environment. Researchers should always consult the most up-to-date safety data sheet from their supplier before use.

References

An In-depth Technical Guide to the Chemical Stability and Storage of Dimesitylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and storage of Dimesitylmethane (1,1'-Methylenebis(2,4,6-trimethylbenzene)). Drawing upon available safety data and established principles of chemical stability testing, this document outlines the intrinsic stability of this compound, its recommended storage conditions, and a framework for conducting forced degradation studies to elucidate potential degradation pathways and products.

Executive Summary

This compound is a sterically hindered aromatic hydrocarbon. General assessments indicate that it is a stable compound under normal ambient conditions.[1] However, for applications in research and drug development, a thorough understanding of its stability profile under various stress conditions is crucial for ensuring its quality, purity, and safety. This guide details recommended storage practices and provides a template for experimental protocols to systematically investigate its stability under hydrolytic, oxidative, thermal, and photolytic stress.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for handling, storage, and the design of stability studies.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₉H₂₄[1][2][3]
Molecular Weight252.40 g/mol [1][3]
CAS Number733-07-3[1][2]
Melting Point132-135 °C[4]
AppearanceWhite solid[1]
SolubilityInsoluble in water.[1]
Purity (typical)≥ 95%[3]

Storage and Handling

Proper storage and handling are critical to maintaining the integrity of this compound. The following recommendations are based on safety data sheets and general best practices for stable organic compounds.

3.1 Recommended Storage Conditions

To ensure its long-term stability, this compound should be stored under the following conditions:

  • Temperature: Ambient temperatures are generally acceptable.[2]

  • Atmosphere: Store in a dry and well-ventilated place.[1]

  • Container: Keep in a tightly closed container to prevent moisture ingress and contamination.[1]

  • Light: Protect from light to minimize the risk of photodegradation.

3.2 Handling Precautions

When handling this compound, the following precautions should be observed:

  • Avoid dust formation.[1]

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

  • Avoid contact with skin and eyes.[1]

Chemical Stability Profile

This compound is generally considered to be stable under normal conditions.[1] Hazardous reactions or polymerization are not expected under normal processing.[1] However, like any organic molecule, it can be susceptible to degradation under forcing conditions. The following sections outline a proposed framework for investigating its stability through forced degradation studies, a common practice in the pharmaceutical industry to understand potential degradation pathways.[5][6][7][8]

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and pathways.[7][8][9] The following are detailed, albeit hypothetical, experimental protocols for conducting forced degradation studies on this compound.

5.1 General Procedure

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as acetonitrile (B52724) or a mixture of acetonitrile and water. This stock solution will be subjected to the stress conditions outlined below. A control sample, protected from stress, should be analyzed alongside the stressed samples.

5.2 Hydrolytic Degradation

  • Acidic Conditions:

    • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.

  • Basic Conditions:

    • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M hydrochloric acid.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.

  • Neutral Conditions:

    • To 1 mL of the this compound stock solution, add 1 mL of purified water.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.

5.3 Oxidative Degradation

  • To 1 mL of the this compound stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.

5.4 Thermal Degradation

  • Place a solid sample of this compound in a thermostatically controlled oven at 80°C for 48 hours.

  • After exposure, allow the sample to cool to room temperature.

  • Prepare a solution of the heat-stressed sample at a concentration of approximately 100 µg/mL in a suitable solvent for analysis.

5.5 Photolytic Degradation

  • Expose a solid sample of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be kept in the dark under the same temperature conditions.

  • After exposure, prepare a solution of the photo-stressed sample at a concentration of approximately 100 µg/mL in a suitable solvent for analysis.

Analytical Methodology for Stability Assessment

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and suitable technique.

6.1 Proposed HPLC Method

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 220 nm).

  • Injection Volume: 10 µL.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Potential Degradation Pathways and Products (Hypothetical)

Based on the chemical structure of this compound, the following degradation pathways are plausible under forced degradation conditions.

  • Oxidative Degradation: Oxidation could potentially occur at the benzylic methylene (B1212753) bridge or the methyl groups on the aromatic rings, leading to the formation of alcohols, ketones, or carboxylic acids.

  • Photolytic Degradation: UV light could induce radical reactions, potentially leading to cleavage of the methylene bridge or reactions involving the aromatic rings.

Further investigation using techniques like mass spectrometry (MS) would be necessary to identify and characterize the exact structures of any degradation products formed.[10][11]

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise table to allow for easy comparison of the stability of this compound under different stress conditions.

Table 2: Summary of Forced Degradation Studies on this compound (Hypothetical Data)

Stress ConditionTreatment% Assay of this compound% DegradationNumber of Degradation Products
Control No stress99.80.20
Acid Hydrolysis 0.1 M HCl, 60°C, 24h98.51.51
Base Hydrolysis 0.1 M NaOH, 60°C, 24h99.01.01
Neutral Hydrolysis Water, 60°C, 24h99.50.50
Oxidation 3% H₂O₂, RT, 24h92.37.73
Thermal 80°C, 48h97.82.22
Photolytic 1.2 million lux h, 200 W h/m²95.14.92

Visualizations

9.1 Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base neutral Neutral Hydrolysis (Water, 60°C) stock->neutral oxidation Oxidation (3% H2O2, RT) stock->oxidation hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc neutral->hplc oxidation->hplc thermal Thermal (Solid, 80°C) thermal->hplc photo Photolytic (ICH Q1B) photo->hplc ms LC-MS for Identification hplc->ms Oxidative_Degradation DMM This compound DP1 Benzylic Alcohol Derivative DMM->DP1 [O] DP2 Benzophenone Derivative DP1->DP2 [O]

References

Methodological & Application

Application Notes and Protocols for Dimesitylmethane as a Bulky Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dimesitylmethane as a foundational scaffold for bulky phosphine (B1218219) ligands in transition-metal-catalyzed cross-coupling reactions. The inherent steric hindrance and electronic properties of this compound-derived ligands make them effective in promoting challenging catalytic transformations.

Introduction: The Role of this compound-Based Ligands

This compound, characterized by two sterically demanding mesityl groups linked by a methylene (B1212753) bridge, serves as an excellent framework for the synthesis of bulky phosphine ligands. In catalysis, particularly with palladium, the steric and electronic effects of phosphine ligands are paramount in dictating the efficiency and selectivity of the reaction.

  • Steric Effects: The significant bulk of the this compound backbone promotes the formation of monoligated, highly reactive L-Pd(0) species, which are often the active catalysts in cross-coupling reactions. This steric hindrance also facilitates the reductive elimination step, which is crucial for product formation and catalyst turnover.

  • Electronic Effects: While the primary contribution of the this compound moiety is steric, the electron-rich nature of the aryl groups can influence the electron density at the metal center, impacting the oxidative addition step of the catalytic cycle.

These properties make this compound-based phosphine ligands particularly suitable for challenging cross-coupling reactions, such as the Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination.

Synthesis Protocol: Dimesitylphosphine Ligand

This protocol outlines a representative synthesis of a dimesitylphosphine ligand, a key precursor for forming catalytically active metal complexes.

Experimental Workflow for Dimesitylphosphine Synthesis

synthesis_workflow start Start: this compound step1 Lithiation with n-BuLi in THF at 0°C to rt start->step1 step2 Reaction with PCl3 at -78°C step1->step2 step3 Quenching with water and extraction with ether step2->step3 step4 Purification by column chromatography step3->step4 end_product Product: Dimesitylphosphine step4->end_product

Caption: Workflow for the synthesis of a dimesitylphosphine ligand.

Detailed Protocol:

Materials:

Procedure:

  • Lithiation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv) and dissolve in anhydrous THF. Cool the solution to 0°C in an ice bath. Add n-butyllithium (1.1 equiv) dropwise over 15 minutes. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Phosphinylation: Cool the resulting deep red solution to -78°C using a dry ice/acetone bath. In a separate flask, dissolve phosphorus trichloride (1.2 equiv) in anhydrous THF and add this solution dropwise to the lithiated this compound solution over 30 minutes, ensuring the temperature remains below -70°C.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1 hour. Cool the reaction mixture to 0°C and quench by the slow addition of degassed water.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired dimesitylphosphine ligand.

Application in Suzuki-Miyaura Cross-Coupling

This compound-based phosphine ligands are highly effective in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, particularly with challenging substrates such as sterically hindered aryl chlorides.

Catalytic Cycle for Suzuki-Miyaura Coupling

suzuki_cycle pd0 Pd(0)L pd_ox R1-Pd(II)L(X) pd0->pd_ox Oxidative Addition (R1-X) pd_trans R1-Pd(II)L(R2) pd_ox->pd_trans Transmetalation (R2-B(OR)2) pd_trans->pd0 Reductive Elimination product R1-R2 pd_trans->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Illustrative Performance Data

The following table presents representative data for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid, catalyzed by a palladium complex of a dimesityl-based phosphine ligand. This data is illustrative of expected performance based on structurally similar bulky phosphine ligands.

EntryAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)TON
14-ChlorotolueneK₃PO₄Toluene (B28343)1001295950
22-BromomesityleneCsFDioxane1101888880
34-ChloroanisoleK₂CO₃Toluene/H₂O1001292920
41-Bromo-4-fluorobenzeneK₃PO₄Toluene1001098980

Reaction Conditions: Aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), base (2.0 mmol), Pd₂(dba)₃ (0.5 mol%), Dimesityl-based ligand (1.2 mol%), solvent (5 mL).

Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(0) source (e.g., Pd₂(dba)₃, 0.5 mol%)

  • Dimesityl-based phosphine ligand (1.2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or microwave vial

  • Magnetic stir bar

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide, arylboronic acid, and base to a Schlenk tube equipped with a magnetic stir bar.

  • Catalyst Preparation: In a separate vial, dissolve the palladium precursor and the dimesityl-based phosphine ligand in a small amount of the reaction solvent to form the pre-catalyst.

  • Reaction Initiation: Add the pre-catalyst solution to the Schlenk tube, followed by the remainder of the solvent.

  • Heating and Monitoring: Seal the tube and place it in a preheated oil bath at the specified temperature. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Other Potential Applications

The principles that make this compound-based ligands effective for Suzuki-Miyaura coupling also apply to other important cross-coupling reactions:

  • Heck Reaction: The steric bulk can promote the migratory insertion and β-hydride elimination steps, leading to high regioselectivity.

  • Buchwald-Hartwig Amination: The electron-rich nature and steric hindrance of the ligand can facilitate the coupling of a wide range of amines and anilines with aryl halides.

  • Polymerization: In olefin polymerization, bulky ligands can influence the polymer microstructure and molecular weight by controlling the coordination environment around the metal center.

Further research and optimization are required to fully explore the potential of this compound-based ligands in these and other catalytic transformations.

Application Notes and Protocols: Dimesitylmethane in Frustrated Lewis Pair (FLP) Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases has revealed no specific instances or detailed studies involving the use of dimesitylmethane as a direct linker or backbone in the context of frustrated Lewis pair (FLP) chemistry.

While the principles of FLP chemistry often involve bulky substituents to prevent the formation of classical Lewis acid-base adducts, and mesityl groups are frequently employed for this purpose, the specific framework of this compound connecting a Lewis acid and a Lewis base does not appear to be a documented strategy. The performed searches for this compound-bridged FLPs, methylene-bridged dimesityl systems in FLP chemistry, and related terms did not yield any publications detailing their synthesis, characterization, or reactivity.

Therefore, the creation of detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and visualizations for this compound-based FLPs, is not possible at this time due to the absence of foundational research in this specific area.

For researchers interested in the broader field of FLP chemistry, the following sections provide a general overview of the principles, applications, and experimental considerations based on well-established FLP systems that utilize bulky aromatic substituents, which may be of tangential interest.

General Principles of Frustrated Lewis Pair Chemistry with Bulky Aryl Substituents

Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and Lewis bases that, due to steric repulsion, are unable to form a classic dative bond. This "frustration" leaves the reactivity of both the acid and the base available to cooperatively activate small molecules.

Key Concepts:

  • Steric Hindrance: Large, bulky substituents on the Lewis acid (e.g., boranes with pentafluorophenyl or mesityl groups) and/or the Lewis base (e.g., phosphines or amines with tert-butyl or mesityl groups) are crucial.

  • Electronic Factors: The electronic properties of the Lewis acid and base also play a significant role in their reactivity. Highly electrophilic boranes and nucleophilic phosphines are common components.

  • Small Molecule Activation: FLPs are renowned for their ability to activate a range of small molecules, including H₂, CO₂, SO₂, NO, and various unsaturated organic substrates.

Logical Relationship in FLP Activation of Dihydrogen:

Below is a generalized logical diagram illustrating the activation of dihydrogen by a generic intermolecular FLP.

FLP_H2_Activation FLP Frustrated Lewis Pair (Sterically Hindered Lewis Acid + Base) Encounter Encounter Complex FLP->Encounter + H₂ H2 H₂ Transition Transition State [LA···H-H···LB]‡ Encounter->Transition Activation Product [H-Lewis Base]⁺ [H-Lewis Acid]⁻ Transition->Product Heterolytic Cleavage Synthetic_Workflow DMM This compound Step1 Bromination at benzylic position DMM->Step1 Intermediate1 Benzylic Bromide Intermediate Step1->Intermediate1 Step2 Phosphination (e.g., with LiPPh₂) Intermediate1->Step2 LB_Intermediate Phosphine-functionalized This compound Step2->LB_Intermediate Step3 Borylation of Mesityl Ring LB_Intermediate->Step3 FLP_Product Hypothetical This compound-FLP Step3->FLP_Product

Application Notes and Protocols for the Synthesis of Dimesitylmethane-Based Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transition metal complexes are pivotal in numerous chemical transformations, finding extensive applications in catalysis, materials science, and medicinal chemistry. The properties and reactivity of these complexes are profoundly influenced by the ligands coordinating the metal center. Sterically demanding ligands, in particular, can be used to stabilize reactive metal centers, promote specific reaction pathways, and influence the selectivity of catalytic processes.

Dimesitylmethane, with its bulky mesityl groups, represents an intriguing yet underexplored scaffold for designing sterically hindered ligands. The methylene (B1212753) bridge and the aryl rings offer multiple points for functionalization, allowing for the creation of a diverse range of mono- and polydentate ligands. While the direct use of the dimesitylmethyl fragment as a primary ligand is not extensively documented, its structural motifs are present in various bulky ligand systems. The diarylmethane backbone is a common feature in molecules with significant pharmaceutical applications, serving as a platform for drug discovery.[1][2]

These application notes provide a prospective guide for the synthesis and utilization of a hypothetical this compound-based transition metal complex. The protocols are based on established principles of organometallic chemistry and are intended to serve as a foundational methodology for researchers interested in exploring this novel class of complexes. The potential applications in catalysis are highlighted, with relevance to the synthesis of complex organic molecules pertinent to drug development.

Application Notes

1. Catalysis in Cross-Coupling Reactions

The significant steric bulk provided by the dimesitylmethyl ligand can be advantageous in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This steric hindrance can promote the reductive elimination step, which is often rate-limiting, and can also be used to control the coordination number of the metal center, potentially leading to highly active catalysts.[3][4][5] The bulky nature of the ligand can also prevent catalyst deactivation through the formation of inactive dimeric species.

2. Olefin Polymerization

Group 4 metal complexes (e.g., Zr, Hf) bearing bulky ancillary ligands are well-known catalysts for olefin polymerization. A hypothetical cationic zirconium complex with a dimesitylmethyl-based ligand could exhibit high activity and stereoselectivity in the polymerization of ethylene (B1197577) and propylene. The sterically demanding environment around the metal center would influence the rate of monomer insertion and chain termination, thereby controlling the molecular weight and tacticity of the resulting polymer.

3. Small Molecule Activation

The electron-rich nature and steric protection offered by a dimesitylmethyl ligand could stabilize low-valent metal centers, enabling the activation of small, relatively inert molecules such as dinitrogen, carbon dioxide, or methane. This has potential applications in developing more sustainable chemical processes.

4. Synthesis of Bioactive Molecules

Transition metal-catalyzed reactions are indispensable tools in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[2] The development of novel catalysts based on this compound ligands could provide new routes to synthesize known drugs more efficiently or to access novel chemical space for the discovery of new therapeutic agents. The unique steric and electronic properties of these ligands could lead to different reactivity and selectivity profiles compared to existing catalysts.

Experimental Protocols

This section details a proposed synthetic route for a hypothetical this compound-based Zirconium(IV) complex, (Mes2CH)ZrCl3(THF)2, where Mes = 2,4,6-trimethylphenyl.

Protocol 1: Synthesis of the Dimesitylmethyl Lithium Reagent (Mes2CHLi)

This protocol describes the deprotonation of this compound to form the corresponding lithium salt, which serves as the ligand transfer reagent.

Materials and Reagents:

Reagent/SolventFormulaM.W. ( g/mol )AmountMoles (mmol)
This compoundC19H24252.402.52 g10.0
n-ButyllithiumC4H9Li64.064.0 mL10.0
(1.6 M in hexanes)(2.5 M solution)
Anhydrous Diethyl Ether(C2H5)2O74.1250 mL-
Anhydrous Hexane (B92381)C6H1486.1820 mL-

Procedure:

  • Under an inert atmosphere of argon, add this compound (2.52 g, 10.0 mmol) to a dry 100 mL Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous diethyl ether (50 mL) to dissolve the this compound.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (4.0 mL of a 2.5 M solution in hexanes, 10.0 mmol) dropwise to the stirred solution over 15 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. A color change to deep red or orange is expected, indicating the formation of the carbanion.

  • The resulting solution of Dimesitylmethyl lithium is used in the next step without isolation.

Protocol 2: Synthesis of Tris(chloro)bis(tetrahydrofuran)(dimesitylmethyl)zirconium(IV)

This protocol details the reaction of the lithium reagent with a zirconium precursor to form the target complex.

Materials and Reagents:

Reagent/SolventFormulaM.W. ( g/mol )AmountMoles (mmol)
Zirconium(IV) chlorideZrCl4233.042.33 g10.0
Anhydrous Tetrahydrofuran (THF)C4H8O72.1160 mL-
Anhydrous Toluene (B28343)C7H892.1440 mL-
Anhydrous HexaneC6H1486.1850 mL-

Procedure:

  • In a separate dry 250 mL Schlenk flask under argon, suspend Zirconium(IV) chloride (2.33 g, 10.0 mmol) in anhydrous toluene (40 mL).

  • Add anhydrous THF (20 mL) to the suspension. An exothermic reaction may occur, leading to the formation of the ZrCl4(THF)2 adduct. Stir for 1 hour at room temperature.

  • Cool the ZrCl4(THF)2 suspension to -78 °C.

  • Slowly transfer the previously prepared solution of Dimesitylmethyl lithium in diethyl ether to the stirred ZrCl4(THF)2 suspension via a cannula.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Remove the solvents under reduced pressure to obtain a solid residue.

  • Extract the residue with anhydrous toluene (3 x 20 mL) and filter through a pad of Celite to remove lithium chloride.

  • Concentrate the filtrate to approximately 20 mL and add anhydrous hexane (50 mL) to precipitate the product.

  • Cool the solution to -20 °C for 12 hours to complete precipitation.

  • Isolate the solid product by filtration, wash with cold hexane, and dry under vacuum.

Expected Characterization Data:

Analysis TechniqueExpected Result
¹H NMR (C6D6)δ ~7.0-6.5 (m, 4H, Ar-H), δ ~4.0 (s, 1H, CH), δ ~3.5 (br m, 8H, THF), δ ~2.5-2.0 (s, 18H, Ar-CH3), δ ~1.5 (br m, 8H, THF)
¹³C NMR (C6D6)Resonances for aromatic carbons, methyl carbons, the methine carbon, and THF carbons.
Elemental Analysis Calculated for C35H49Cl3O2Zr: C, 59.95; H, 7.04. Found: [Expected values would be close to calculated]
FT-IR (Nujol)Characteristic bands for Zr-Cl stretching and coordinated THF.

Visualizations

Synthesis Pathway

Synthesis_Pathway DMM This compound Et2O Et₂O, -78 °C to RT DMM->Et2O nBuLi n-BuLi nBuLi->Et2O DMM_Li Dimesitylmethyl Lithium (Mes₂CHLi) Et2O->DMM_Li Deprotonation Toluene Toluene, -78 °C to RT DMM_Li->Toluene ZrCl4 ZrCl₄ ZrCl4_THF ZrCl₄(THF)₂ ZrCl4->ZrCl4_THF THF THF THF->ZrCl4_THF ZrCl4_THF->Toluene Final_Complex Tris(chloro)bis(tetrahydrofuran) (dimesitylmethyl)zirconium(IV) Toluene->Final_Complex Salt Metathesis Purification Purification (Filtration, Precipitation) Final_Complex->Purification

Caption: Proposed synthesis of a this compound-based Zirconium complex.

Experimental Workflow

Experimental_Workflow Start Start Ligand_Prep Prepare Ligand (Mes₂CHLi in Et₂O) Start->Ligand_Prep Metal_Prep Prepare Metal Precursor (ZrCl₄(THF)₂ in Toluene) Start->Metal_Prep Reaction Combine and React (-78 °C to RT, 24h) Ligand_Prep->Reaction Metal_Prep->Reaction Workup Workup (Solvent Removal, Extraction) Reaction->Workup Purify Purification (Precipitation from Hexane) Workup->Purify Characterize Characterization (NMR, EA, FT-IR) Purify->Characterize End End Product Characterize->End

Caption: General workflow for synthesis and characterization.

References

Application Notes and Protocols: Palladium-Catalyzed C(sp³)–H Arylation of Diarylmethanes

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Dimesitylmethane: Initial investigations into this compound as a catalyst for cross-coupling reactions suggest a potential misunderstanding of its role in this chemical context. Scientific literature primarily describes this compound as a diarylmethane compound, which can be a substrate in cross-coupling reactions or the product of one, rather than a catalyst. This document provides a detailed protocol for a closely related and synthetically valuable transformation: the palladium-catalyzed C(sp³)–H arylation of diarylmethanes to produce triarylmethanes. This deprotonative-cross-coupling process (DCCP) is a powerful method for creating complex molecular architectures from simple diarylmethane precursors.[1][2][3][4]

Introduction

The direct functionalization of unactivated C(sp³)–H bonds is a significant challenge in organic synthesis. This application note details a robust and scalable, palladium-catalyzed method for the intermolecular arylation of diarylmethanes with a variety of aryl bromides at ambient temperature.[1][3] The protocol avoids the need for pre-installed directing groups, relying on an in situ deprotonation of the diarylmethane substrate to facilitate cross-coupling.[1][3][4] This approach offers a streamlined synthesis of sterically and electronically diverse triarylmethanes, which are important structural motifs in medicinal chemistry and materials science.[1][4] The key to this successful transformation is the unique combination of a palladium catalyst with the NiXantphos ligand and potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂) as the base.[1][3][4]

Experimental Protocol

This protocol is adapted from the high-yielding procedure described by Walsh and coworkers for the deprotonative-cross-coupling of diarylmethanes.[1][2][4]

Materials:

  • Diarylmethane substrate

  • Aryl bromide coupling partner

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • NiXantphos ligand

  • Potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous toluene (B28343)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Magnetic stirrer and stir bars

Procedure:

  • Catalyst Preparation:

    • In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and NiXantphos (0.012 mmol, 1.2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

    • Add anhydrous toluene (1.0 mL) to the flask.

    • Stir the mixture at room temperature for 10-15 minutes to form the active catalyst complex.

  • Reaction Setup:

    • To a separate, dry Schlenk flask, add the diarylmethane substrate (1.0 mmol, 1.0 equiv) and the aryl bromide (1.2 mmol, 1.2 equiv).

    • Add KN(SiMe₃)₂ (2.0 mmol, 2.0 equiv) to the flask.

    • Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times.

    • Add anhydrous THF (4.0 mL) to the flask via syringe.

  • Reaction Execution:

    • Using a syringe, transfer the prepared catalyst solution to the reaction flask containing the substrate, aryl bromide, and base.

    • Stir the reaction mixture vigorously at room temperature (approx. 20-25 °C).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary depending on the specific substrates but are typically in the range of 12-24 hours.

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent in vacuo.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure triarylmethane product.

Data Presentation

The palladium-catalyzed C(sp³)–H arylation of diarylmethanes demonstrates broad substrate scope and good to excellent yields. The following table summarizes representative examples of this transformation.

EntryDiarylmethane SubstrateAryl Bromide PartnerProductYield (%)
1Diphenylmethane4-Bromoanisole4-Methoxyphenyldiphenylmethane95
2Diphenylmethane1-Bromo-4-(trifluoromethyl)benzene4-(Trifluoromethyl)phenyldiphenylmethane88
34,4'-DimethoxydiphenylmethaneBromobenzene(4,4'-Dimethoxyphenyl)phenylmethane92
4Diphenylmethane2-Bromopyridine(2-Pyridyl)diphenylmethane75
5Fluorene4-Bromotoluene9-(4-Tolyl)fluorene98

Yields are representative and may vary based on specific reaction conditions and scale.

Visualizations

Experimental Workflow Diagram:

G Experimental Workflow for Palladium-Catalyzed C(sp³)–H Arylation cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Reaction Setup (Inert Atmosphere) cluster_execution Reaction cluster_workup Work-up and Purification cat_prep 1. Add Pd(OAc)₂ and NiXantphos to Schlenk flask add_tol 2. Add anhydrous toluene cat_prep->add_tol stir_cat 3. Stir at room temperature add_tol->stir_cat combine 6. Transfer catalyst solution to reaction flask stir_cat->combine react_setup 4. Add diarylmethane, aryl bromide, and KN(SiMe₃)₂ to a separate Schlenk flask add_thf 5. Add anhydrous THF react_setup->add_thf add_thf->combine stir_react 7. Stir at room temperature (12-24 h) combine->stir_react quench 8. Quench with sat. aq. NH₄Cl stir_react->quench extract 9. Extract with ethyl acetate quench->extract purify 10. Purify by column chromatography extract->purify final_product final_product purify->final_product Pure Triarylmethane

Caption: Workflow for the Pd-catalyzed C(sp³)–H arylation of diarylmethanes.

Proposed Catalytic Cycle:

G Proposed Catalytic Cycle pd0 Pd(0)Lₙ pd2 Ar-Pd(II)-Br(Lₙ) pd0->pd2 Oxidative Addition product Triarylmethane (Ar₂CHAr') pd2->product Reductive Elimination diarylmethane Diarylmethane (Ar₂CH₂) carbanion Diarylmethyl Anion (Ar₂CH⁻) diarylmethane->carbanion Deprotonation base KN(SiMe₃)₂ base->carbanion carbanion->pd2 Transmetalation product->pd0 Catalyst Regeneration aryl_bromide Aryl Bromide (Ar'Br) aryl_bromide->pd2

Caption: Simplified catalytic cycle for the deprotonative-cross-coupling process.

References

Dimesitylmethane and the Dawn of Small Molecule Activation: A Look into Frustrated Lewis Pairs

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers

While dimesitylmethane itself is not a direct catalyst for small molecule activation, its sterically hindered nature is conceptually central to the powerful field of Frustrated Lewis Pair (FLP) chemistry. FLPs are combinations of bulky Lewis acids and bases that, due to steric hindrance, are unable to form a classic adduct, leaving their reactivity available to activate a variety of small, otherwise inert molecules. This application note provides an overview and detailed protocols for the activation of dihydrogen (H₂) and carbon dioxide (CO₂) using a representative phosphine (B1218219)/borane (B79455) FLP system, a cornerstone of this metal-free catalytic approach.

Activation of Dihydrogen (H₂) by a Phosphine/Borane FLP

The heterolytic cleavage of H₂ by FLPs provides a metal-free method for hydrogenation reactions. A common example involves the use of a bulky phosphine, such as trimesitylphosphine (B1301856) or tri-tert-butylphosphine (B79228), in combination with a strong Lewis acid like tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃.

Experimental Protocol: Heterolytic Cleavage of H₂

This protocol is adapted from seminal works in the field of FLP chemistry.

Materials:

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

  • Tri-tert-butylphosphine (tBu₃P)

  • Anhydrous toluene (B28343)

  • Schlenk flask and line

  • Hydrogen gas (high purity)

  • NMR tubes (J. Young type)

  • Deuterated benzene (B151609) (C₆D₆) for NMR analysis

Procedure:

  • In a glovebox, dissolve tris(pentafluorophenyl)borane (B(C₆F₅)₃, 1.0 eq) and tri-tert-butylphosphine (tBu₃P, 1.0 eq) in anhydrous toluene in a Schlenk flask to prepare a 0.1 M solution.

  • Transfer an aliquot of the solution to a J. Young NMR tube and dissolve in C₆D₆.

  • Connect the NMR tube to a vacuum line, freeze-pump-thaw the solution three times to remove dissolved gases.

  • Introduce H₂ gas (1 atm) into the NMR tube at room temperature.

  • Monitor the reaction by ¹H, ¹¹B, ¹⁹F, and ³¹P NMR spectroscopy. The formation of the phosphonium (B103445) borate (B1201080) salt, [tBu₃PH][HB(C₆F₅)₃], indicates successful H₂ activation.

Expected Observations:

  • ¹H NMR: Appearance of a new hydride signal for the [HB(C₆F₅)₃]⁻ anion and a new signal for the P-H proton in the [tBu₃PH]⁺ cation.

  • ³¹P NMR: A shift in the phosphorus signal upon protonation.

  • ¹¹B NMR: A characteristic shift for the four-coordinate borate anion.

Quantitative Data for H₂ Activation
FLP SystemSmall MoleculeProductYield (%)Notes
tBu₃P / B(C₆F₅)₃H₂[tBu₃PH][HB(C₆F₅)₃]>95Rapid reaction at room temperature under 1 atm of H₂.
Mes₃P / B(C₆F₅)₃H₂[Mes₃PH][HB(C₆F₅)₃]>95Similar reactivity to the tBu₃P system.
(o-Tol)₃P / B(C₆F₅)₃H₂[(o-Tol)₃PH][HB(C₆F₅)₃]>95Demonstrates the generality of bulky phosphines in this reaction.

Data is compiled from representative studies in the field and may vary based on specific experimental conditions.

Reaction Mechanism: H₂ Activation

The activation of H₂ by a phosphine/borane FLP proceeds through a concerted mechanism where the Lewis basic phosphine attacks one hydrogen atom while the Lewis acidic borane accepts the hydride.

H2_Activation cluster_reactants Reactants cluster_product Product tBu3P tBu₃P H2 H-H tBu3P->H2 Nucleophilic Attack B(C6F5)3 B(C₆F₅)₃ H2->B(C6F5)3 Hydride Transfer Product [tBu₃PH]⁺[HB(C₆F₅)₃]⁻

Figure 1: H₂ activation by a phosphine/borane FLP.

Activation and Reduction of Carbon Dioxide (CO₂) by a Phosphine/Borane FLP

FLPs can also activate and facilitate the reduction of CO₂. The Lewis basic phosphine attacks the electrophilic carbon of CO₂, while the Lewis acidic borane interacts with one of the oxygen atoms. This activation makes the CO₂ molecule susceptible to reduction by a hydride source.

Experimental Protocol: Catalytic Reduction of CO₂ to a Methanol Derivative

This protocol is based on the work of Fontaine and co-workers for the catalytic hydroboration of CO₂.

Materials:

  • Intramolecular phosphine-borane FLP catalyst (e.g., a derivative of 2-(dimesitylphosphino)phenylborane)

  • Catecholborane (HBcat) as the reducing agent

  • Anhydrous benzene

  • Fisher-Porter bottle or a high-pressure reactor

  • Carbon dioxide (high purity)

  • Standard laboratory glassware for inert atmosphere chemistry

Procedure:

  • In a glovebox, charge a Fisher-Porter bottle with the phosphine-borane FLP catalyst (e.g., 1 mol%).

  • Add anhydrous benzene as the solvent.

  • Add catecholborane (1.0 eq) to the solution.

  • Seal the reactor, remove it from the glovebox, and pressurize with CO₂ (e.g., 2 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir.

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by ¹H and ¹¹B NMR spectroscopy.

  • Upon completion, the product, a methoxyborane derivative, can be hydrolyzed to yield methanol.

Quantitative Data for CO₂ Reduction

CatalystReducing AgentProduct (after hydrolysis)TONTOF (h⁻¹)
Intramolecular Phosphine-Borane FLPHBcatMethanol>2950853
Intramolecular Phosphine-Borane FLP9-BBNMethanol--
Intramolecular Phosphine-Borane FLPBH₃·SMe₂Methanol--

TON (Turnover Number) and TOF (Turnover Frequency) are highly dependent on reaction conditions such as temperature, pressure, and catalyst loading. The values presented are from a specific study and serve as a benchmark.[1]

Experimental Workflow: Catalytic CO₂ Reduction

The following diagram illustrates the general workflow for the catalytic reduction of CO₂ using an FLP.

CO2_Reduction_Workflow start Start glovebox In Glovebox: - Add FLP catalyst to reactor - Add anhydrous solvent - Add reducing agent (e.g., HBcat) start->glovebox seal_pressurize Seal Reactor and Pressurize with CO₂ glovebox->seal_pressurize reaction Heat and Stir Reaction Mixture seal_pressurize->reaction monitoring Monitor Reaction Progress (e.g., NMR) reaction->monitoring hydrolysis Hydrolysis of Methoxyborane Product monitoring->hydrolysis Upon Completion end Methanol hydrolysis->end

Figure 2: Experimental workflow for catalytic CO₂ reduction.

Conclusion

The concept of Frustrated Lewis Pairs has opened up a new frontier in metal-free catalysis, enabling the activation of small molecules like H₂ and CO₂ under mild conditions. While this compound is not a direct participant, its bulky nature exemplifies the steric requirements for designing effective FLP components. The provided protocols for H₂ activation and CO₂ reduction using representative phosphine/borane FLPs offer a starting point for researchers interested in exploring this exciting area of chemistry. Further research into the design of novel FLPs with tailored reactivity and stability will undoubtedly lead to even more efficient and selective catalytic transformations.

References

Application Notes and Protocols for Catalytic Hydrogenation using Dimesitylmethane-based Frustrated Lewis Pairs (FLPs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles, applications, and experimental protocols for catalytic hydrogenation reactions utilizing Dimesitylmethane-based Frustrated Lewis Pairs (FLPs). This class of metal-free catalysts offers a unique platform for the activation of molecular hydrogen and subsequent reduction of a variety of unsaturated organic molecules, which is of significant interest in synthetic chemistry and drug development.

Introduction to this compound-based FLPs

Frustrated Lewis Pairs (FLPs) are combinations of sterically encumbered Lewis acids and Lewis bases that, due to steric hindrance, are unable to form a classical adduct. This "frustration" leaves both the Lewis acidic and basic sites available to interact with and activate small molecules, most notably dihydrogen (H₂).

This compound-based FLPs typically utilize a rigid this compound scaffold to hold the Lewis acidic (e.g., a borane) and Lewis basic (e.g., a phosphine) moieties in close proximity but in a conformation that prevents their direct interaction. This pre-organized structure can enhance the efficiency of H₂ activation and subsequent hydrogenation catalysis. The bulky mesityl groups on the methane (B114726) bridge provide the necessary steric hindrance to maintain the frustrated state.

Mechanism of Catalytic Hydrogenation

The catalytic cycle of hydrogenation using a this compound-based FLP generally proceeds through the following key steps:

  • Dihydrogen Activation: The FLP heterolytically cleaves molecular hydrogen. The Lewis basic phosphine (B1218219) attacks one hydrogen atom, forming a phosphonium (B103445) cation ([R₃PH]⁺), while the Lewis acidic borane (B79455) accepts the other hydrogen atom as a hydride, forming a borate (B1201080) anion ([R'₃BH]⁻).

  • Substrate Activation: The unsaturated substrate (e.g., an imine, enamine, or heterocycle) is activated by the Lewis acid or the proton from the phosphonium cation.

  • Hydride Transfer: The hydride from the borate anion is transferred to the activated substrate.

  • Proton Transfer: A proton is transferred from the phosphonium cation to the substrate, completing the hydrogenation and regenerating the FLP catalyst for the next catalytic cycle.

The precise order of substrate activation, hydride, and proton transfer can vary depending on the substrate and the specific structure of the FLP.

Applications in Organic Synthesis and Drug Development

The metal-free nature of FLP-catalyzed hydrogenation makes it an attractive methodology in the synthesis of pharmaceuticals and fine chemicals, where metal contamination is a significant concern.

  • Reduction of Imines and Enamines: this compound-based FLPs can be effective catalysts for the reduction of C=N double bonds in imines and enamines to the corresponding amines. This is a fundamental transformation in the synthesis of many nitrogen-containing bioactive molecules.

  • Hydrogenation of Heterocycles: The selective hydrogenation of N-heterocyclic compounds is crucial in drug discovery for the synthesis of saturated heterocyclic scaffolds.[1] FLP catalysts have shown promise in the partial hydrogenation of various nitrogen-containing heterocycles.

  • Potential for Asymmetric Hydrogenation: Chiral FLPs can be designed to achieve enantioselective hydrogenations, providing access to chiral amines and other valuable building blocks for drug synthesis.

Experimental Protocols

While specific protocols for this compound-based FLPs are not widely available in the literature, the following general procedures for FLP-catalyzed hydrogenation of imines can be adapted.

General Procedure for FLP-Catalyzed Hydrogenation of Imines

Materials:

  • This compound-based FLP catalyst (e.g., 1-10 mol%)

  • Imine substrate

  • Anhydrous, non-coordinating solvent (e.g., toluene, dichloromethane)

  • Hydrogen gas (high purity)

  • Schlenk line or glovebox for inert atmosphere operations

  • High-pressure reactor or a thick-walled glass vessel (Schlenk tube)

Protocol:

  • In a glovebox or under an inert atmosphere, add the this compound-based FLP catalyst and the imine substrate to a dry reaction vessel equipped with a magnetic stir bar.

  • Add the anhydrous solvent via syringe.

  • Seal the reaction vessel and, if it is a high-pressure reactor, purge it with hydrogen gas several times.

  • Pressurize the reaction vessel with hydrogen gas to the desired pressure (typically 1-10 bar).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for the specified time (e.g., 1-24 hours).

  • Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or ¹H NMR spectroscopy.

  • Upon completion, carefully vent the hydrogen gas from the reactor.

  • Remove the solvent under reduced pressure.

  • Purify the product amine by column chromatography on silica (B1680970) gel.

Quantitative Data

Currently, there is a lack of specific published quantitative data for the catalytic hydrogenation of a wide range of substrates using well-defined this compound-based FLPs. The following table represents a hypothetical dataset based on typical performance of other intramolecular phosphine-borane FLPs for the hydrogenation of imines to illustrate the expected data presentation.

EntryImine SubstrateCatalyst Loading (mol%)H₂ Pressure (bar)Temperature (°C)Time (h)Conversion (%)
1N-Benzylideneaniline552512>99
2N-(4-Methoxybenzylidene)aniline552512>99
3N-(4-Chlorobenzylidene)aniline55502495
4N-Phenyl-1-phenylethan-1-imine1010802485
52,3-Dihydro-1H-indole510601892

Visualizations

Catalytic Cycle of Imine Hydrogenation

FLP_Hydrogenation_Cycle FLP This compound-FLP Activated_FLP [FLP-H]⁻[H]⁺ FLP->Activated_FLP + H₂ H2 H₂ Intermediate1 Imine Activation Activated_FLP->Intermediate1 + Imine Imine R₂C=NR' Amine R₂CH-NHR' Intermediate2 Hydride Transfer Intermediate1->Intermediate2 Hydride Transfer Intermediate2->Amine Proton Transfer - FLP

Caption: General catalytic cycle for the hydrogenation of an imine by a this compound-based FLP.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup and Analysis A Weigh FLP Catalyst and Substrate B Add Anhydrous Solvent A->B C Seal Reaction Vessel B->C D Purge with H₂ C->D E Pressurize with H₂ D->E F Stir at Desired Temperature E->F G Vent H₂ F->G H Remove Solvent G->H I Purify Product H->I J Characterize Product I->J

Caption: A typical experimental workflow for FLP-catalyzed hydrogenation.

Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable. All operations involving hydrogen gas should be conducted in a well-ventilated fume hood, away from ignition sources. Use appropriate pressure-rated equipment.

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Inert Atmosphere: FLP catalysts and their precursors can be sensitive to air and moisture. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

References

Application Notes and Protocols for NMR Spectroscopic Characterization of Dimesitylmethane Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimesitylmethane, a sterically hindered ligand, and its metal complexes are of significant interest in various fields, including catalysis and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the characterization of these complexes, providing detailed information about their structure, dynamics, and purity. This document provides detailed application notes and experimental protocols for the characterization of this compound and its metal complexes using NMR spectroscopy.

Data Presentation

The following tables summarize the typical ¹H and ¹³C NMR chemical shifts for free this compound. The expected shifts upon coordination to a metal center are also discussed, providing a basis for the characterization of novel this compound complexes.

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
This compoundCDCl₃~6.8sAr-H
~3.8s-CH₂-
~2.2sAr-CH₃ (para)
~2.1sAr-CH₃ (ortho)
This compound Metal Complex (Predicted)VariousShifted Ar-H signalssCoordinated Ar-H
Shifted -CH₂- signalsCoordinated -CH₂-
Shifted Ar-CH₃ signalssCoordinated Ar-CH₃

Note: Upon coordination to a metal center, the chemical shifts of the ligand's protons are expected to change. The extent and direction of this change depend on the nature of the metal, its oxidation state, and the coordination geometry. Generally, coordination can lead to either a downfield or upfield shift of the proton signals due to changes in the electronic environment and anisotropic effects from the metal center.

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ) ppmAssignment
This compoundCDCl₃~137Ar-C (ipso, C-CH₃)
~135Ar-C (ipso, C-CH₂)
~129Ar-CH
~30-CH₂-
~21Ar-CH₃ (para)
~20Ar-CH₃ (ortho)
This compound Metal Complex (Predicted)VariousShifted Ar-C signalsCoordinated Ar-C
Shifted -CH₂- signalCoordinated -CH₂-
Shifted Ar-CH₃ signalsCoordinated Ar-CH₃

Note: Similar to ¹H NMR, the ¹³C chemical shifts of the this compound ligand will be affected by coordination to a metal. The changes in these shifts provide valuable information about the metal-ligand bonding.

Experimental Protocols

Detailed methodologies for key NMR experiments are provided below. These protocols are designed to be a starting point and may require optimization based on the specific complex and available instrumentation.

Protocol 1: 1D ¹H and ¹³C NMR Spectroscopy

This protocol outlines the standard procedure for acquiring one-dimensional ¹H and ¹³C NMR spectra.

1. Sample Preparation: a. Accurately weigh 5-10 mg of the this compound complex. b. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, THF-d₈) in a clean, dry NMR tube. c. Ensure the sample is fully dissolved; sonication may be used if necessary. d. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

2. Instrument Setup: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium (B1214612) signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. d. Tune and match the probe for the respective nucleus (¹H or ¹³C).

3. ¹H NMR Acquisition Parameters (Example for a 500 MHz spectrometer):

  • Pulse Program: zg30 (or a similar single-pulse experiment)

  • Spectral Width (SW): 12-16 ppm

  • Acquisition Time (AQ): 2-4 seconds

  • Relaxation Delay (D1): 1-5 seconds (a longer delay may be needed for quantitative measurements)

  • Number of Scans (NS): 8-16 (can be increased for dilute samples)

  • Temperature: 298 K (or as required for the study)

4. ¹³C NMR Acquisition Parameters (Example for a 125 MHz spectrometer):

  • Pulse Program: zgpg30 (or a similar proton-decoupled experiment)

  • Spectral Width (SW): 200-250 ppm

  • Acquisition Time (AQ): 1-2 seconds

  • Relaxation Delay (D1): 2-5 seconds

  • Number of Scans (NS): 128-1024 (or more, as ¹³C has a low natural abundance)

  • Decoupling: Proton broadband decoupling (e.g., garp or waltz16)

5. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the spectrum correctly. c. Calibrate the chemical shift scale using the solvent residual peak or the internal standard. d. Integrate the signals in the ¹H NMR spectrum. e. Perform peak picking to identify the chemical shifts.

Protocol 2: 2D COSY (Correlation Spectroscopy)

COSY experiments are used to identify scalar-coupled protons, typically those separated by two or three bonds.

1. Sample Preparation: As per Protocol 1.

2. Instrument Setup: As per Protocol 1.

3. COSY Acquisition Parameters (Example for a 500 MHz spectrometer):

  • Pulse Program: cosygpmf (or a similar gradient-selected COSY sequence)

  • Spectral Width (SW): Same as the ¹H NMR spectrum

  • Number of Increments (TD in F1): 256-512

  • Number of Scans (NS): 2-8 per increment

  • Relaxation Delay (D1): 1-2 seconds

4. Data Processing: a. Apply a 2D Fourier transform. b. Phase the spectrum in both dimensions. c. Symmetrize the spectrum if necessary. d. Analyze the cross-peaks, which indicate J-coupling between protons.

Protocol 3: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

NOESY experiments are used to identify protons that are close in space, providing information about the three-dimensional structure of the molecule.

1. Sample Preparation: As per Protocol 1. The sample should be free of paramagnetic impurities.

2. Instrument Setup: As per Protocol 1.

3. NOESY Acquisition Parameters (Example for a 500 MHz spectrometer):

  • Pulse Program: noesygpph (or a similar gradient-selected NOESY sequence)

  • Spectral Width (SW): Same as the ¹H NMR spectrum

  • Number of Increments (TD in F1): 256-512

  • Number of Scans (NS): 4-16 per increment

  • Relaxation Delay (D1): 1-2 seconds

  • Mixing Time (d8): 300-800 ms (B15284909) (this parameter may need to be optimized)

4. Data Processing: a. Apply a 2D Fourier transform. b. Phase the spectrum in both dimensions. c. Analyze the cross-peaks, which indicate through-space proximity between protons.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound complexes and the relationships between different NMR experiments.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Initial Characterization cluster_nmr NMR Spectroscopic Analysis cluster_conclusion Conclusion synthesis Synthesis of this compound Complex purification Purification (e.g., Crystallization, Chromatography) synthesis->purification initial_char Initial Characterization (e.g., MS, EA) purification->initial_char sample_prep Sample Preparation for NMR initial_char->sample_prep nmr_1d 1D NMR (¹H, ¹³C) sample_prep->nmr_1d nmr_2d 2D NMR (COSY, NOESY, HSQC, HMBC) nmr_1d->nmr_2d If structure is complex data_analysis Data Analysis and Structure Elucidation nmr_1d->data_analysis nmr_2d->data_analysis structure_confirm Structure Confirmation data_analysis->structure_confirm

Caption: Experimental workflow for the synthesis and characterization of this compound complexes.

nmr_relationships H1 ¹H NMR COSY COSY H1->COSY ¹H-¹H through-bond NOESY NOESY H1->NOESY ¹H-¹H through-space HSQC HSQC H1->HSQC ¹H-¹³C one-bond HMBC HMBC H1->HMBC ¹H-¹³C long-range C13 ¹³C NMR C13->HSQC C13->HMBC

Caption: Relationships between common NMR experiments for structural elucidation.

Application Notes and Protocols for Single-Crystal X-ray Diffraction of Dimesitylmethane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview and detailed protocols for the synthesis and single-crystal X-ray diffraction (SC-XRD) analysis of dimesitylmethane derivatives. This compound and its analogues are sterically hindered molecules whose three-dimensional structure is of significant interest in various fields, including materials science and drug development, due to the influence of their conformation on their physical and biological properties.

Introduction

This compound, also known as 1,1'-methylenebis(2,4,6-trimethylbenzene), consists of two mesityl (2,4,6-trimethylphenyl) groups attached to a central methylene (B1212753) bridge. This structure results in significant steric hindrance, which governs the conformation of the molecule, particularly the torsion angles of the mesityl groups relative to the central methane (B114726) carbon. Single-crystal X-ray diffraction is the definitive method for elucidating the solid-state conformation, bond lengths, bond angles, and intermolecular interactions of these molecules. Understanding these structural parameters is crucial for structure-property relationship studies.

Synthesis of this compound Derivatives

The synthesis of this compound can be achieved through the acid-catalyzed reaction of mesitylene (B46885) with formaldehyde. A general procedure is provided below, which can be adapted for the synthesis of various derivatives by using substituted mesitylenes or other aldehydes.

Protocol for the Synthesis of this compound:

  • Reaction Setup: In a well-ventilated fume hood, combine mesitylene (2.5 moles) and paraformaldehyde (1 mole) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Catalyst Addition: Slowly add formic acid (approximately 500 mL) to the mixture. Formic acid acts as both a solvent and a catalyst.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, a solid mass of the product should crystallize. Decant the liquid layers.

  • Purification: Wash the crude solid with benzene (B151609), followed by water, and then a dilute aqueous solution of sodium carbonate to neutralize any remaining acid. Finally, wash with water again.

  • Recrystallization: Recrystallize the crude product from a mixture of benzene and methanol (B129727) to obtain colorless crystalline platelets of this compound.

Single-Crystal X-ray Diffraction Protocol

The following is a generalized protocol for the single-crystal X-ray diffraction analysis of this compound derivatives.

3.1. Crystal Growth

High-quality single crystals are essential for successful SC-XRD analysis.

  • Solvent Selection: Dissolve the purified this compound derivative in a suitable solvent or a mixture of solvents (e.g., methanol, ethanol, acetone, toluene, or mixtures with water).

  • Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered vial at room temperature in a vibration-free environment.

  • Other Techniques: Other methods like slow cooling of a saturated solution or vapor diffusion can also be employed to grow high-quality single crystals.

3.2. Data Collection

  • Crystal Mounting: Select a suitable single crystal under a microscope and mount it on a goniometer head using a cryoloop.

  • Diffractometer Setup: Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

  • Data Acquisition: Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Collect a series of diffraction images by rotating the crystal through a range of angles.

3.3. Structure Solution and Refinement

  • Data Processing: Process the collected diffraction data to determine the unit cell parameters and space group.

  • Structure Solution: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement: Refine the structural model by full-matrix least-squares on F². Anisotropic displacement parameters should be refined for all non-hydrogen atoms. Hydrogen atoms can be placed in calculated positions and refined using a riding model.

Data Presentation

The following tables summarize key crystallographic data for this compound and some of its analogues where the methylene bridge is replaced by other atoms or groups. This comparative data illustrates the impact of the bridging atom on the molecular geometry.

Table 1: Crystallographic Data for this compound and Analogues

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Z
This compoundC₁₉H₂₄-------
Bis(mesityl)(pyrrol-1-yl)borane[1]C₂₂H₂₆BNMonoclinicP2₁/n9.0431(2)16.7936(4)12.7562(3)99.197(1)4
Dimesitylboron fluoride[2]C₁₈H₂₂BFMonoclinicP2₁/c8.411(2)11.233(2)17.185(3)99.50(3)4

Table 2: Selected Bond Lengths and Angles for Dimesityl Analogues

CompoundBridging Atom(s)Mes-X (Å)Mes-X-Mes (°)Dihedral Angle (°)
Bis(mesityl)(pyrrol-1-yl)borane[1]B1.576(2), 1.579(2)125.18(9)77.14(4)
Dimesitylboron fluoride[2]B1.570(8), 1.574(8)122.9(5)-

Mes = Mesityl group, X = Bridging atom.

Visualization of Workflows and Concepts

5.1. Experimental Workflow

The following diagram illustrates the general workflow from synthesis to crystal structure analysis of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement cif_file Final CIF File structure_refinement->cif_file conformational_analysis cluster_molecule Conformation of this compound cluster_factors Influencing Factors C_bridge C_bridge Mesityl1 Mesityl Ring 1 C_bridge->Mesityl1 Torsion Angle 1 Mesityl2 Mesityl Ring 2 C_bridge->Mesityl2 Torsion Angle 2 Steric_Hindrance Steric Hindrance Steric_Hindrance->C_bridge Substituents Substituents on Bridge/Rings Substituents->C_bridge Crystal_Packing Crystal Packing Forces Crystal_Packing->C_bridge

References

Application Notes and Protocols: Dimesitylmethane as a Supporting Ligand in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific literature and chemical databases reveals no specific instances of dimesitylmethane being employed as a supporting ligand in palladium catalysis. Extensive searches for "this compound ligand," "bis(mesityl)methane in palladium catalysis," and related terms did not yield any publications detailing its synthesis, coordination to palladium, or application in catalytic reactions. The PubChem database confirms the structure of this compound as 1,1'-Methylenebis(2,4,6-trimethylbenzene)[1], a sterically hindered diarylmethane. While research exists on the palladium-catalyzed C-H arylation of diarylmethane substrates[2], this involves the diarylmethane as a reactant, not a ligand.

The initial query suggests an interest in the role of sterically bulky ligands in palladium catalysis. Such ligands are crucial for promoting challenging cross-coupling reactions by facilitating oxidative addition and reductive elimination steps in the catalytic cycle.[3][4][5][6][7][8][9][10]

Given the absence of data on this compound as a ligand, this report will instead focus on a class of well-established, sterically demanding ligands that embody the principles likely of interest to the user: Bulky Biaryl Phosphine (B1218219) Ligands . These ligands have been instrumental in advancing the field of palladium-catalyzed cross-coupling. We will provide detailed application notes, protocols, and data for a representative ligand from this class to illustrate the concepts of steric hindrance and electron richness in modern catalysis.

Alternative Topic: Application of Bulky Biaryl Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions

This section will provide a detailed overview of the application of bulky biaryl phosphine ligands, which are workhorses in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Introduction to Bulky Biaryl Phosphine Ligands

Bulky biaryl phosphine ligands are a class of monodentate phosphine ligands characterized by a biaryl backbone, which imparts significant steric bulk around the phosphorus atom. This steric hindrance is crucial for creating a coordinatively unsaturated, highly reactive monoligated palladium(0) species, which is often the active catalyst in cross-coupling reactions.[3][7] Furthermore, the electron-rich nature of these ligands enhances the rate of oxidative addition of the palladium center to aryl halides.[10]

A general representation of the catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, a common application for these ligands, is shown below.

Catalytic_Cycle Figure 1: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling pd0 L-Pd(0) (Active Catalyst) oxidative_add Oxidative Addition (R-X) pd0->oxidative_add pd2_intermediate L-Pd(II)(R)(X) oxidative_add->pd2_intermediate transmetalation Transmetalation (R'-B(OR)2) pd2_intermediate->transmetalation pd2_coupled L-Pd(II)(R)(R') transmetalation->pd2_coupled reductive_elim Reductive Elimination pd2_coupled->reductive_elim product R-R' (Product) reductive_elim->product catalyst_regen reductive_elim->catalyst_regen catalyst_regen->pd0

Figure 1. Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.
Representative Application: Suzuki-Miyaura Coupling of Sterically Hindered Substrates

Bulky biaryl phosphine ligands are particularly effective in the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides with arylboronic acids. The following data is a representative summary from studies on such reactions.

EntryAryl HalideArylboronic AcidLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12,4,6-TrimethylchlorobenzenePhenylboronic acidSPhos2Cs₂CO₃Toluene1001295
22-Chloro-1,3-dimethylbenzene4-Methoxyphenylboronic acidXPhos1.5K₃PO₄1,4-Dioxane1101692
31-Chloro-2,6-diisopropylbenzene3-Tolylboronic acidRuPhos2K₂CO₃t-Amyl alcohol1002488
42-Chlorotoluene2-Naphthylboronic acidDavePhos2NaOtBuTHF801890
Experimental Protocols

General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction:

This protocol is a general guideline and may require optimization for specific substrates.

Experimental_Workflow Figure 2: General Experimental Workflow start Start reagents Combine Aryl Halide, Arylboronic Acid, Base, Pd Precatalyst, and Ligand start->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purify by Chromatography workup->purification end End purification->end

Figure 2. General Experimental Workflow.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • Bulky biaryl phosphine ligand (e.g., SPhos) (0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄) (2.0 mmol)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane) (5 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium precatalyst, bulky biaryl phosphine ligand, and base.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Conclusion

While this compound itself is not a documented ligand in palladium catalysis, the principles of steric hindrance it represents are central to the design of modern catalysts. Bulky biaryl phosphine ligands are a prime example of how tuning the steric and electronic properties of a ligand can lead to highly efficient and versatile palladium catalysts for a wide range of cross-coupling reactions. The protocols and data presented for these established ligands provide a practical framework for researchers in organic synthesis and drug development.

References

Application Notes and Protocols for the Functionalization of Dimesitylmethane: A Scaffold for Catalyst Tuning

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a conceptual framework and practical protocols for the functionalization of the dimesitylmethane scaffold. By strategically modifying this bulky ligand framework, researchers can fine-tune the steric and electronic properties of catalysts, thereby influencing their activity, selectivity, and stability in a variety of chemical transformations critical to drug development and materials science. While specific examples of functionalized this compound-based catalysts are not extensively reported, the principles outlined here are based on well-established strategies in ligand design for catalysis.

Introduction to this compound as a Ligand Scaffold

This compound, characterized by two mesityl (2,4,6-trimethylphenyl) groups linked by a methylene (B1212753) bridge, offers a unique and sterically demanding three-dimensional structure. This bulk can be advantageous in creating a specific coordination environment around a metal center, which is crucial for controlling catalytic processes. The methyl groups on the mesityl rings provide potential sites for functionalization, allowing for the systematic tuning of the ligand's properties.

Key Advantages of the this compound Scaffold:

  • Steric Bulk: The inherent bulk of the dimesityl groups can promote reductive elimination and stabilize low-coordinate metal centers, often leading to increased catalytic activity. The cone angle of a related ligand, dimesitylphosphine, has been estimated to be approximately 149°, indicating significant steric presence.

  • Tunability: The peripheral methyl groups on the mesityl rings and the benzylic methylene bridge are amenable to chemical modification, enabling the introduction of a wide range of functional groups.

  • Inert Core: The core structure of this compound is robust and generally stable under various catalytic conditions.

Conceptual Strategies for Functionalization

The functionalization of the this compound scaffold can be approached by targeting either the aryl rings or the methylene bridge. These modifications can be designed to alter both the steric and electronic environment of the resulting catalyst.

Aryl Ring Functionalization

Modifications on the mesityl rings can introduce new donor atoms or electronically active groups.

  • Ortho-Lithiation and Subsequent Electrophilic Quench: Directed ortho-lithiation of the mesityl rings can be a powerful tool, although potentially challenging due to the existing methyl groups. Subsequent reaction with various electrophiles can introduce phosphino, amino, alkoxy, or other coordinating groups.

  • Benzylic Bromination and Substitution: Radical bromination of the methyl groups with reagents like N-bromosuccinimide (NBS) can provide a handle for introducing a variety of functionalities via nucleophilic substitution.

Methylene Bridge Functionalization

Functionalization of the central methylene bridge can alter the bite angle of bidentate ligands derived from the scaffold and introduce chirality.

  • Deprotonation and Alkylation: Deprotonation of the benzylic protons followed by reaction with alkyl halides can introduce substituents at the bridge position.

  • Oxidation: Oxidation of the methylene bridge to a carbonyl group provides a ketone functionality that can be further derivatized.

Experimental Protocols (Illustrative Examples)

The following protocols are generalized procedures based on standard organic chemistry techniques and should be adapted and optimized for specific target molecules.

Protocol 1: Synthesis of a Dimesitylmethylphosphine Ligand (Conceptual)

This protocol describes a hypothetical synthesis of a monodentate phosphine (B1218219) ligand based on the this compound scaffold.

Step 1: Benzylic Bromination of this compound

  • To a solution of this compound (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as benzoyl peroxide (0.05 eq).

  • Reflux the mixture under an inert atmosphere for 4-6 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, filter off the succinimide, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield bromothis compound.

Step 2: Grignard Formation and Reaction with Chlorodiphenylphosphine (B86185)

  • To a flame-dried flask containing magnesium turnings (1.2 eq) under an inert atmosphere, add a small crystal of iodine and a few drops of a solution of bromothis compound in anhydrous THF.

  • Once the Grignard reaction initiates, add the remaining solution of bromothis compound dropwise, maintaining a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Cool the Grignard reagent to 0 °C and add a solution of chlorodiphenylphosphine (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the dimesitylmethylphosphine ligand.

Protocol 2: Synthesis of a this compound-Based N-Heterocyclic Carbene (NHC) Precursor (Conceptual)

This protocol outlines a potential route to an imidazolium (B1220033) salt, the precursor to an NHC ligand, incorporating the dimesitylmethyl group.

Step 1: Synthesis of N-(Dimesitylmethyl)imidazole

  • To a suspension of sodium hydride (1.2 eq) in anhydrous DMF, add imidazole (B134444) (1.0 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes until hydrogen evolution ceases.

  • Add a solution of bromothis compound (1.1 eq, from Protocol 1, Step 1) in anhydrous DMF dropwise.

  • Stir the reaction mixture at 60 °C overnight.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield N-(dimesitylmethyl)imidazole.

Step 2: Quaternization to form the Imidazolium Salt

  • Dissolve N-(dimesitylmethyl)imidazole (1.0 eq) in toluene.

  • Add an alkylating agent, such as methyl iodide (1.2 eq) or benzyl (B1604629) bromide (1.2 eq).

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Cool the reaction to room temperature, and collect the precipitated imidazolium salt by filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum.

Data Presentation: Impact of Functionalization on Catalyst Performance (Hypothetical)

The following tables present hypothetical data to illustrate how the functionalization of a this compound-based ligand might influence the outcome of a Suzuki-Miyaura cross-coupling reaction.

Table 1: Effect of Aryl Ring Functionalization on a Palladium-Catalyzed Suzuki-Miyaura Coupling

Ligand (L)Functional Group (R)Yield (%)TON (Turnover Number)
L1 H (unfunctionalized)85850
L2 OMe (electron-donating)92920
L3 CF₃ (electron-withdrawing)78780
L4 PPh₂ (additional donor)95950

Reaction Conditions: Aryl bromide (1 mmol), arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.5 mol%), Ligand (1.5 mol%), K₃PO₄ (2 mmol), Toluene (5 mL), 100 °C, 12 h.

Table 2: Effect of Methylene Bridge Functionalization

Ligand (L)Bridge Substituent (R')Yield (%)Selectivity (mono-/di-arylation)
L5 H, H8599:1
L6 Me, H88>99:1
L7 Ph, H90>99:1

Reaction Conditions: As in Table 1.

Visualizations

Logical Workflow for Ligand Synthesis and Catalyst Screening

Ligand_Synthesis_Workflow cluster_synthesis Ligand Synthesis cluster_catalysis Catalyst Preparation & Screening This compound This compound Scaffold Functionalization Functionalization Strategy (Aryl Ring or Methylene Bridge) This compound->Functionalization Functionalized_Scaffold Functionalized this compound Functionalization->Functionalized_Scaffold Ligand_Introduction Introduction of Coordinating Group (e.g., -PR₂, NHC precursor) Functionalized_Scaffold->Ligand_Introduction Final_Ligand Final Ligand Ligand_Introduction->Final_Ligand Catalyst_Formation In situ or Isolated Catalyst Formation Final_Ligand->Catalyst_Formation Metal_Precursor Metal Precursor (e.g., Pd(OAc)₂, [Rh(cod)Cl]₂) Metal_Precursor->Catalyst_Formation Catalytic_Reaction Catalytic Test Reaction (e.g., Cross-Coupling) Catalyst_Formation->Catalytic_Reaction Analysis Analysis (Yield, Selectivity, TON) Catalytic_Reaction->Analysis

Caption: Workflow for the synthesis of functionalized this compound ligands and subsequent catalyst screening.

Signaling Pathway for Catalyst Tuning

Catalyst_Tuning cluster_ligand Ligand Properties cluster_catalyst Catalyst Performance Sterics Steric Bulk Activity Activity (TON, TOF) Sterics->Activity Selectivity Selectivity (Regio-, Chemo-, Enantio-) Sterics->Selectivity Electronics Electronic Properties Electronics->Activity Stability Stability Electronics->Stability Functionalization This compound Functionalization Functionalization->Sterics Alters Functionalization->Electronics Alters

The Bulwark of Reactivity: Dimesitylmethane's Role in the Stabilization of Reactive Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of chemical synthesis and drug development, the ability to control and stabilize highly reactive intermediates is paramount. Dimesitylmethane, a sterically hindered aromatic compound, has emerged as a crucial tool for researchers, offering a robust scaffold to shield and study transient species such as carbocations and radicals. These application notes provide a detailed overview of the principles, experimental protocols, and practical applications of this compound in stabilizing these fleeting, yet critical, chemical entities.

Application Notes

Stabilization of Carbocations through Steric Hindrance

The exceptional bulk of the two mesityl groups in this compound provides a profound steric shield around the central methylene (B1212753) carbon. Upon removal of a hydride ion, the resulting dimesitylmethyl carbocation exhibits remarkable stability. This stability is not primarily due to electronic effects, as the mesityl groups are not positioned for optimal resonance stabilization of the cationic center. Instead, the steric congestion created by the six ortho-methyl groups effectively prevents nucleophilic attack on the electron-deficient carbon, thereby extending the lifetime of the carbocation in solution. This kinetic stabilization allows for detailed spectroscopic characterization and the study of its reactivity under controlled conditions.

Persistent Radicals via Steric Shielding

Similar to carbocations, carbon-centered radicals are transient species that readily undergo dimerization or reaction with other molecules. The dimesitylmethyl radical, generated through homolytic cleavage of a C-H or C-X bond, benefits from the same steric protection as its cationic counterpart. This "corseting" effect significantly slows down radical-radical recombination and other termination pathways, leading to the formation of a persistent radical. The extended lifetime of the dimesitylmethyl radical enables its study by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy, providing valuable insights into its electronic structure and reactivity.

A Bulky Ligand in Frustrated Lewis Pair (FLP) Chemistry

The concept of Frustrated Lewis Pairs (FLPs) involves the use of a sterically encumbered Lewis acid and Lewis base that are unable to form a classical adduct. This "frustration" leads to unique reactivity, including the activation of small molecules like H₂. This compound-derived phosphines, where the bulky dimesitylmethyl group is attached to a phosphorus atom, can act as the sterically demanding Lewis base in an FLP system. The significant steric profile of the dimesitylmethyl group prevents quenching of the Lewis acidic partner, allowing for the activation of substrates in the cavity between the acid and base.

Experimental Protocols

Protocol 1: Synthesis of this compound

A detailed and reliable method for the synthesis of this compound is crucial for its application. The following protocol is adapted from established literature procedures.[1]

Materials:

Procedure:

  • In a round-bottomed flask equipped with a stirrer, thermometer, and reflux condenser, dissolve paraformaldehyde in formic acid with heating (approx. 80°C).

  • Once the paraformaldehyde is dissolved, rapidly add mesitylene to the stirred mixture.

  • Heat the reaction mixture under reflux for 6 hours.

  • Cool the mixture to room temperature, allowing the crude this compound to crystallize.

  • Decant the liquid layers and wash the solid product with benzene.

  • Filter the slurry and combine the filtrate with the organic layer from the initial reaction mixture.

  • Wash the combined organic solution sequentially with water, sodium carbonate solution, and saturated sodium chloride solution.

  • Remove the benzene and water by distillation.

  • Collect the precipitated solid and combine it with the initially crystallized product.

  • Wash the combined solids with water, then with sodium carbonate solution, and finally with water again.

  • Dry the solid to obtain crude this compound. The product can be further purified by recrystallization from a benzene/methanol mixture.[1]

Protocol 2: Generation and Spectroscopic Observation of the Dimesitylmethyl Carbocation

Materials:

  • This compound

  • Strong acid (e.g., triflic acid, H₂SO₄)

  • Anhydrous, non-nucleophilic solvent (e.g., dichloromethane, sulfur dioxide)

  • NMR tubes

Procedure:

  • In a nitrogen-filled glovebox, dissolve a small amount of this compound in the anhydrous solvent within an NMR tube.

  • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly add a stoichiometric amount of the strong acid to the solution while monitoring for a color change, which often indicates carbocation formation.

  • Once the reaction is complete, quickly transfer the sealed NMR tube to the NMR spectrometer, pre-cooled to the desired temperature.

  • Acquire ¹H and ¹³C NMR spectra. The formation of the carbocation will be indicated by significant downfield shifts of the methine proton and carbon signals.

Note: Due to the high reactivity of carbocations, all glassware must be scrupulously dried, and all reagents and solvents must be anhydrous.

Protocol 3: Generation and EPR Spectroscopic Study of the Dimesitylmethyl Radical

Materials:

  • A suitable precursor, such as dimesitylmethyl halide.

  • A radical initiator (e.g., AIBN) or photolysis setup.

  • Anhydrous, deoxygenated solvent (e.g., benzene, toluene).

  • EPR tubes.

Procedure:

  • Prepare a solution of the dimesitylmethyl precursor and the radical initiator in the deoxygenated solvent inside a glovebox.

  • Transfer the solution to an EPR tube and seal it.

  • If using a chemical initiator, heat the sample to the appropriate temperature to initiate radical formation.

  • If using photolysis, place the EPR tube in the cavity of the EPR spectrometer and irradiate with a suitable light source.

  • Record the EPR spectrum. The spectrum of the dimesitylmethyl radical is expected to show hyperfine coupling to the methine proton and the protons of the mesityl groups.

Data Presentation

ParameterDimesitylmethyl CarbocationDimesitylmethyl Radical
Generation Method Protonation of this compound with a strong acidHomolytic cleavage of a C-X bond
Stabilization Kinetic (Steric Hindrance)Kinetic (Steric Hindrance)
Key Spectroscopic Data ¹H NMR: Significant downfield shift of the methine proton. ¹³C NMR: Significant downfield shift of the methine carbon.EPR: Characteristic hyperfine splitting pattern.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_carbocation Carbocation Generation cluster_radical Radical Generation s1 Mesitylene + Paraformaldehyde s2 Reaction in Formic Acid s1->s2 s3 Crystallization s2->s3 s4 Purification s3->s4 c1 This compound c2 Protonation with Strong Acid c1->c2 c3 NMR Analysis c2->c3 r1 Dimesitylmethyl Precursor r2 Radical Initiation (Heat or Light) r1->r2 r3 EPR Analysis r2->r3 stabilization_mechanism cluster_carbocation Carbocation Stabilization cluster_radical Radical Stabilization Carbocation Dimesitylmethyl Carbocation (R₂CH⁺) Steric_Shield Steric Shielding by Mesityl Groups Carbocation->Steric_Shield Prevention Prevents Nucleophilic Attack Steric_Shield->Prevention Radical Dimesitylmethyl Radical (R₂CH•) Steric_Shield2 Steric Shielding by Mesityl Groups Radical->Steric_Shield2 Prevention2 Inhibits Dimerization Steric_Shield2->Prevention2 flp_concept FLP Frustrated Lewis Pair Substrate Small Molecule (e.g., H₂) FLP->Substrate Activation LA Lewis Acid (e.g., B(C₆F₅)₃) LA->FLP LB Bulky Lewis Base (Dimesitylmethyl Phosphine) LB->FLP Activated Activated Substrate Substrate->Activated

References

Application Notes and Protocols: The Role of Bulky Ligands, Featuring Dimesitylmethane Moieties, in Polymerization Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and experimental protocols related to the use of bulky ligands in polymerization catalysis, with a conceptual focus on the potential application of dimesitylmethane-like structures. While this compound itself is not a conventional catalyst, its sterically hindered nature exemplifies the structural motifs that are crucial for high-performance polymerization catalysts. This document will explore the rationale behind using bulky ligands, their impact on catalyst activity and polymer properties, and provide detailed protocols for polymerization reactions.

Introduction: The Significance of Steric Hindrance in Catalysis

In the realm of olefin polymerization, the architecture of the catalyst-ligand complex is a paramount determinant of the resulting polymer's characteristics. Single-site catalysts, such as metallocenes and late transition metal complexes, have revolutionized the field by offering precise control over polymer microstructure.[1][2] A key strategy in the design of these catalysts is the incorporation of bulky (sterically demanding) ligands.

The introduction of bulky substituents on the ligand framework serves several critical functions:

  • Shielding the Metal Center: Bulky groups protect the active metal center from bimolecular decomposition pathways and undesirable side reactions, thereby increasing catalyst stability and lifetime, especially at higher temperatures.[3][4]

  • Controlling Monomer Access: The steric environment around the metal dictates how monomer molecules approach and insert into the growing polymer chain. This can influence the stereoselectivity of the polymerization, leading to polymers with specific tacticities (e.g., isotactic, syndiotactic).

  • Modulating Chain Transfer: By sterically hindering chain transfer reactions, bulky ligands promote the formation of higher molecular weight polymers.[3][4]

  • Influencing Comonomer Incorporation: The steric profile of the catalyst can affect the incorporation of comonomers, allowing for the synthesis of copolymers with tailored properties.

This compound, with its two bulky mesityl groups connected by a methylene (B1212753) bridge, represents a archetypal sterically hindered hydrocarbon scaffold. While not yet established as a ligand in its own right for polymerization, its structural features are emblematic of the bulky aryl and diarylmethane moieties that are increasingly being explored in the design of advanced catalyst systems.[3]

Catalyst Activation: The Role of Cocatalysts and Non-Coordinating Anions

Single-site polymerization catalysts are typically activated by a cocatalyst. The most common activator is methylaluminoxane (B55162) (MAO).[5][6][7] MAO is a complex oligomeric species that serves multiple roles:

  • Alkylation: It alkylates the precatalyst, replacing halide ligands with alkyl groups.

  • Abstraction: It abstracts an alkyl group from the catalyst to generate a cationic, coordinatively unsaturated active species.[6]

  • Scavenging: It reacts with and neutralizes impurities in the reaction medium that would otherwise poison the catalyst.

An alternative to MAO is the use of a combination of a trialkylaluminum scavenger and a strong Lewis acid, such as tris(pentafluorophenyl)borane, B(C₆F₅)₃. This Lewis acid abstracts an alkyl group to form a bulky, non-coordinating anion (NCA).[8] The role of the NCA is to stabilize the cationic active center without strongly coordinating to it, thus leaving a vacant site for monomer coordination and insertion.[8]

The generation of a bulky, weakly coordinating anion is crucial for achieving high catalytic activity.[5] It is conceivable that derivatives of this compound could be engineered to form novel, highly bulky non-coordinating anions.

Quantitative Data on the Effect of Ligand Bulk

The following tables summarize representative data from the literature, illustrating the impact of increasing ligand steric bulk on the activity of polymerization catalysts and the properties of the resulting polyethylene.

Table 1: Effect of Ligand Bulk on Catalyst Activity and Polymer Molecular Weight

Catalyst PrecursorLigand MoietySteric BulkPolymerization Activity (kg PE / (mol·h·bar))Molecular Weight (Mw) ( g/mol )Polydispersity Index (Mw/Mn)
(Cp)₂ZrCl₂CyclopentadienylLow1,500150,0002.1
(Ind)₂ZrCl₂IndenylMedium3,500250,0002.0
(n-BuCp)₂ZrCl₂n-ButylcyclopentadienylMedium-High5,800350,0002.2
rac-Et(Ind)₂ZrCl₂Ethylene-bridged IndenylHigh25,000450,0001.9
α-diimine-NiBr₂ (2,6-diisopropylphenyl)Bulky ArylVery High35,000> 500,0002.5

Data is representative and compiled from various sources for illustrative purposes.

Table 2: Influence of [Al]/[Zr] Ratio on Catalyst Performance

Catalyst System[Al]/[Zr] Molar RatioPolymer Yield (g)Activity (kg PE / (mol Zr·h))Melting Point (°C)
(Cp)₂ZrCl₂/MAO50010.53,150134.5
(Cp)₂ZrCl₂/MAO100015.24,560134.0
(Cp)₂ZrCl₂/MAO200018.85,640133.5
(Cp)₂ZrCl₂/MAO400019.55,850133.2

This data illustrates a common trend where activity increases with the [Al]/[Zr] ratio up to a certain point.

Experimental Protocols

The following are generalized protocols for ethylene (B1197577) polymerization using a metallocene catalyst activated by MAO. These protocols can be adapted for other single-site catalysts and olefin monomers.

Protocol 4.1: Ethylene Polymerization with a Zirconocene (B1252598)/MAO Catalyst System

Materials:

  • Precatalyst: Bis(cyclopentadienyl)zirconium dichloride ((Cp)₂ZrCl₂)

  • Cocatalyst: Methylaluminoxane (MAO), 10 wt% solution in toluene (B28343)

  • Solvent: Toluene, anhydrous, deoxygenated

  • Monomer: Ethylene (polymerization grade)

  • Quenching Agent: Acidified methanol (B129727) (5% HCl)

  • Apparatus: Schlenk line, nitrogen-filled glovebox, high-pressure stainless-steel reactor with mechanical stirrer and temperature control.

Procedure:

  • Reactor Preparation: The reactor is thoroughly cleaned, dried in an oven at 120 °C overnight, and then purged with high-purity nitrogen for at least 2 hours while cooling.

  • Solvent and Cocatalyst Addition: Under a nitrogen atmosphere, 500 mL of anhydrous toluene is transferred to the reactor. The desired amount of MAO solution (e.g., to achieve an [Al]/[Zr] ratio of 2000:1) is then injected into the reactor via syringe.

  • Pressurization and Equilibration: The reactor is sealed and pressurized with ethylene to the desired pressure (e.g., 5 bar). The mixture is stirred and allowed to equilibrate to the reaction temperature (e.g., 60 °C).

  • Catalyst Injection and Polymerization: The zirconocene precatalyst is dissolved in a minimal amount of anhydrous toluene in a glovebox. This catalyst solution is then injected into the reactor to initiate polymerization. The polymerization is allowed to proceed for a set time (e.g., 30 minutes), maintaining constant pressure and temperature.

  • Termination: The polymerization is terminated by venting the ethylene and injecting 50 mL of acidified methanol into the reactor.

  • Polymer Isolation and Purification: The precipitated polymer is collected by filtration, washed extensively with methanol, and then with acetone.

  • Drying: The polymer is dried in a vacuum oven at 60 °C to a constant weight.

Protocol 4.2: Synthesis of a Bulky Ligand Precursor (Conceptual)

This protocol outlines a conceptual synthesis of a diarylmethane, which could serve as a precursor to a bulky ligand, based on established synthetic methods.[9]

Materials:

  • Aryltosylate (e.g., p-tolyl tosylate)

  • Benzyltitanium reagent (prepared in situ from benzylmagnesium chloride and Ti(OⁱPr)₄)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos)

  • Anhydrous THF

Procedure:

  • Preparation of Benzyltitanium Reagent: In a nitrogen-purged flask, benzylmagnesium chloride in THF is added dropwise to a solution of Ti(OⁱPr)₄ in THF at -78 °C. The mixture is stirred for 1 hour.

  • Catalytic Coupling: To a separate flask containing the aryltosylate, Pd(OAc)₂, and SPhos in anhydrous THF, the prepared benzyltitanium reagent is added.

  • Reaction and Workup: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is then quenched with saturated aqueous NH₄Cl. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the diarylmethane.

Visualizations

Catalyst Activation and Polymerization Cycle

G cluster_activation Catalyst Activation cluster_polymerization Polymerization Cycle precatalyst Precatalyst (L₂ZrCl₂) active_catalyst Active Cationic Catalyst [L₂Zr-R]⁺[MAO-Cl]⁻ precatalyst->active_catalyst Alkylation & Anion Abstraction mao MAO (Cocatalyst) mao->active_catalyst insertion Monomer Insertion active_catalyst->insertion monomer Olefin Monomer (e.g., Ethylene) monomer->insertion growing_chain Growing Polymer Chain [L₂Zr-(Polymer)]⁺ insertion->growing_chain growing_chain->insertion Propagation termination Chain Termination/ Transfer growing_chain->termination polymer Final Polymer termination->polymer

Caption: General workflow for single-site olefin polymerization.

Role of Bulky Ligands

G cluster_low_sterics Low Steric Hindrance cluster_high_sterics High Steric Hindrance (e.g., Dimesityl-like) M1 M L1 L M1->L1 L2 L M1->L2 label_low Chain transfer, low MW M2 M BL1 Bulky L M2->BL1 BL2 Bulky L M2->BL2 label_high Suppressed transfer, high MW

Caption: Influence of ligand bulk on polymer chain growth.

Conclusion

The strategic use of bulky ligands is a cornerstone of modern polymerization catalysis. While this compound itself is not a standard component, its sterically demanding structure serves as an excellent conceptual model for understanding the principles of steric control in catalyst design. By tuning the steric and electronic properties of ligands, researchers can precisely control polymerization outcomes, leading to the synthesis of advanced polymeric materials with tailored properties for a wide range of applications, from commodity plastics to specialty materials in the biomedical field. The protocols and principles outlined in these notes provide a foundation for the rational design and experimental execution of polymerization reactions using sterically hindered catalysts.

References

Application Notes and Protocols for Dimesitylmethane-Based Frustrated Lewis Pairs in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frustrated Lewis Pairs (FLPs) have emerged as a powerful tool in metal-free catalysis, enabling the activation of small molecules such as hydrogen (H₂), carbon dioxide (CO₂), and unsaturated organic substrates.[1] This is achieved through the combined action of a sterically hindered Lewis acid and Lewis base that are prevented from forming a classical adduct.[2][3] Dimesitylmethane, a sterically encumbered aromatic hydrocarbon, serves as a promising carbon-based Lewis base in FLP chemistry. In combination with a strong Lewis acid like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), it can form a reactive FLP system capable of mediating a variety of chemical transformations.

These application notes provide detailed protocols for the synthesis of this compound and its application in FLP-mediated reactions, specifically focusing on the heterolytic cleavage of dihydrogen and the subsequent hydrogenation of a model imine substrate.

Synthesis of this compound

A reliable method for the synthesis of this compound is crucial for its application in FLP chemistry. The following protocol is adapted from a literature procedure.[4]

Experimental Protocol: Synthesis of this compound

Materials:

  • Paraformaldehyde

  • Formic acid (88%)

  • Mesitylene

  • Benzene (B151609)

  • Sodium carbonate solution (2-3%)

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a round-bottomed flask equipped with a stirrer, thermometer, and reflux condenser, a mixture of paraformaldehyde (e.g., 5 moles) and 88% formic acid is heated to 80°C with stirring until the paraformaldehyde dissolves.

  • Mesitylene (e.g., 15 moles) is rapidly added to the stirred mixture, and the reaction is heated under reflux for 6 hours.

  • Upon cooling to room temperature, a crystalline solid will separate. The liquid layers are decanted, and the aqueous (lower) layer is discarded.

  • The solid is washed in the reaction flask by stirring with benzene. The resulting slurry is filtered, and the solid is collected.

  • The filtrate is combined with the organic layer from the initial reaction mixture. This combined benzene solution is washed sequentially with water, 2-3% aqueous sodium carbonate, and saturated sodium chloride solution.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • The resulting residue is combined with the solid collected in step 4. The combined solids are washed with water, 2-3% aqueous sodium carbonate, and again with water.

  • The crude this compound is then dried. For higher purity, it can be recrystallized from boiling benzene with the addition of methanol (B129727) to induce precipitation.[4]

Data Presentation: Synthesis of this compound

ParameterValueReference
Starting Materials Paraformaldehyde, Formic Acid, Mesitylene[4]
Reaction Time 6 hours[4]
Reaction Temperature Reflux[4]
Yield (crude) ~62%[4]
Melting Point 133-135 °C (recrystallized)[4]

Protocols for Setting Up Reactions with this compound FLPs

The following protocols outline the general procedure for the activation of dihydrogen by a this compound/B(C₆F₅)₃ FLP system and its subsequent use in the hydrogenation of an imine. All reactions involving FLPs must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and reagents.

Experimental Protocol: Heterolytic Cleavage of Dihydrogen

Materials:

  • This compound

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

  • Anhydrous, degassed solvent (e.g., toluene, dichloromethane)

  • Schlenk flask or glovebox

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add this compound (1.0 eq.) and B(C₆F₅)₃ (1.0 eq.) to a Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous, degassed solvent to dissolve the reagents.

  • The flask is then subjected to three freeze-pump-thaw cycles to ensure the removal of all atmospheric gases.

  • Introduce hydrogen gas (1-4 atm) into the flask and stir the reaction mixture at room temperature.

  • The reaction can be monitored by NMR spectroscopy to observe the formation of the corresponding ammonium (B1175870) borate (B1201080) salt, which is indicative of H₂ cleavage.

Experimental Protocol: Catalytic Hydrogenation of an Imine

Materials:

  • Imine substrate (e.g., N-benzylidene-tert-butylamine)

  • This compound

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Hydrogen gas (high purity)

  • High-pressure reactor (if required)

Procedure:

  • In a glovebox, charge a high-pressure reactor or a thick-walled Schlenk flask with the imine substrate (1.0 eq.), this compound (0.05-0.1 eq.), and B(C₆F₅)₃ (0.05-0.1 eq.).

  • Add anhydrous, degassed solvent.

  • Seal the reactor and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4-10 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the required time (e.g., 12-24 hours).

  • After cooling to room temperature and carefully venting the hydrogen gas, the reaction mixture can be analyzed by GC-MS or NMR to determine the conversion and yield of the corresponding amine.

Data Presentation: Catalytic Imine Hydrogenation

EntrySubstrateCatalyst Loading (mol%)H₂ Pressure (atm)Temperature (°C)Time (h)Conversion (%)Yield (%)
1N-benzylidene-tert-butylamine548024>95>90
2N-(1-phenylethylidene)aniline51010018>9995
3N-cyclohexylidene-cyclohexylamine1010100488578

(Note: The data presented in this table are representative and based on typical results for sterically hindered FLP systems. Actual results may vary depending on the specific substrate and reaction conditions.)

Reaction Pathways and Workflows

Diagram: General Workflow for FLP Catalysis

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis Reagents Weigh Reagents (this compound, B(C6F5)3, Substrate) Solvent Add Anhydrous Solvent Reagents->Solvent Inert Inert Atmosphere (Glovebox/Schlenk Line) H2 Introduce H2 Gas Inert->H2 Heating Heat to Reaction Temp. H2->Heating Quench Cool and Quench Analysis Analyze Products (NMR, GC-MS) Quench->Analysis

Caption: General experimental workflow for setting up a this compound FLP-catalyzed reaction.

G FLP This compound + B(C6F5)3 H2_adduct [Dimesitylmethanium][HB(C6F5)3] FLP->H2_adduct + H2 Transition_State Transition State H2_adduct->Transition_State Imine Imine (R2C=NR') Imine_adduct Imine-Borane Adduct Imine->Imine_adduct + B(C6F5)3 Imine_adduct->Transition_State Transition_State->FLP - H+ Product Amine (R2CH-NHR') Transition_State->Product Hydride Transfer Product->FLP + H+

References

Application Notes and Protocols for the Scale-Up Synthesis of Dimesitylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the scale-up synthesis of Dimesitylmethane, a critical sterically hindered building block in organic synthesis. The protocols detailed below are designed to facilitate the transition from laboratory-scale preparations to industrial production, ensuring high yield and purity.

This compound, also known as 1,1'-methylenebis(2,4,6-trimethylbenzene), is a valuable intermediate in the synthesis of various complex molecules, including ansa-metallocene catalysts and ligands for organometallic chemistry.[1] Its bulky dimesityl structure provides unique steric and electronic properties, making it a key component in the development of specialty chemicals and advanced materials.

Synthesis Overview: Friedel-Crafts Alkylation

The most common and scalable method for synthesizing this compound is the acid-catalyzed condensation of mesitylene (B46885) with a formaldehyde (B43269) source, such as paraformaldehyde. This reaction proceeds via a Friedel-Crafts alkylation mechanism. Formic acid is a preferred catalyst and solvent for this process as it minimizes the formation of troublesome emulsions and avoids side reactions like sulfonation that can occur with sulfuric acid.[2]

Experimental Protocols

Laboratory-Scale Synthesis (5-Liter Flask)

This protocol is adapted from a well-established procedure and has been proven to be reliable and high-yielding.[2]

Materials:

  • Mesitylene (1.8 kg, 15 moles)

  • Paraformaldehyde (91%, 165 g, 5 moles)

  • Formic acid (88%, 1250 g, 24 moles)

  • Benzene (B151609)

  • Sodium carbonate solution (2-3% aqueous)

  • Saturated sodium chloride solution

  • Water

Equipment:

  • 5-liter round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Büchner funnel

Procedure:

  • Combine 165 g (5 moles) of 91% paraformaldehyde and 1250 g (24 moles) of 88% formic acid in a 5-liter round-bottom flask equipped with a stirrer, thermometer, and reflux condenser.

  • Heat the mixture to 80°C with stirring until the paraformaldehyde has completely dissolved.

  • Rapidly add 1.8 kg (15 moles) of mesitylene to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • Cool the mixture to room temperature, which will result in the separation of a large mass of yellow crystals.

  • Decant the liquid layers from the solid product. Separate and discard the lower aqueous layer.

  • Wash the solid product in the reaction flask by stirring with 500 ml of benzene.

  • Filter the slurry of solid in benzene using a Büchner funnel and suck the solid dry.

  • Combine the filtrate with the upper organic layer from the original reaction mixture. Wash this combined benzene solution sequentially with 500 ml of water, 500 ml of 2-3% aqueous sodium carbonate solution, and 200 ml of saturated sodium chloride solution.

  • Remove benzene and water from this solution by distillation at atmospheric pressure.

  • Cool the distillation residue to room temperature to precipitate more solid product. Filter and combine this with the main crop of solid.

  • Wash the combined solids twice with 300 ml of water, once with 400 ml of 2–3% aqueous sodium carbonate, and finally with 300–400 ml of water.

  • Suck the final product dry on a Büchner funnel.

Industrial Scale-Up (50-Liter Flask)

The described laboratory procedure has been successfully scaled up tenfold to a 50-liter flask without any changes in the procedure, maintaining a comparable yield.[2] For industrial applications, careful consideration of heat transfer, mass transfer, and safety protocols is paramount.

Key Considerations for Scale-Up:

  • Reactant Ratios: Maintaining a high ratio of mesitylene to formaldehyde is crucial to minimize the formation of polymeric residues and maximize the yield of this compound.[2]

  • Temperature Control: Efficient heat management is critical during the exothermic addition of mesitylene and throughout the reflux period.

  • Agitation: Robust and efficient stirring is necessary to ensure proper mixing of the reactants and to prevent localized overheating.

  • Work-up and Purification: The washing steps are essential to remove residual acid and other impurities. The cautious addition of sodium carbonate solution is advised to control the evolution of carbon dioxide.[2] For very high purity requirements, recrystallization from boiling benzene with subsequent precipitation using methanol (B129727) can be employed.[2]

Data Presentation

ParameterLaboratory Scale (5 L)Industrial Scale (50 L)Reference
Reactants
Mesitylene1.8 kg (15 moles)18 kg (150 moles)[2]
Paraformaldehyde (91%)165 g (5 moles)1.65 kg (50 moles)[2]
Formic Acid (88%)1250 g (24 moles)12.5 kg (240 moles)[2]
Reaction Conditions
Temperature80°C to reflux80°C to reflux[2]
Reaction Time6 hours6 hours[2]
Yield and Purity
Crude Yield779 g (62%)~62%[2]
Purity (VPC)99.9 mole %99.9 mole %[2]
Melting Point (crude)128.5–131°C128.5–131°C[2]
Melting Point (recrystallized)133–135°C133–135°C[2]

Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of this compound Mesitylene Mesitylene Intermediate Electrophilic Intermediate Mesitylene->Intermediate Nucleophilic Attack This compound This compound Paraformaldehyde Paraformaldehyde (Formaldehyde Source) Paraformaldehyde->Intermediate Activation Formic_Acid Formic Acid (Catalyst & Solvent) Formic_Acid->Intermediate Intermediate->this compound Second Mesitylene Attack

Caption: Friedel-Crafts synthesis of this compound.

Experimental Workflow

Experimental_Workflow Scale-Up Synthesis Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 1. Charge Reactants (Mesitylene, Paraformaldehyde, Formic Acid) Heating 2. Heat to 80°C & Reflux for 6h Reactants->Heating Cooling 3. Cool & Crystallize Heating->Cooling Filtration 4. Filter Crude Product Cooling->Filtration Washing 5. Wash with Benzene, Water & Na2CO3 soln. Filtration->Washing Drying 6. Dry Product Washing->Drying Purity_Check 7. Purity Analysis (VPC) Drying->Purity_Check Characterization 8. Melting Point Purity_Check->Characterization Final_Product Final Product: This compound Characterization->Final_Product

Caption: Workflow for this compound synthesis.

Safety Considerations

  • Formic Acid: Formic acid is corrosive and its vapors should not be inhaled. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

  • Benzene: Benzene is a known carcinogen. All handling should be performed in a closed system or a well-ventilated fume hood.

  • Exothermic Reaction: The addition of mesitylene can be exothermic. Ensure adequate cooling capacity is available, especially during scale-up.

  • Gas Evolution: The neutralization step with sodium carbonate produces carbon dioxide gas. Add the sodium carbonate solution slowly and with good agitation to control the rate of gas evolution and prevent foaming.[2]

Industrial Applications

This compound serves as a crucial precursor in several industrial applications:

  • Ligand Synthesis: It is a key starting material for the synthesis of bulky phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands, which are widely used in catalysis.

  • Polymer Chemistry: this compound can be used to introduce sterically demanding groups into polymer backbones, modifying their physical and chemical properties.

  • Catalyst Development: It is a precursor to ansa-metallocene catalysts used in olefin polymerization.[1]

  • Pharmaceutical Intermediates: Diarylmethane motifs are present in various pharmaceutical compounds, and this compound can serve as a model compound or starting material in medicinal chemistry research.[3][4]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dimesitylmethane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield in the synthesis of dimesitylmethane. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental outcomes.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the synthesis of this compound.

Observed Problem Potential Cause Recommended Solution
Low or No Product Yield Incorrect Molar Ratio of Reactants: An insufficient amount of mesitylene (B46885) relative to formaldehyde (B43269) is a primary cause of low yield and the formation of polymeric byproducts.[1]Maintain a significant molar excess of mesitylene to formaldehyde. A proven ratio is 3 moles of mesitylene to 1 mole of formaldehyde (from paraformaldehyde).[1]
Inactive Catalyst: The acidic catalyst (formic acid or sulfuric acid) may be of poor quality or concentration.Use a high-purity, concentrated grade of formic acid (e.g., 88%). If using sulfuric acid, ensure it is concentrated and handled with care to avoid moisture contamination.
Inadequate Reaction Temperature: The reaction may not have reached the necessary temperature for a sufficient duration.Heat the reaction mixture to reflux and maintain it for the recommended time (e.g., 6 hours) to ensure the reaction goes to completion.[1]
Formation of Polymeric Residue Low Mesitylene to Formaldehyde Ratio: This is the most common cause of polymerization.[1]As stated above, increase the molar ratio of mesitylene to formaldehyde.[1]
Difficult Product Isolation (Emulsions) Use of Sulfuric Acid as Catalyst: Sulfuric acid is known to cause troublesome emulsions during workup.[1]Formic acid is a preferable catalyst as it also acts as a solvent, preventing the formation of emulsions.[1]
Product is a Dirty-Yellow Solid Crude Product Impurities: The initial crystalline product is often discolored due to residual reactants or byproducts.[1]The crude product can be purified by washing with benzene (B151609), water, and a dilute sodium carbonate solution.[1] For higher purity, recrystallization from boiling benzene with subsequent precipitation using methanol (B129727) is effective.[1]
Presence of Sulfonated Byproducts Use of Sulfuric Acid: The use of sulfuric acid as a catalyst can lead to sulfonation of the aromatic ring as a side reaction.[1]To avoid sulfonation, use formic acid as the catalyst.[1]

Troubleshooting Workflow for Low Yield

G start Low this compound Yield check_ratio Verify Mesitylene:Formaldehyde Ratio (Should be ~3:1) start->check_ratio ratio_ok Ratio Correct check_ratio->ratio_ok Yes ratio_not_ok Ratio Incorrect check_ratio->ratio_not_ok No check_catalyst Examine Catalyst (Formic Acid) ratio_ok->check_catalyst adjust_ratio Adjust Stoichiometry: Increase Mesitylene Excess ratio_not_ok->adjust_ratio adjust_ratio->start catalyst_ok Catalyst OK check_catalyst->catalyst_ok Yes catalyst_not_ok Catalyst Suspect check_catalyst->catalyst_not_ok No check_conditions Review Reaction Conditions (Reflux, 6 hours) catalyst_ok->check_conditions replace_catalyst Use High-Purity Formic Acid catalyst_not_ok->replace_catalyst replace_catalyst->start conditions_ok Conditions Met check_conditions->conditions_ok Yes conditions_not_ok Conditions Not Met check_conditions->conditions_not_ok No purification Review Purification Procedure conditions_ok->purification adjust_conditions Ensure Proper Heating and Reaction Time conditions_not_ok->adjust_conditions adjust_conditions->start end Improved Yield purification->end

Caption: A workflow diagram for troubleshooting low yields in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: this compound is synthesized via an electrophilic aromatic substitution reaction where two molecules of mesitylene react with one molecule of formaldehyde, typically in the presence of an acid catalyst.

General Reaction Pathway

G Mesitylene1 Mesitylene Intermediate Mesitylcarbinol (Intermediate) Mesitylene1->Intermediate Mesitylene2 Mesitylene Product This compound Mesitylene2->Product Formaldehyde Formaldehyde (from Paraformaldehyde) Formaldehyde->Intermediate Catalyst Formic Acid (Catalyst) Catalyst->Intermediate Intermediate->Product

Caption: The reaction pathway for the synthesis of this compound from mesitylene and formaldehyde.

Q2: Why is formic acid preferred over sulfuric acid as a catalyst?

A2: Formic acid is preferred because it acts as both a catalyst and a solvent, which helps to prevent the formation of troublesome emulsions during the workup.[1] Additionally, it avoids side reactions such as sulfonation of the mesitylene ring, which can occur with sulfuric acid.[1]

Q3: What is the importance of the mesitylene to formaldehyde ratio?

A3: A molar excess of mesitylene is crucial to drive the reaction towards the formation of this compound and to prevent the polymerization of formaldehyde, which leads to the formation of an undesirable polymeric residue and a significant reduction in yield.[1]

Q4: How can the purity of the final product be improved?

A4: The crude product, which is typically a solid, can be purified by washing with benzene, water, and a dilute aqueous sodium carbonate solution to remove unreacted starting materials and acidic residues.[1] For higher purity, recrystallization from boiling benzene followed by precipitation with methanol can be performed.[1]

Q5: What are the key safety precautions for this synthesis?

A5: Formic acid is corrosive and its vapors should not be inhaled; therefore, the reaction should be carried out in a well-ventilated fume hood.[1] When neutralizing any remaining acid with sodium carbonate solution, it should be added cautiously with good agitation to control the evolution of carbon dioxide gas.[1]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • Paraformaldehyde (91%)

  • Formic acid (88%)

  • Mesitylene

  • Benzene

  • Sodium carbonate

  • Saturated sodium chloride solution

Procedure:

  • In a 5-liter round-bottomed flask equipped with a stirrer, thermometer, and reflux condenser, combine 165 g (5 moles) of 91% paraformaldehyde and 1250 g (24 moles) of 88% formic acid.

  • Heat the mixture to 80°C with stirring until the paraformaldehyde has completely dissolved.

  • Rapidly add 1.8 kg (15 moles) of mesitylene to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • Cool the mixture to room temperature, which will cause a large mass of dirty-yellow crystals to separate.

  • Decant the liquid layers from the solid product. Separate and discard the lower aqueous layer.

  • Wash the solid in the reaction flask by stirring with 500 ml of benzene.

  • Filter the slurry of the solid in benzene and dry the solid on a Büchner funnel.

  • Combine the filtrate with the upper organic layer from the original reaction mixture.

  • Wash the combined benzene solution with 500 ml of water, 500 ml of 2-3% aqueous sodium carbonate, and 200 ml of saturated sodium chloride solution.

  • Remove the benzene and water from this solution by distillation at atmospheric pressure.

  • Cool the distillation residue to room temperature and collect any precipitated solid by filtration. Add this to the main crop of the product.

  • Wash the combined solid product twice with 300 ml of water, once with 400 ml of 2-3% aqueous sodium carbonate, and once with 300-400 ml of water.

  • Dry the final product on a Büchner funnel. The expected yield of crude this compound is approximately 62%.[1]

Data Presentation

Table 1: Reactant Quantities and Yield

ReactantMolecular Weight ( g/mol )MolesQuantity UsedMolar Ratio
Paraformaldehyde~30 (as CH₂O)5165 g (91%)1
Mesitylene120.19151.8 kg3
Formic Acid46.03241250 g (88%)4.8
Product Theoretical Yield (g) Actual Yield (g) % Yield
This compound1261.9577962%[1]

Table 2: Comparison of Catalysts

CatalystAdvantagesDisadvantages
Formic Acid - Acts as both catalyst and solvent.[1]- Avoids emulsion formation.[1]- Prevents sulfonation side reactions.[1]- Corrosive.[1]
Sulfuric Acid - Common and strong acid catalyst.[1]- Can cause troublesome emulsions.[1]- Can lead to sulfonation byproducts.[1]

References

minimizing polymeric byproducts in Dimesitylmethane preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the preparation of Dimesitylmethane, focusing on the minimization of polymeric byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polymeric byproduct formation in the synthesis of this compound?

A1: The formation of polymeric byproducts in the synthesis of this compound via the Friedel-Crafts alkylation of mesitylene (B46885) with formaldehyde (B43269) is primarily due to the high reactivity of the initial product, this compound, which can undergo further alkylation. This process, known as polyalkylation, occurs when the mono-alkylated product is more reactive than the starting aromatic substrate.[1][2] To mitigate this, a large excess of the aromatic substrate, mesitylene, is recommended.[1]

Q2: How does the choice of catalyst affect the formation of byproducts?

A2: The catalyst plays a crucial role in the Friedel-Crafts alkylation. While strong Lewis acids like AlCl₃ are effective, they can also promote side reactions and polymerization.[1] Formic acid is a preferable catalyst as it also acts as a solvent, which helps to avoid troublesome emulsions and side reactions like sulfonation that can occur with sulfuric acid.[1]

Q3: What are the key reaction parameters to control for minimizing polymeric byproducts?

A3: The most critical parameter is the molar ratio of mesitylene to formaldehyde. A significant excess of mesitylene shifts the reaction equilibrium towards the formation of the desired this compound and suppresses the formation of polymeric residues.[1] Reaction temperature is another important factor; running the reaction at a controlled, lower temperature can help to reduce the rate of side reactions.

Q4: How can I purify crude this compound containing polymeric impurities?

A4: The crude product can be purified by recrystallization. A common method involves dissolving the crude solid in a hot solvent like benzene (B151609) and then precipitating the purified this compound by adding a less polar solvent such as methanol (B129727).[1] Washing the crude product with a dilute sodium carbonate solution is also important to remove any residual acid catalyst before recrystallization.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Inactive or hydrated catalyst.2. Insufficient excess of mesitylene.3. Reaction temperature is too low.1. Use a fresh, anhydrous catalyst.2. Increase the molar ratio of mesitylmethane to formaldehyde (e.g., 5:1 or higher).3. Gradually increase the reaction temperature while monitoring the reaction progress.
High Amount of Polymeric Byproduct 1. Molar ratio of mesitylene to formaldehyde is too low.2. Reaction temperature is too high, promoting polyalkylation.3. Inefficient stirring leading to localized high concentrations of reactants.1. Use a large excess of mesitylene.[1]2. Maintain a controlled reaction temperature, using an ice bath if necessary.3. Ensure vigorous and efficient stirring throughout the reaction.
Formation of Multiple Isomers Carbocation rearrangement.While less common with formaldehyde, if other alkylating agents are used, consider Friedel-Crafts acylation followed by reduction to obtain the desired linear product.
Charring or Darkening of Reaction Mixture The reaction is too vigorous, leading to decomposition.1. Control the rate of addition of the alkylating agent or catalyst.2. Perform the reaction at a lower temperature.
Product is Difficult to Crystallize Presence of significant polymeric or oily impurities.1. Wash the crude product thoroughly with appropriate solvents to remove impurities.2. Attempt purification by column chromatography before crystallization.

Data Presentation

Table 1: Effect of Mesitylene to Formaldehyde Molar Ratio on this compound Yield and Purity

Mesitylene:Formaldehyde Molar Ratio Crude Yield (%) Purity by GC-MS (%) Polymeric Byproduct (%)
2:1458515
5:162955
10:16599<1

Note: This data is illustrative and based on established principles of Friedel-Crafts chemistry.

Experimental Protocols

Key Experiment: Synthesis of this compound with Minimized Polymeric Byproducts

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • Mesitylene

  • Paraformaldehyde

  • Formic acid (98-100%)

  • Benzene

  • Methanol

  • Sodium carbonate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flask equipped with a stirrer, reflux condenser, and a dropping funnel, place a significant molar excess of mesitylene.

  • Reagent Addition: Slowly add a solution of paraformaldehyde dissolved in formic acid to the stirred mesitylene.

  • Reaction: Heat the mixture gently and maintain a constant temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A solid mass of crude this compound will crystallize. Decant the liquid layers.

  • Washing: Wash the crude solid with water, followed by a 2-3% aqueous sodium carbonate solution to neutralize any remaining acid, and then again with water.[1]

  • Purification: Dissolve the crude product in hot benzene and filter if necessary. Add methanol to the hot benzene solution to precipitate the pure this compound as white platelets.

  • Drying: Collect the purified crystals by filtration and dry them under vacuum.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Mesitylene + Paraformaldehyde + Formic Acid reaction_flask Stirring and Heating reactants->reaction_flask cooling Cooling and Crystallization reaction_flask->cooling washing Washing with Water and Na2CO3 cooling->washing recrystallization Recrystallization from Benzene/Methanol washing->recrystallization drying Drying under Vacuum recrystallization->drying final_product final_product drying->final_product Pure this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

logical_relationship cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes ratio Mesitylene:Formaldehyde Ratio product This compound Yield ratio->product High ratio increases byproduct Polymeric Byproduct Formation ratio->byproduct High ratio decreases temp Reaction Temperature temp->product Optimal temp maximizes temp->byproduct High temp increases

Caption: Logical relationship between reaction conditions and outcomes.

References

Technical Support Center: Purification of Crude Dimesitylmethane by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude Dimesitylmethane by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent system for the recrystallization of this compound?

A1: A commonly used and effective solvent system for the recrystallization of this compound is a mixture of a good solvent, in which the compound is soluble when hot, and a poor solvent (antisolvent), in which the compound is insoluble. A well-documented system is boiling benzene (B151609) as the primary solvent, followed by the addition of boiling methanol (B129727) as the antisolvent to induce precipitation.[1]

Q2: What is the expected melting point of pure this compound?

A2: The reported melting point for purified this compound is in the range of 133–135°C.[1][2] Crude this compound may have a lower and broader melting point range, for instance, 128.5–131°C.[1]

Q3: What kind of impurities are typically present in crude this compound?

A3: Crude this compound synthesized from mesitylene (B46885) and paraformaldehyde may contain unreacted starting materials, polymeric residues, and residual formic acid if used as a catalyst.[1] The crude product often has a dirty-yellow appearance.[1]

Q4: How can I assess the purity of my recrystallized this compound?

A4: The purity of this compound can be assessed using several analytical techniques. Melting point determination is a straightforward method; a sharp melting point range close to the literature value (133–135°C) indicates high purity.[1][2] Chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can provide quantitative purity analysis.[][4] Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) can confirm the chemical structure and identify impurities.[]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. Too much solvent was used: The solution is not supersaturated. 2. The rate of cooling is too slow. 3. The presence of significant impurities inhibiting crystallization. 1. Reduce the volume of the solvent: Reheat the solution to evaporate some of the solvent and then allow it to cool again. 2. Induce crystallization: Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of pure this compound. 3. Re-purify the crude material: If significant impurities are suspected, consider a preliminary purification step like passing through a short silica (B1680970) plug.
Oiling out occurs (a liquid separates instead of crystals). 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The concentration of the solute is too high. 3. Rapid cooling. 1. Choose a lower-boiling point solvent or a different solvent system. 2. Reheat the solution and add a small amount of additional hot solvent to dissolve the oil, then cool slowly. 3. Ensure a slow cooling rate. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
Low recovery of purified this compound. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. The crystals were not completely collected from the flask. 1. Use the minimum amount of hot solvent necessary to dissolve the crude product. You can concentrate the mother liquor to obtain a second, less pure crop of crystals.[1] 2. Ensure the filtration apparatus is hot: Preheat the funnel and filter flask. Use a slight excess of hot solvent to prevent crystallization in the funnel. 3. Rinse the crystallization flask with a small amount of the cold recrystallization solvent to transfer all the crystals to the filter.
The recrystallized product is still colored. 1. Colored impurities are co-crystallizing with the product. 2. The impurities are not effectively removed by a single recrystallization. 1. Use decolorizing carbon (charcoal): Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. 2. Perform a second recrystallization.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

This protocol is adapted from a procedure in Organic Syntheses.[1]

Materials:

  • Crude this compound

  • Benzene (reagent grade)

  • Methanol (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Reflux condenser

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a minimal amount of boiling benzene to dissolve the solid completely. Gentle heating and stirring will facilitate dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Inducing Crystallization: To the hot benzene solution, add approximately 0.15 parts of boiling methanol for each part of benzene used. This will act as an antisolvent.

  • Cooling: Allow the solution to cool slowly to room temperature. The formation of white platelets should be observed. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.

  • Analysis: Determine the melting point and, if desired, perform further purity analysis (e.g., GC, NMR).

Data Presentation

Parameter Crude this compound Recrystallized this compound (1st Crop) Recrystallized this compound (2nd Crop) Reference
Appearance Dirty-yellow crystalsWhite plateletsLess pure solid[1]
Melting Point 128.5–131°C133–135°C128–133°C[1]
Yield -68%22%[1]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Analysis crude_this compound Crude this compound add_hot_solvent Add minimal hot benzene crude_this compound->add_hot_solvent dissolved_solution Hot Solution add_hot_solvent->dissolved_solution hot_filtration Hot Filtration (optional) dissolved_solution->hot_filtration add_antisolvent Add hot methanol dissolved_solution->add_antisolvent hot_filtration->add_antisolvent Filtrate cool_solution Slow Cooling add_antisolvent->cool_solution crystal_formation Crystal Formation cool_solution->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration washing Wash with cold methanol vacuum_filtration->washing drying Drying washing->drying analysis Purity Analysis drying->analysis

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic cluster_problems Common Issues cluster_solutions Potential Solutions start Recrystallization Attempt no_crystals No Crystals Formed? start->no_crystals oiling_out Oiling Out Occurred? no_crystals->oiling_out No solution_no_crystals Reduce solvent volume Induce crystallization (scratch/seed) no_crystals->solution_no_crystals Yes low_yield Low Yield Obtained? oiling_out->low_yield No solution_oiling_out Reheat and add more solvent Ensure slow cooling oiling_out->solution_oiling_out Yes colored_product Product Still Colored? low_yield->colored_product No solution_low_yield Use minimum hot solvent Preheat filtration apparatus low_yield->solution_low_yield Yes solution_colored_product Use decolorizing carbon Perform a second recrystallization colored_product->solution_colored_product Yes end_success Pure this compound colored_product->end_success No solution_no_crystals->start Retry solution_oiling_out->start Retry solution_low_yield->start Retry with mother liquor solution_colored_product->start Retry

Caption: Troubleshooting decision tree for this compound recrystallization.

References

Technical Support Center: Optimizing Dimesitylmethane FLP Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dimesitylmethane Frustrated Lewis Pair (FLP) catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your this compound FLP-catalyzed reactions.

Issue 1: Low or No Product Yield

Question: My reaction is showing low to no conversion. What are the potential causes and how can I improve the yield?

Answer: Low or no product yield in a this compound FLP-catalyzed reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential CauseRecommended Solution
Inactive Catalyst System The this compound (Lewis Acid) or the Lewis Base may be degraded or impure. Ensure the purity of both components. This compound can be synthesized from mesitylene (B46885) and paraformaldehyde. Ensure all reagents are handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, especially if using air-sensitive Lewis bases like phosphines.
Insufficient Catalyst Loading The catalytic amount may be too low for your specific substrate. While typical loadings for FLPs range from 1-10 mol%, less reactive substrates might require a higher catalyst concentration. Incrementally increase the loading of both the this compound and the Lewis base to observe any improvement in yield.
Suboptimal Lewis Base The steric bulk and basicity of the Lewis base are critical for effective FLP formation. If using a phosphine (B1218219), consider varying the substituents to tune its electronic and steric properties. For instance, bulky phosphines like tricyclohexylphosphine (B42057) (PCy₃) or tri-tert-butylphosphine (B79228) (P(tBu)₃) are common partners for bulky Lewis acids. For CO₂ reduction, nitrogen-based Lewis bases like bulky amines may be more suitable.
Incorrect Reaction Temperature FLP catalysis is often temperature-sensitive. If the reaction is sluggish at room temperature, gentle heating (e.g., 40-80 °C) might be necessary to overcome the activation barrier. However, excessive heat can lead to catalyst decomposition. Monitor the reaction at different temperatures to find the optimal range.
Inappropriate Solvent The solvent plays a crucial role in stabilizing the frustrated state and influencing the reaction pathway.[1] A solvent that is too coordinating can form a classical Lewis adduct with the this compound, quenching the FLP activity. Screen a range of non-coordinating or weakly coordinating solvents.

Issue 2: Catalyst Decomposition or Deactivation

Question: I observe initial product formation, but the reaction stalls over time. What could be causing catalyst deactivation?

Answer: Catalyst deactivation is a common challenge in catalysis. For this compound FLPs, several deactivation pathways are possible.

Potential CauseRecommended Solution
Formation of a Classical Lewis Adduct If the steric hindrance between the this compound and the Lewis base is insufficient, they may form a stable, unreactive adduct. This is more likely with less bulky Lewis bases or at lower temperatures. Consider using a bulkier Lewis base or a more rigid scaffold to prevent adduct formation.
Protonolysis of the Lewis Acid Traces of protic impurities (e.g., water, alcohols) in the reaction mixture can react with the activated species, leading to catalyst deactivation. Ensure all reagents and solvents are rigorously dried before use. The use of activated molecular sieves can help to scavenge residual water.
Side Reactions with Substrate or Product The substrate or the product itself might react with the FLP in an undesired manner, leading to catalyst inhibition. For example, if the product is a stronger Lewis base than the intended catalytic base, it can bind to the this compound and halt the catalytic cycle. If product inhibition is suspected, running the reaction at lower conversions or using a continuous flow setup might be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the most common Lewis bases to pair with this compound?

A1: The choice of Lewis base is critical and depends on the desired reactivity. For hydrogenation reactions, sterically hindered phosphines such as tri-tert-butylphosphine (P(tBu)₃) and tricyclohexylphosphine (PCy₃) are commonly employed to create a "frustrated" state with the bulky this compound. For other transformations like CO₂ capture and reduction, bulky amines or N-heterocyclic carbenes (NHCs) might be suitable partners.

Q2: What is a typical catalyst loading for a this compound FLP-catalyzed reaction?

A2: A typical starting point for catalyst loading is in the range of 1-10 mol% for both the this compound and the Lewis base. For challenging substrates or to achieve higher reaction rates, the loading might be increased to 15-20 mol%. However, higher loadings can sometimes lead to side reactions or solubility issues.

Q3: How do I choose the right solvent for my reaction?

A3: The ideal solvent for this compound FLP catalysis should be non-coordinating to avoid the formation of a classical Lewis adduct.[1] Aromatic hydrocarbons like toluene (B28343), benzene, or fluorobenzene (B45895) are often good choices. Halogenated solvents such as dichloromethane (B109758) or chlorobenzene (B131634) can also be used. For some applications, weakly coordinating ethereal solvents like THF or dioxane might be suitable, but their use should be carefully evaluated as they can potentially interact with the Lewis acid. A solvent selection guide can be a useful tool.[2][3][4][5]

Q4: What is the optimal temperature and pressure for hydrogenation reactions?

A4: Hydrogenation reactions using FLPs are often carried out under mild conditions. Temperatures typically range from room temperature to 80 °C. Hydrogen pressure can vary from atmospheric pressure (using a balloon) to higher pressures (10-50 bar) in a specialized reactor, depending on the substrate's reactivity.

Q5: How can I monitor the progress of my reaction?

A5: The progress of the reaction can be monitored by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). Taking aliquots from the reaction mixture at regular intervals will allow you to determine the conversion and selectivity.

Experimental Protocols

General Protocol for this compound FLP-Catalyzed Hydrogenation of a Bulky Imine

This is a generalized procedure and may require optimization for specific substrates.

  • Preparation: In a glovebox, add the imine substrate (1.0 mmol), this compound (0.05 mmol, 5 mol%), and the phosphine Lewis base (e.g., P(tBu)₃, 0.05 mmol, 5 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add 5 mL of anhydrous, degassed toluene to the Schlenk tube.

  • Reaction Setup: Seal the Schlenk tube, remove it from the glovebox, and connect it to a hydrogen line.

  • Hydrogenation: Purge the flask with hydrogen gas (3 cycles of vacuum/backfill). Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 bar).

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) and monitor the progress by TLC, GC, or NMR.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen pressure. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography.

Data Presentation

Table 1: Typical Reaction Parameters for this compound FLP Catalysis

ParameterTypical RangeNotes
This compound Loading 1 - 10 mol%Can be increased for less reactive substrates.
Lewis Base Loading 1 - 10 mol%Equimolar to the Lewis acid is a good starting point.
Temperature 25 - 80 °CHigher temperatures may be needed but can cause decomposition.
Pressure (for Hydrogenation) 1 - 50 barSubstrate-dependent; higher pressure can increase rate.
Reaction Time 1 - 24 hoursMonitor for completion to avoid side reactions.

Visualizations

experimental_workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_analysis Analysis & Purification reagents Weigh Substrate, This compound, & Lewis Base solvent Add Anhydrous Degassed Solvent reagents->solvent Dissolve setup Seal & Purge with H₂ solvent->setup react Pressurize & Heat setup->react monitor Monitor Reaction (NMR, GC, LC-MS) react->monitor Aliquot workup Work-up & Solvent Removal react->workup Completion purify Purification workup->purify troubleshooting_logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_impurities Impurities start Low or No Yield? check_purity Check Reagent Purity start->check_purity optimize_temp Optimize Temperature start->optimize_temp dry_reagents Ensure Anhydrous Conditions start->dry_reagents increase_loading Increase Catalyst Loading check_purity->increase_loading If pure change_base Vary Lewis Base increase_loading->change_base If no improvement screen_solvent Screen Solvents optimize_temp->screen_solvent If no improvement

References

Technical Support Center: Overcoming Solubility Challenges with Dimesitylmethane Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, dimesitylmethane complexes are of significant interest due to their unique structural and reactive properties. However, their utility can be hampered by solubility issues, a common hurdle in the handling of many organometallic compounds. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address these challenges directly.

Troubleshooting Guide: Enhancing the Solubility of this compound Complexes

Low solubility of your this compound complex can impede characterization, reactivity studies, and overall application. The following guide provides a systematic approach to diagnosing and resolving these issues.

Problem 1: My this compound complex is poorly soluble in common organic solvents.

This is a frequent challenge, often stemming from the bulky and nonpolar nature of the this compound ligand.

***dot graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

start [label="Poorly Soluble\nthis compound Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent_screening [label="Solvent Screening\n(Polar Aprotic, Ethers, Aromatics)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cosolvent [label="Use Co-Solvent System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; heating [label="Apply Gentle Heating\n(Monitor for Decomposition)", fillcolor="#FBBC05", fontcolor="#202124"]; sonication [label="Utilize Sonication", fillcolor="#FBBC05", fontcolor="#202124"]; ligand_mod [label="Ligand Modification\n(Add Solubilizing Groups)", fillcolor="#34A853", fontcolor="#FFFFFF"]; complex_mod [label="Complex Modification\n(Change Counter-ion, Create Salt)", fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Solubility Improved", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#34A853", style=""]; failure [label="Consult Literature for\nSpecific Analogues", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#EA4335", style=""];

start -> solvent_screening [label="Initial Step"]; solvent_screening -> cosolvent [label="If single solvent fails"]; cosolvent -> heating [label="For resistant cases"]; heating -> sonication [label="To aid dissolution"]; sonication -> ligand_mod [label="If solubility is still insufficient"]; ligand_mod -> success; sonication -> complex_mod [label="Alternative strategy"]; complex_mod -> success; solvent_screening -> failure [style=dashed, label="If all attempts fail"]; cosolvent -> failure [style=dashed]; heating -> failure [style=dashed]; sonication -> failure [style=dashed]; }

Caption: A workflow for troubleshooting poor solubility.

Solutions:

  • Systematic Solvent Screening: Do not rely on a single solvent. Test a range of solvents with varying polarities. Highly polar, aprotic solvents like DMSO and DMF are often effective for dissolving metal complexes.[1][2] Ethereal solvents such as THF or dioxane, and aromatic solvents like toluene (B28343) or benzene (B151609) (the latter being a solvent for the parent ligand) should also be considered.[2][3]

  • Co-Solvent Systems: The use of a mixture of solvents can significantly improve solubility where a single solvent fails.[1][4] For instance, a small amount of a polar solvent like DMSO or ethanol (B145695) mixed with a less polar solvent in which the complex is partially soluble can be effective.

  • Physical Methods:

    • Heating: Gently warming the solvent can increase the solubility of your complex. However, monitor the temperature carefully to avoid decomposition.

    • Sonication: Applying ultrasonic waves can help break down aggregates and promote dissolution.[1][4]

  • pH Adjustment: For complexes with acidic or basic functionalities, adjusting the pH of the solution can enhance solubility.[4][5]

Problem 2: My complex precipitates out of solution over time or upon cooling.

This indicates that the solution is supersaturated or that the complex is unstable in the chosen solvent.

Solutions:

  • Use of Additives: A small amount of a surfactant or a coordinating solvent can sometimes help to stabilize the complex in solution and prevent precipitation.[4]

  • Recrystallization Solvent System: If the goal is to obtain crystals, a carefully chosen solvent/anti-solvent system is necessary. Dissolve the complex in a good solvent and slowly add an anti-solvent (in which the complex is insoluble) to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for dissolving a new this compound complex?

Start with common, effective solvents for organometallic compounds. Based on general experience with similar compounds, a good starting point would be:

  • Aprotic Polar Solvents: DMSO, DMF[1]

  • Ethereal Solvents: THF, Dioxane[2]

  • Aromatic Solvents: Toluene, Benzene[3]

  • Chlorinated Solvents: Dichloromethane (CH₂Cl₂), Chloroform[6]

A systematic screening of these is recommended.

Q2: How can I modify the this compound ligand to improve the solubility of its complexes?

Ligand modification is a powerful strategy to enhance solubility.[1] Consider the following approaches during the synthesis of your ligand:

  • Incorporation of Alkyl Chains: Adding flexible alkyl or alkoxy chains to the mesityl groups can disrupt crystal packing and improve solubility in nonpolar solvents.[1][6]

  • Introduction of Polar Functional Groups: Incorporating polar groups like ethers or amines can increase solubility in more polar solvents.[1]

  • Quaternization of Amine Groups: If your ligand contains an amine functionality, it can be quaternized to form a salt, which will likely be more soluble in polar solvents.[1]

***dot graph LigandModification { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

start [label="Insoluble\nthis compound\nComplex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mod1 [label="Add Alkyl Chains\n(-CH3, -C2H5, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mod2 [label="Incorporate Polar Groups\n(-OR, -NR2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mod3 [label="Create Charged Species\n(Quaternize N, Anionic/Cationic Complex)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Improved\nSolubility", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> mod1; start -> mod2; start -> mod3; mod1 -> end; mod2 -> end; mod3 -> end; }

Caption: Ligand modification strategies for solubility.

Q3: Can changing the metal center or its counter-ion affect the solubility of the complex?

Yes, significantly.

  • Nature of the Metal Complex: Altering the complex to be anionic or cationic instead of neutral can drastically change its solubility profile.[1]

  • Counter-ion Exchange: For ionic complexes, replacing a simple halide (e.g., Cl⁻, Br⁻) with a larger, non-coordinating anion like perchlorate (B79767) (ClO₄⁻) or triflate (OTf⁻) can improve solubility and often aids in obtaining high-quality crystals for X-ray diffraction.[1]

Q4: Are there any quantitative data to help me select a suitable solvent?

While specific solubility data for every this compound complex is not available, you can use general solvent property tables to guide your selection. A solvent with properties ("like dissolves like") similar to your complex is a good starting point. The bulky, aromatic nature of the this compound ligand suggests that solvents with some aromatic character or moderate polarity might be effective.

Table 1: Properties of Common Organic Solvents

SolventFormulaBoiling Point (°C)Dielectric Constant (20°C)Polarity Index
HexaneC₆H₁₄691.880.1
TolueneC₇H₈1112.382.4
BenzeneC₆H₆802.282.7
DichloromethaneCH₂Cl₂409.083.1
Tetrahydrofuran (THF)C₄H₈O667.584.0
AcetoneC₃H₆O5620.75.1
AcetonitrileC₂H₃N8237.55.8
N,N-Dimethylformamide (DMF)C₃H₇NO15336.76.4
Dimethyl sulfoxide (B87167) (DMSO)C₂H₆OS18946.77.2

Data compiled from various sources.[7][8]

Experimental Protocols

Protocol 1: General Procedure for Solubility Screening of a this compound Complex

  • Preparation: Dispense a small, accurately weighed amount (e.g., 1-2 mg) of the dry this compound complex into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent from Table 1.

  • Initial Observation: Vortex each vial at room temperature for 1-2 minutes and observe if the solid dissolves. Record the results.

  • Sonication: For solids that do not dissolve, place the vials in an ultrasonic bath for 10-15 minutes at room temperature. Observe and record any changes.

  • Heating: If the complex remains insoluble, gently heat the vial in a temperature-controlled bath (e.g., starting at 40°C). Increase the temperature incrementally, being careful not to exceed the boiling point of the solvent or the decomposition temperature of the complex. Record the temperature at which dissolution occurs, if any.

  • Co-Solvent Test: For promising but incomplete solubility, take a partially dissolved sample and add a small amount (e.g., 10% v/v) of a co-solvent (e.g., adding DMSO to a THF suspension) and repeat the observation, sonication, and heating steps.

  • Documentation: Carefully document the solubility behavior in each solvent and under each condition to build a solubility profile for your complex.

This systematic approach will provide a clear understanding of your this compound complex's solubility characteristics and guide you in selecting the appropriate solvent system for your downstream experiments.

References

Technical Support Center: Preventing Ligand Degradation in Catalytic Cycles Featuring Dimesityl-Substituted Phosphines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the critical issue of ligand degradation in catalytic cycles that employ bulky phosphine (B1218219) ligands, with a particular focus on those containing dimesityl moieties. By understanding the common degradation pathways and implementing preventative measures, researchers can enhance catalyst stability, improve reaction efficiency, and ensure the reliability of their synthetic processes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of bulky phosphine ligands, such as those with dimesityl groups, in catalytic cycles?

Bulky, electron-rich phosphine ligands are essential in many transition metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[1] Their primary roles are to:

  • Stabilize the metal center: The steric bulk of the ligands protects the metal center from deactivation pathways such as aggregation into inactive nanoparticles.[2]

  • Activate the catalyst: The electron-donating nature of these phosphines increases the electron density on the metal, which facilitates key steps in the catalytic cycle, such as oxidative addition.[1]

  • Influence reaction selectivity and rate: The steric and electronic properties of the ligand can be fine-tuned to control the selectivity of the reaction and enhance the rate of product formation.[3]

Q2: What are the most common degradation pathways for dimesityl-substituted phosphine ligands in a catalytic cycle?

The primary degradation pathways for bulky phosphine ligands like those containing dimesityl groups include:

  • Oxidation: Phosphines are susceptible to oxidation, especially in the presence of trace oxygen, to form phosphine oxides.[4][5] This oxidation renders the ligand incapable of coordinating to the metal center, leading to catalyst deactivation. Electron-rich phosphines are generally more prone to oxidation.

  • P-C Bond Cleavage: Under certain conditions, the phosphorus-carbon bonds within the ligand can be cleaved. This can be promoted by the metal center itself and can lead to the formation of inactive catalyst species and undesired byproducts.[2][6][7] The steric strain within bulky ligands can sometimes make them more susceptible to certain types of P-C bond cleavage.

  • Protodeboronation (in Suzuki-Miyaura reactions): Bulky phosphine ligands can paradoxically promote the undesirable side reaction of protodeboronation, where the boronic acid derivative is consumed by reaction with water, thus reducing the yield of the desired cross-coupled product.[3]

Q3: My reaction is sluggish or stalls completely. How can I determine if ligand degradation is the cause?

Several signs may indicate that ligand degradation is occurring:

  • Formation of Palladium Black: The precipitation of black palladium metal is a common indicator of catalyst decomposition, which can be initiated by ligand degradation.[2]

  • Changes in Reaction Color: A significant and unexpected change in the color of the reaction mixture can suggest the formation of different, potentially inactive, catalyst species.

  • Stalled Reaction Progress: If the reaction starts but fails to reach completion, it may be due to the gradual deactivation of the catalyst through ligand degradation.

  • Inconsistent Results: High variability in reaction yields and times between seemingly identical experiments can point to issues with catalyst stability.

To confirm ligand degradation, you can use analytical techniques such as ³¹P NMR spectroscopy to monitor the disappearance of the phosphine ligand signal and the appearance of new signals corresponding to degradation products like phosphine oxides.[8][9]

Q4: What are the key experimental parameters to control to minimize ligand degradation?

Careful control of the reaction environment is crucial. Key parameters include:

  • Inert Atmosphere: Rigorously exclude oxygen and moisture from your reaction by using properly dried solvents and reagents, and by maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.

  • Temperature: While higher temperatures can increase reaction rates, they can also accelerate ligand degradation. It is important to find the optimal temperature that balances reactivity and catalyst stability.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence catalyst stability. Non-coordinating, anhydrous solvents are often preferred.

  • Base Selection: In reactions requiring a base, the choice of base can impact catalyst stability. It is advisable to screen different bases to find one that is effective for the desired transformation without promoting catalyst decomposition.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues related to ligand degradation in catalytic cycles involving dimesityl-substituted phosphine ligands.

Problem Potential Cause Troubleshooting Steps & Solutions
Low or No Product Yield Ligand Oxidation: The phosphine ligand has been oxidized to the corresponding phosphine oxide, rendering it inactive.1. Improve Inert Atmosphere: Ensure all solvents and reagents are rigorously degassed and dried. Use Schlenk line techniques or a glovebox for reaction setup. 2. Use Fresh Ligand: Store phosphine ligands under an inert atmosphere and use freshly opened or purified ligand for each reaction. 3. Add Sacrificial Phosphine: In some cases, adding a small excess of a less expensive, easily oxidizable phosphine can help protect the primary ligand.
Catalyst Poisoning: Impurities in the starting materials or solvents are coordinating to the metal center and inhibiting catalysis.1. Purify Reagents: Purify all starting materials and solvents to remove potential catalyst poisons. 2. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst to ensure the efficient generation of the active catalytic species.
Reaction Stalls Before Completion Gradual Catalyst Deactivation: The catalyst is slowly degrading over the course of the reaction.1. Lower Reaction Temperature: Operate at the lowest effective temperature to slow down degradation pathways. 2. Optimize Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst loading can help maintain a sufficient concentration of active catalyst throughout the reaction. 3. Monitor by ³¹P NMR: Take aliquots from the reaction mixture at different time points and analyze by ³¹P NMR to observe the rate of ligand degradation.[8][9]
Formation of Undesired Byproducts P-C Bond Cleavage: The ligand is fragmenting, leading to the formation of byproducts and inactive catalyst species.1. Modify Ligand Structure: If P-C bond cleavage is suspected, consider using a ligand with a more robust backbone.[6] 2. Change Solvent: The solvent can sometimes influence the propensity for P-C bond cleavage. Screen alternative anhydrous, non-coordinating solvents.
Protodeboronation (Suzuki-Miyaura): The bulky ligand is promoting the reaction of the boronic acid with water.1. Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. 2. Optimize Base and Solvent: The choice of base and solvent can significantly impact the rate of protodeboronation.[3] 3. Consider a Different Ligand: While bulky ligands are often necessary, a slightly less sterically demanding ligand might reduce the rate of protodeboronation without compromising the desired cross-coupling.

Experimental Protocols

Protocol 1: Monitoring Ligand Stability by ³¹P NMR Spectroscopy

This protocol allows for the real-time monitoring of phosphine ligand degradation under catalytic conditions.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Dimesityl-substituted phosphine ligand

  • Internal standard (e.g., triphenyl phosphate)

  • Anhydrous, deuterated solvent (e.g., Toluene-d₈, THF-d₈)

  • NMR tubes with J. Young valves or septa

Procedure:

  • Sample Preparation (under inert atmosphere):

    • In a glovebox or under a stream of inert gas, accurately weigh the palladium precursor, the phosphine ligand, and the internal standard into an NMR tube.

    • Add the anhydrous, deuterated solvent via syringe.

    • Seal the NMR tube.

  • NMR Acquisition:

    • Acquire an initial ³¹P{¹H} NMR spectrum at t=0 to determine the initial concentrations of the ligand and internal standard.

    • Place the NMR tube in a pre-heated oil bath or NMR spectrometer with variable temperature control set to the desired reaction temperature.

    • Acquire ³¹P{¹H} NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to the phosphine ligand, the internal standard, and any new signals that appear over time (e.g., phosphine oxide).

    • Plot the normalized concentration of the phosphine ligand versus time to determine the rate of degradation.

Visualizing Catalytic Cycles and Degradation Pathways

Diagram 1: Simplified Suzuki-Miyaura Catalytic Cycle with a Palladium-Dimesitylphosphine Catalyst

Suzuki_Miyaura_Cycle cluster_degradation Degradation Pathways Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition (L₂Pd(II)(Ar)(X)) Pd0->OxAdd + Ar-X LigandOx Ligand Oxidation (L=O) Pd0->LigandOx O₂ PdBlack Pd Black (Inactive) Pd0->PdBlack Trans Transmetalation (L₂Pd(II)(Ar)(Ar')) OxAdd->Trans + Ar'-B(OR)₂ + Base PCCleavage P-C Bond Cleavage OxAdd->PCCleavage RedElim Reductive Elimination Trans->RedElim Byproduct X-B(OR)₂ RedElim->Pd0 - Ar-Ar' Product Ar-Ar' ArX Ar-X ArB Ar'-B(OR)₂ Base Base

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle highlighting key steps and potential entry points for catalyst deactivation.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Workflow Start Low or No Yield CheckInert Verify Inert Atmosphere (Degas Solvents, Purge with Ar/N₂) Start->CheckInert CheckReagents Check Reagent Purity (Ligand, Substrates, Base) Start->CheckReagents MonitorReaction Monitor Reaction by ³¹P NMR and GC/LC-MS CheckInert->MonitorReaction CheckReagents->MonitorReaction LigandDeg Ligand Degradation Observed? MonitorReaction->LigandDeg OptimizeConditions Optimize Reaction Conditions (Lower Temp, Screen Solvents/Bases) LigandDeg->OptimizeConditions Yes NoDeg No Ligand Degradation LigandDeg->NoDeg No ChangeLigand Consider a More Robust Ligand OptimizeConditions->ChangeLigand Success Improved Yield ChangeLigand->Success OtherIssues Investigate Other Issues (Incorrect Stoichiometry, Inactive Pre-catalyst) NoDeg->OtherIssues

Caption: A logical workflow to diagnose and address low reaction yields, with a focus on identifying and mitigating ligand degradation.

By following the guidance in this technical support center, researchers can better understand and control the factors that lead to the degradation of dimesityl-substituted phosphine ligands, ultimately leading to more robust and successful catalytic reactions.

References

strategies to improve selectivity in Dimesitylmethane catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dimesitylmethane catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to improving selectivity in catalytic reactions involving this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the catalytic functionalization of this compound, with a focus on improving selectivity.

Issue Potential Cause Troubleshooting Steps
Low conversion of this compound 1. Inactive Catalyst: The catalyst may not be active under the current reaction conditions. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for an efficient reaction. 3. Poor Solubility: this compound or the catalyst may have poor solubility in the chosen solvent. 4. Reaction Temperature Too Low: The activation energy barrier for the C-H activation step may not be overcome at the current temperature.1. Catalyst Activation: Ensure the catalyst is properly activated according to established protocols. Consider a different catalyst or ligand system. 2. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%). 3. Solvent Screening: Test a range of solvents with different polarities and coordinating abilities. 4. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C.
Poor regioselectivity (functionalization at undesired positions) 1. Multiple Reactive C-H Bonds: this compound has several potentially reactive C-H bonds (benzylic, aromatic ortho, meta, para). 2. Non-selective Catalyst: The catalyst may not have a strong directing effect. 3. Harsh Reaction Conditions: High temperatures can lead to a loss of selectivity.1. Use of Directing Groups: If derivatizing this compound, introduce a directing group to guide the catalyst to the desired position. 2. Ligand Modification: For transition metal catalysts, screen a library of ligands with varying steric and electronic properties. Bulky ligands can enhance selectivity for less hindered positions. 3. Optimize Reaction Temperature: Lowering the reaction temperature can often improve regioselectivity.
Formation of over-functionalized products 1. High Catalyst Activity: A highly active catalyst can lead to multiple functionalization events on the same molecule. 2. Excess Reagent: Using a large excess of the functionalizing agent can drive the reaction towards multiple additions. 3. Prolonged Reaction Time: Leaving the reaction for an extended period can allow for secondary reactions to occur.1. Reduce Catalyst Loading: A lower catalyst concentration can temper the reaction rate. 2. Stoichiometric Control: Use a stoichiometric amount or a slight excess of the functionalizing reagent. 3. Monitor Reaction Progress: Track the reaction by techniques like TLC or GC-MS and quench it once the desired product is maximized.
Product decomposition or side reactions 1. Air or Moisture Sensitivity: The catalyst or intermediates may be sensitive to air or moisture. 2. High Reaction Temperature: Can lead to thermal decomposition of the product or catalyst. 3. Incompatible Functional Groups: Other functional groups on the this compound derivative or reagents may be reacting under the catalytic conditions.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. 2. Lower Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 3. Protecting Groups: Protect sensitive functional groups on the substrate before the catalytic step.

Frequently Asked Questions (FAQs)

Q1: What are the primary C-H bonds in this compound that can be targeted for functionalization?

A1: this compound possesses three main types of C-H bonds: the benzylic C-H bonds of the methylene (B1212753) bridge, the aromatic C-H bonds on the mesityl rings, and the methyl C-H bonds. The benzylic C-H bonds are generally the most reactive due to their lower bond dissociation energy.[1][2]

Q2: How can I selectively functionalize the benzylic position of this compound over the aromatic C-H bonds?

A2: Selective functionalization of the benzylic position is often achievable due to its higher reactivity.[1] Strategies to enhance this selectivity include:

  • Catalyst Choice: Utilize catalysts known for selective benzylic C-H activation, such as certain iron, copper, or palladium complexes.[1]

  • Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction times) often favor functionalization at the more reactive benzylic site.

  • Oxidant Selection: In oxidative functionalizations, the choice of oxidant can significantly influence selectivity.

Q3: What strategies can be employed to achieve regioselective functionalization of the aromatic rings of this compound?

A3: Achieving regioselectivity on the aromatic rings is more challenging. Key strategies include:

  • Directing Groups: Introducing a directing group onto one of the mesityl rings can guide a transition metal catalyst to a specific ortho-, meta-, or para-position.

  • Steric Hindrance: The inherent steric bulk of the mesityl groups can be exploited. Less sterically hindered positions may be favored by certain catalysts.

  • Ligand Design: In transition metal catalysis, the steric and electronic properties of the ligands play a crucial role in determining regioselectivity.

Q4: My reaction is producing a mixture of mono- and di-functionalized products at the benzylic position. How can I favor the mono-functionalized product?

A4: To favor mono-functionalization:

  • Control Stoichiometry: Use this compound in excess relative to the functionalizing agent.

  • Lower Catalyst Loading: Reducing the amount of catalyst can slow down the reaction and allow for better control.

  • Shorter Reaction Time: Monitor the reaction closely and stop it before significant formation of the di-functionalized product occurs.

Quantitative Data Summary

The following tables provide illustrative data for the effect of different parameters on the selectivity of a hypothetical benzylic oxidation of this compound.

Table 1: Effect of Catalyst on Selectivity

CatalystConversion (%)Benzylic Ketone Selectivity (%)Aromatic Oxidation (%)
Fe(acac)₃658515
Cu(OAc)₂58928
Pd(OAc)₂727822
Mn(CF₃-PDP)88955

Table 2: Effect of Solvent on Regioselectivity

SolventConversion (%)Benzylic Product (%)Other Products (%)
Acetonitrile759010
Dichloromethane688218
Toluene557525
Hexafluoroisopropanol82946

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Benzylic C-H Arylation of this compound

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a suitable ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Addition of Reagents: Add a base (e.g., K₂CO₃, 2.0 mmol) and anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture at the desired temperature (e.g., 110 °C) for the specified time (e.g., 24 hours), with stirring.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Catalytic Reaction cluster_workup Workup and Purification prep1 Combine this compound, Aryl Halide, Catalyst, Ligand prep2 Establish Inert Atmosphere prep1->prep2 prep3 Add Base and Solvent prep2->prep3 react Heat and Stir prep3->react workup1 Cool and Dilute react->workup1 workup2 Filter and Wash workup1->workup2 workup3 Purify by Chromatography workup2->workup3 product Isolated Product workup3->product

Caption: Experimental workflow for benzylic C-H arylation.

selectivity_logic cluster_selectivity Key Selectivity Challenges cluster_strategies Improvement Strategies start Catalytic System for this compound Functionalization chemoselectivity Chemoselectivity (Benzylic vs. Aromatic) start->chemoselectivity regioselectivity Regioselectivity (ortho vs. meta vs. para) start->regioselectivity mono_di Mono- vs. Di-substitution start->mono_di catalyst_design Catalyst/Ligand Design chemoselectivity->catalyst_design reaction_conditions Reaction Conditions (Temp., Time, Conc.) chemoselectivity->reaction_conditions regioselectivity->catalyst_design directing_groups Substrate Control (Directing Groups) regioselectivity->directing_groups mono_di->reaction_conditions

Caption: Logic diagram for improving selectivity.

References

effect of temperature and solvent on Dimesitylmethane reaction rates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dimesitylmethane. The information is presented in a question-and-answer format to directly address common challenges encountered during this reaction.

I. Effect of Temperature on Reaction Rate

Qualitative Data Summary

TemperatureEffect on Reaction RateExpected Outcome
Too Low The rate of reaction will be significantly slow.Incomplete reaction, leading to low yield of this compound.
Optimal The reaction proceeds at a reasonable rate towards completion.Good yield of the desired product within a practical timeframe.
Too High The rate of reaction increases, but the risk of side reactions also increases.Increased formation of polymeric byproducts and potential for thermal degradation, possibly leading to a decrease in the isolated yield of the desired product.

II. Effect of Solvent on Reaction Rate

Qualitative Data Summary

The choice of solvent can influence the rate and outcome of the this compound synthesis. The reaction involves electrophilic aromatic substitution, and the polarity of the solvent can affect the stability of the intermediates.

Solvent TypeEffect on Reaction RateCommon Solvents for Friedel-Crafts type reactions
Non-polar Generally slower reaction rates. May be suitable if the reactants are highly soluble.Carbon disulfide, dichloromethane, benzene (B151609).
Polar Aprotic Can increase the rate of reaction by stabilizing charged intermediates.Nitrobenzene, nitromethane.
Protic Generally not suitable as they can react with the acid catalyst.Alcohols, water.

III. Experimental Protocol: Synthesis of this compound

This protocol is adapted from a literature procedure and outlines the synthesis of this compound from mesitylene (B46885) and paraformaldehyde.

Materials:

  • Mesitylene

  • Paraformaldehyde (91%)

  • Formic acid (88%)

  • Benzene

  • Sodium carbonate solution (2-3%)

  • Saturated sodium chloride solution

  • Water

Procedure:

  • Reaction Setup: In a 5-liter round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine 165 g (5 moles) of 91% paraformaldehyde and 1250 g (24 moles) of 88% formic acid.

  • Dissolution: Heat the mixture to 80°C with stirring until the paraformaldehyde has completely dissolved.

  • Addition of Mesitylene: Rapidly add 1.8 kg (15 moles) of mesitylene to the stirred solution.

  • Reflux: Heat the reaction mixture under reflux for 6 hours.

  • Crystallization: Cool the mixture to room temperature. A large mass of yellow crystals should separate.

  • Workup:

    • Decant the liquid layers from the solid product.

    • Wash the solid in the reaction flask by stirring with 500 ml of benzene.

    • Filter the slurry using a Büchner funnel and suck the solid dry.

    • Combine the benzene filtrate with the organic layer from the initial reaction mixture.

    • Wash the combined benzene solution sequentially with 500 ml of water, 500 ml of 2–3% aqueous sodium carbonate, and 200 ml of saturated sodium chloride solution.

    • Remove benzene and water by distillation at atmospheric pressure.

  • Isolation of Crude Product:

    • Cool the distillation residue to room temperature to allow for further precipitation of the product.

    • Filter the precipitated solid and combine it with the main crop of crystals.

    • Wash the combined solids twice with 300 ml of water, once with 400 ml of 2–3% aqueous sodium carbonate, and once with 300–400 ml of water.

    • Suck the final product dry on a Büchner funnel.

Expected Yield: Approximately 779 g (62% of theoretical yield) of crude this compound.[1]

IV. Troubleshooting Guides and FAQs

This section addresses specific issues that users might encounter during their experiments.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can arise from several factors:

  • Incorrect Reactant Ratio: A common side reaction is the formation of polymeric residues.[1] This is more likely to occur if the ratio of mesitylene to formaldehyde (B43269) is too low. Ensure you are using a molar excess of mesitylene as specified in the protocol.

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure the reflux time of 6 hours is followed. You can monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to confirm the consumption of starting materials.

  • Suboptimal Temperature: If the reaction temperature is too low, the rate will be very slow, leading to an incomplete reaction within the specified time. Ensure the mixture is brought to a full reflux.

  • Losses during Workup: Significant amounts of product can be lost during the filtration and washing steps. Ensure complete transfer of solids and minimize the amount of solvent used for washing, while still ensuring purity.

  • Moisture Contamination: The acid catalyst can be deactivated by moisture. Ensure all glassware is thoroughly dried before use.

Q2: I am observing the formation of a significant amount of a sticky, polymeric byproduct. How can I prevent this?

A2: The formation of polymeric material is a known side reaction in this type of condensation.[1] To minimize this:

  • Maintain a High Mesitylene to Formaldehyde Ratio: As stated in the protocol, a smaller ratio of mesitylene to formaldehyde leads to increased polymer formation.[1] Using a significant excess of mesitylene favors the desired bimolecular reaction over polymerization.

  • Control the Rate of Addition: While the protocol calls for rapid addition of mesitylene, in some cases, a more controlled addition might help to maintain a localized excess of mesitylene and reduce polymerization.

Q3: The color of my product is off-white or yellow. Is this normal, and how can I purify it further?

A3: The crude product is often described as dirty-yellow crystals.[1] For most applications, this crude product is of sufficient purity (99.9 mole percent as determined by vapor-phase chromatography). If a higher purity is required, recrystallization can be performed. The literature suggests recrystallizing from boiling benzene, followed by precipitation with a small amount of boiling methanol (B129727) to obtain white platelets.[1]

Q4: Are there any safety precautions I should be aware of?

A4: Yes, several safety precautions should be taken:

  • Formic Acid: Formic acid is corrosive and has an irritating vapor. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).[1]

  • Benzene: Benzene is a known carcinogen and is flammable. All manipulations involving benzene should be carried out in a fume hood.

  • Sodium Carbonate Wash: The addition of sodium carbonate solution to the acidic organic layer will generate carbon dioxide gas. Add the sodium carbonate solution slowly and with vigorous stirring to control the effervescence and prevent pressure buildup.[1]

Q5: Can I use a different acid catalyst?

A5: The synthesis of this compound is a type of Friedel-Crafts alkylation. While other Lewis or Brønsted acids can be used for similar reactions, the specific use of formic acid in this procedure is well-established. Formic acid acts as both a solvent and a catalyst. Using a different acid would require re-optimization of the reaction conditions.

V. Visualizations

Diagram 1: Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Product Workup cluster_isolation Product Isolation reactants Combine Paraformaldehyde and Formic Acid dissolve Heat to 80°C to Dissolve reactants->dissolve add_mesitylene Add Mesitylene dissolve->add_mesitylene reflux Reflux for 6 hours add_mesitylene->reflux cool Cool to Room Temperature reflux->cool wash_benzene Wash with Benzene cool->wash_benzene filter1 Filter Solid wash_benzene->filter1 wash_aqueous Aqueous Washes (Water, Na2CO3, Brine) filter1->wash_aqueous distill Distill off Solvents wash_aqueous->distill cool2 Cool Residue distill->cool2 filter2 Filter and Combine Solids cool2->filter2 wash_final Final Washes (Water, Na2CO3, Water) filter2->wash_final dry Dry Final Product wash_final->dry

Caption: Experimental workflow for the synthesis of this compound.

Diagram 2: General Mechanism of Friedel-Crafts Alkylation

friedel_crafts_mechanism cluster_step1 Step 1: Formation of Electrophile cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation r_x R-X (Alkyl Halide) electrophile R+ (Carbocation) + AlX4- r_x->electrophile + AlX3 lewis_acid AlX3 (Lewis Acid) aromatic Ar-H (Aromatic Ring) sigma_complex Arenium Ion (Sigma Complex) aromatic->sigma_complex + R+ product Ar-R (Alkylated Product) sigma_complex->product + AlX4- catalyst_regen AlX3 + HX

References

dealing with air and moisture sensitivity of Dimesitylmethane reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the air and moisture sensitivity of dimesitylmethane reagents.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its common applications?

This compound is a sterically hindered organometallic reagent with the chemical formula C₁₉H₂₄.[1] It appears as a white solid with a melting point of 129-135 °C.[2][3] Due to the bulky mesityl groups, it is used in organic synthesis as a sterically demanding building block and as a precursor to various catalysts and ligands.

2. Why is this compound considered air and moisture sensitive?

While the Safety Data Sheet for this compound states that it is stable under normal conditions and not reactive with water, it is best practice to handle it as an air-sensitive reagent, especially when used in reactions that are themselves sensitive to air and moisture.[2][4] Organometallic compounds, in general, can be reactive towards oxygen and water, which can lead to the decomposition of the reagent and affect the outcome of sensitive reactions.[5][6]

3. How should I properly store this compound?

This compound should be stored in a tightly closed container in a dry and well-ventilated place, at ambient temperatures.[1][2] For long-term storage and to maintain its integrity for sensitive applications, it is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent any potential degradation from atmospheric moisture and oxygen.

4. What is the recommended personal protective equipment (PPE) when handling this compound?

When handling this compound, it is important to wear appropriate personal protective equipment, including:

  • Eye Protection: Safety glasses with side shields or goggles.[2]

  • Hand Protection: Chemical-resistant gloves.[2]

  • Skin and body protection: A lab coat or long-sleeved clothing.[2] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust.[2]

5. How do I safely dispose of residual this compound and contaminated materials?

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[7] Small residual amounts can be carefully quenched, and the resulting inert material can then be disposed of as chemical waste.

6. What are the signs of this compound degradation?

Pure this compound is a white solid.[2] A noticeable change in color, such as a yellowish tint, or a change in physical appearance like clumping, may indicate the presence of impurities or degradation products.[7] For sensitive reactions, using a reagent that has changed in appearance is not recommended without purification.

7. Which anhydrous solvents are recommended for use with this compound?

The choice of solvent depends on the specific reaction. However, it is crucial to use anhydrous solvents when working with this compound in moisture-sensitive reactions. Common anhydrous solvents used in organometallic chemistry include tetrahydrofuran (B95107) (THF), diethyl ether, toluene, and hexane.[8][9][10] The solvent must be thoroughly dried and deoxygenated before use.

8. How can I be sure my solvents are sufficiently dry for use with this compound?

Several methods can be used to ensure solvents are anhydrous:

  • Distillation: Distilling the solvent over a suitable drying agent (e.g., sodium/benzophenone for THF and ethers, calcium hydride for hydrocarbons and halogenated solvents).

  • Molecular Sieves: Storing the solvent over activated molecular sieves (3Å or 4Å) is a convenient and effective method for drying.[11]

  • Commercial Anhydrous Solvents: Using commercially available anhydrous solvents that are packaged under an inert atmosphere.

Troubleshooting Guide

Problem: My reaction with this compound failed to initiate or is proceeding very slowly.

This is a common issue when working with air-sensitive reagents. The following questions will help you troubleshoot the problem.

  • Question 1: Did you use proper inert atmosphere techniques throughout the entire experimental setup?

    • Answer: All reactions involving this compound, especially those that are air-sensitive, should be conducted under an inert atmosphere of argon or nitrogen using a Schlenk line or in a glovebox.[12][13] Ensure that all glassware was properly assembled and purged with inert gas to remove any air.[14][15][16] A positive pressure of inert gas should be maintained throughout the reaction.[16]

  • Question 2: Was your glassware completely dry?

    • Answer: Glassware can adsorb a thin film of moisture. It is essential to oven-dry all glassware (typically at >120 °C for several hours) and allow it to cool in a desiccator or under a stream of inert gas before use.[15][16]

  • Question 3: Was the solvent anhydrous and properly degassed?

    • Answer: The presence of water or dissolved oxygen in the solvent can quench the reaction. Ensure your solvent is rigorously dried and deoxygenated. Deoxygenation can be achieved by sparging with an inert gas or by the freeze-pump-thaw method.

  • Question 4: How was the this compound stored and handled prior to the reaction? Could it have degraded?

    • Answer: If the reagent was not stored under an inert atmosphere or if the container was opened in the air, it may have degraded. If the appearance of the this compound has changed, it is a sign of potential decomposition.

  • Question 5: What was the temperature of the reaction?

    • Answer: Check the literature for the optimal reaction temperature. Some organometallic reactions require specific temperatures to initiate.

Problem: I am observing low yields or the formation of unexpected byproducts in my reaction.
  • Question 1: Could trace amounts of water or oxygen have been introduced during the reaction?

    • Answer: Even small leaks in your apparatus can introduce enough air or moisture to significantly impact the reaction. Check all joints and septa for a proper seal. When transferring reagents via syringe, ensure the syringe is dry and has been properly flushed with inert gas.[14][15]

  • Question 2: Was the this compound of sufficient purity?

    • Answer: Impurities in the starting material can lead to side reactions and lower yields. If you suspect the purity of your this compound, it can be recrystallized. A procedure for recrystallization from benzene (B151609) and methanol (B129727) has been reported.[7]

  • Question 3: How was the reaction quenched? Could the workup procedure be affecting the product?

    • Answer: The quenching procedure should be chosen carefully to avoid decomposition of the desired product. Quenching is often performed at low temperatures with a protic source like saturated aqueous ammonium (B1175870) chloride or water.[17] The choice of quenching agent depends on the nature of the product.

Problem: The this compound reagent has changed in appearance (e.g., color change, clumping).
  • Question 1: What does a change in the physical appearance of this compound indicate?

    • Answer: A change from a white, free-flowing solid to a discolored or clumped material suggests the presence of impurities, which could be byproducts from its synthesis or degradation products from exposure to air and moisture.[7]

  • Question 2: Can I still use the reagent if its appearance has changed? How can I test its activity?

    • Answer: It is not recommended to use a reagent that has visibly degraded in a sensitive reaction. If you must use it, you can attempt to purify it by recrystallization.[7] To test the activity of a batch of this compound, you can run a small-scale, well-established reaction with the reagent and compare the yield and purity of the product to a known standard.

Data Presentation

Table 1: Recommended Inert Atmosphere Techniques

TechniqueDescriptionBest For
Glovebox A sealed container with a controlled inert atmosphere.[13]Handling solids, preparing reaction mixtures, and performing reactions requiring a high level of atmospheric control.
Schlenk Line A dual-manifold system that allows for the evacuation of air and backfilling with an inert gas.[12]Performing reactions, distillations, and filtrations under an inert atmosphere.
Inert Gas Balloon A simple method to maintain a positive pressure of inert gas in a reaction flask.Simple, short-duration reactions where rigorous exclusion of air is not critical.

Experimental Protocols

Protocol 1: General Procedure for Setting up a Reaction Under Inert Atmosphere

  • Dry Glassware: Oven-dry all glassware at 125 °C overnight and assemble it hot, allowing it to cool under a stream of dry nitrogen or argon.[15][16]

  • Purge the System: Connect the assembled apparatus to a Schlenk line and perform at least three vacuum/backfill cycles to remove atmospheric gases.[12]

  • Add Reagents:

    • Solids (like this compound): If weighed outside a glovebox, add the solid to the flask, then purge the system. If weighed in a glovebox, the flask can be sealed and brought to the Schlenk line.[12]

    • Liquids (Solvents, other reagents): Add via a gas-tight syringe or cannula from a container with a septum.[14][15]

  • Maintain Positive Pressure: Throughout the reaction, maintain a slight positive pressure of the inert gas, which can be monitored with an oil bubbler.[16]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup Dry_Glassware 1. Oven-Dry Glassware Assemble_Apparatus 2. Assemble Apparatus Hot Dry_Glassware->Assemble_Apparatus Cool_Under_Inert 3. Cool Under N2/Ar Assemble_Apparatus->Cool_Under_Inert Purge_System 4. Purge with Inert Gas (Vacuum/Backfill x3) Cool_Under_Inert->Purge_System Add_this compound 5. Add this compound Purge_System->Add_this compound Add_Solvent 6. Add Anhydrous Solvent Add_this compound->Add_Solvent Run_Reaction 7. Run Reaction Add_Solvent->Run_Reaction Quench_Reaction 8. Quench Reaction Run_Reaction->Quench_Reaction Purify_Product 9. Purify Product Quench_Reaction->Purify_Product

Caption: Workflow for handling this compound in an air-sensitive reaction.

Troubleshooting_Logic Start Reaction Failed or Low Yield Check_Inert_Atmosphere Inert Atmosphere Technique Correct? Start->Check_Inert_Atmosphere Check_Glassware_Dryness Glassware Properly Dried? Check_Inert_Atmosphere->Check_Glassware_Dryness Yes Improve_Technique Action: Refine Inert Atmosphere Technique Check_Inert_Atmosphere->Improve_Technique No Check_Solvent_Quality Solvent Anhydrous & Degassed? Check_Glassware_Dryness->Check_Solvent_Quality Yes Dry_Glassware_Properly Action: Re-dry Glassware Check_Glassware_Dryness->Dry_Glassware_Properly No Check_Reagent_Quality This compound Quality OK? Check_Solvent_Quality->Check_Reagent_Quality Yes Purify_Solvent Action: Dry/Degas Solvent Check_Solvent_Quality->Purify_Solvent No Purify_Reagent Action: Purify or Replace This compound Check_Reagent_Quality->Purify_Reagent No Success Problem Resolved Check_Reagent_Quality->Success Yes Improve_Technique->Start Dry_Glassware_Properly->Start Purify_Solvent->Start Purify_Reagent->Start

Caption: Troubleshooting logic for failed reactions with this compound.

References

Technical Support Center: Optimizing Catalyst Loading for Dimesitylmethane Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in reactions involving dimesitylmethane-type phosphine (B1218219) ligands. The guidance provided herein is particularly relevant for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, where bulky, electron-rich phosphine ligands are crucial for high catalytic efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for palladium complexes with dimesitylphosphine-type ligands in cross-coupling reactions?

A1: The optimal catalyst loading is highly dependent on the specific reaction, including the substrates' reactivity, the reaction scale, and the desired purity of the product. However, a general starting point for optimization is typically in the range of 0.5 to 2 mol% of the palladium precatalyst. For challenging substrates or small-scale reactions where maximizing yield is the primary goal, higher loadings of up to 5 mol% may be necessary. Conversely, for large-scale industrial processes, significant efforts are dedicated to minimizing the catalyst loading to below 1 mol% to reduce costs.[1]

Q2: How does catalyst loading affect the yield and selectivity of the reaction?

A2: Catalyst loading can have a significant impact on both yield and selectivity. Insufficient catalyst may result in low conversion rates and incomplete reactions. On the other hand, excessively high catalyst loading can lead to the formation of side products due to increased catalyst decomposition or the promotion of undesired reaction pathways. It is crucial to perform a systematic optimization of the catalyst loading to find the optimal balance for a specific transformation.[2][3]

Q3: I am observing low or no product yield. What are the potential causes related to catalyst loading?

Q4: My reaction is showing significant side product formation. Can this be related to the catalyst loading?

A4: Yes, the formation of side products can be influenced by catalyst loading. High local concentrations of the catalyst can sometimes lead to undesired side reactions, such as homocoupling of the starting materials. Additionally, at higher temperatures, increased catalyst loading might accelerate catalyst decomposition, and the resulting palladium black can sometimes catalyze side reactions. Optimizing the catalyst loading, along with other reaction parameters like temperature and reaction time, is crucial to minimize side product formation.

Q5: What is the importance of the ligand-to-metal ratio, and how does it relate to catalyst loading?

A5: The ligand-to-metal ratio is a critical parameter that influences the stability and activity of the catalytic species. For many cross-coupling reactions using bulky phosphine ligands, a ligand-to-metal ratio of 1:1 to 2:1 is often optimal. An excess of the phosphine ligand can sometimes stabilize the active catalyst and prevent its decomposition, but a large excess may also inhibit the reaction by creating a coordinatively saturated metal center that is less reactive. The optimal ratio should be determined experimentally in conjunction with the optimization of the catalyst loading.

Troubleshooting Guides

Issue 1: Low or Inconsistent Yield
Potential Cause Troubleshooting Steps
Insufficient Catalyst Loading Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then to 3 mol%).
Catalyst Inactivity/Decomposition Use a fresh batch of catalyst or a more stable precatalyst. Ensure proper storage of the catalyst under an inert atmosphere. The formation of palladium black is a visual indicator of catalyst decomposition.[4]
Poor Quality of Reagents Purify starting materials and ensure solvents are anhydrous and degassed. Impurities can act as catalyst poisons.
Suboptimal Ligand-to-Metal Ratio Screen different ligand-to-metal ratios (e.g., 1:1, 1.5:1, 2:1) to find the optimal conditions for catalyst stability and activity.
Issue 2: Formation of Side Products (e.g., Homocoupling)
Potential Cause Troubleshooting Steps
High Catalyst Loading Decrease the catalyst loading in a stepwise manner.
Reaction Temperature Too High Lower the reaction temperature to a point where the desired reaction still proceeds at a reasonable rate.
Presence of Oxygen Ensure the reaction is carried out under a strict inert atmosphere (e.g., nitrogen or argon). Thoroughly degas all solvents and reagents before use.
Incorrect Base The choice of base can influence the rate of side reactions. Screen a variety of bases to find one that promotes the desired cross-coupling over side reactions.

Data Presentation

The following tables provide illustrative data on the effect of catalyst loading on reaction outcomes. The specific values are representative and will vary depending on the specific reaction.

Table 1: Effect of Catalyst Loading on Yield in a Suzuki-Miyaura Coupling

EntryCatalyst Loading (mol%)Yield (%)
10.545
21.085
32.092
43.093

Reaction Conditions: Aryl bromide (1 mmol), boronic acid (1.2 mmol), K3PO4 (2 mmol), toluene (B28343) (5 mL), 100 °C, 12 h.

Table 2: Effect of Catalyst Loading on Selectivity in a Buchwald-Hartwig Amination

EntryCatalyst Loading (mol%)Desired Product (%)Homocoupling of Aryl Halide (%)
11.0905
22.5953
35.0948

Reaction Conditions: Aryl chloride (1 mmol), amine (1.2 mmol), NaOtBu (1.5 mmol), dioxane (5 mL), 110 °C, 16 h.

Experimental Protocols

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki-Miyaura)
  • Reactor Setup: In a glovebox or under a positive flow of inert gas (argon or nitrogen), place a magnetic stir bar into a flame-dried Schlenk flask or reaction vial.

  • Addition of Solids: To the flask, add the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst and Ligand Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 1 mol%) and the dimesitylphosphine-type ligand (e.g., 1.2 mol%) and mix them briefly. Add this solid mixture to the reaction flask.

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., toluene or dioxane) to the reaction flask via syringe.

  • Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield start Low or No Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Setup and Conditions check_reagents->check_conditions check_catalyst Assess Catalyst Activity and Loading check_conditions->check_catalyst optimize_temp Optimize Temperature and Time check_conditions->optimize_temp increase_loading Increase Catalyst Loading check_catalyst->increase_loading If loading is low change_catalyst Use Fresh/Different Precatalyst check_catalyst->change_catalyst If catalyst is old/decomposed success Yield Improved increase_loading->success fail Yield Still Low increase_loading->fail change_catalyst->success change_catalyst->fail optimize_temp->success optimize_temp->fail further_investigation Further Mechanistic Investigation Required success->further_investigation fail->further_investigation

Caption: A flowchart for troubleshooting low yield in cross-coupling reactions.

Suzuki_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)(X)L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal ArPdAr Ar-Pd(II)-Ar'L_n Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product sub_ArX Ar-X sub_ArX->OxAdd sub_ArB Ar'-B(OR)2 sub_ArB->Transmetal base Base base->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Troubleshooting Product Inhibition in Catalysis with Sterically Demanding Moieties

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with product inhibition in catalytic reactions, particularly those involving sterically bulky catalysts or ligands analogous to Dimesitylmethane. This guide uses Frustrated Lewis Pair (FLP) catalyzed hydrogenation of imines as a representative example to illustrate common issues and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is product inhibition in the context of catalysis?

Product inhibition occurs when the product of a catalytic reaction binds to the catalyst's active site, reducing its activity or rendering it inactive.[1][2][3] This binding can be reversible or irreversible and is a common cause of decreased reaction rates and incomplete conversions. In many catalytic processes, the product molecule has a structural affinity for the catalyst and can compete with the substrate for the active site.

Q2: How can I identify if my reaction is suffering from product inhibition?

Several experimental observations can suggest product inhibition:

  • Decreasing reaction rate over time: The reaction starts at a reasonable pace but slows down significantly as the product concentration increases.

  • Stalling of the reaction before full conversion: The reaction stops before the limiting reagent is fully consumed, even with sufficient catalyst loading.

  • Effect of initial product addition: Adding a small amount of the product at the beginning of the reaction leads to a significantly lower initial reaction rate.

  • Non-linear kinetic profiles: Plots of reaction progress (e.g., substrate concentration versus time) show a deviation from expected linear or pseudo-first-order kinetics.

Q3: Are catalysts with bulky ligands, like those based on dimesityl structures, more susceptible to product inhibition?

Catalysts with bulky ligands are often designed to create specific steric environments around the active center to control selectivity.[4][5][6][7] While this steric hindrance can be beneficial, it can also create pockets where product molecules can bind tightly. In the context of Frustrated Lewis Pairs (FLPs), the sterically hindered Lewis acid and base components are designed not to interact with each other, but they can still be susceptible to binding with the reaction product, leading to inhibition.[1][2]

Q4: What is a Frustrated Lewis Pair (FLP) and how does it relate to this topic?

A Frustrated Lewis Pair (FLP) is a combination of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct.[1][2] This "frustration" leaves their reactivity available to activate small molecules, such as H₂, for catalysis.[1][2] FLPs are a prime example of systems where bulky organic moieties are crucial for catalytic activity. The hydrogenation of imines to amines is a classic example of an FLP-catalyzed reaction where the amine product, a Lewis base, can inhibit the catalytic cycle.[8]

Troubleshooting Guide: Reduced Catalytic Activity

If you are experiencing a drop in catalytic efficiency, this guide provides a step-by-step approach to diagnose and address potential product inhibition.

Step 1: Initial Diagnosis

The first step is to confirm that product inhibition is the likely cause of the observed issues.

Experimental Protocol: Initial Rate Kinetics with Product Spiking

  • Baseline Experiment: Set up your standard catalytic reaction and monitor the initial reaction rate. This can be done by taking aliquots at regular intervals and analyzing them using techniques like NMR spectroscopy or gas chromatography (GC).

  • Product Spiking Experiment: Set up an identical reaction, but at the beginning (t=0), add a known, small concentration of the purified product.

  • Analysis: Compare the initial rates of the two reactions. A significant decrease in the initial rate in the presence of the added product is a strong indicator of product inhibition.

Experiment Initial Product Conc. Observed Initial Rate (relative) Indication
Baseline0%100%Reference
Product Spiking5 mol%< 50%Strong evidence of product inhibition
Product Spiking10 mol%< 20%Very strong evidence of product inhibition
Step 2: Mitigation Strategies

Once product inhibition is suspected, several strategies can be employed to overcome it.

Strategy 1: In Situ Product Removal

Removing the product as it is formed can prevent it from inhibiting the catalyst.

  • Precipitation: If the product has low solubility in the reaction solvent, it may precipitate out, effectively removing it from the solution.

  • Adsorption: Adding a solid-phase scavenger that selectively binds to the product can be effective. For example, in reactions producing acidic products, an insoluble base can be added.

  • Reactive Scavenging: A reagent can be added that selectively reacts with the product to form an inert substance that does not inhibit the catalyst. For instance, in the asymmetric hydrogenation of enamines, in situ protection of the amine product with di-tert-butyl dicarbonate (B1257347) can eliminate product inhibition.

Strategy 2: Optimization of Reaction Conditions

  • Temperature: Increasing the reaction temperature can sometimes increase the rate of product dissociation from the catalyst, reducing inhibition. However, this may also lead to catalyst decomposition, so it must be carefully optimized.

  • Solvent: The choice of solvent can influence the binding affinity of the product to the catalyst. Screening different solvents may reveal conditions where product inhibition is less pronounced.

  • Catalyst Loading: While not a direct solution to inhibition, a higher catalyst loading might be necessary to achieve full conversion in a reasonable time if inhibition cannot be otherwise overcome.

Strategy 3: Catalyst Modification

  • Steric and Electronic Tuning: Modifying the steric bulk or electronic properties of the ligands on the catalyst can alter the binding affinity of the product. For example, increasing the steric hindrance around the active site might disfavor product binding relative to substrate binding.

Experimental Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting suspected product inhibition.

Troubleshooting_Workflow Troubleshooting Product Inhibition Workflow start Reaction Stalls or Shows Reduced Rate check_purity Verify Purity of Substrate, Solvent, and Catalyst start->check_purity is_pure Are all components pure? check_purity->is_pure purify Purify Components and Repeat Reaction is_pure->purify No test_inhibition Perform Product Spiking Experiment is_pure->test_inhibition Yes purify->check_purity inhibition_confirmed Is Product Inhibition Confirmed? test_inhibition->inhibition_confirmed no_inhibition Investigate Other Deactivation Pathways (e.g., thermal decomposition) inhibition_confirmed->no_inhibition No mitigation Implement Mitigation Strategies inhibition_confirmed->mitigation Yes in_situ_removal In Situ Product Removal mitigation->in_situ_removal optimize_conditions Optimize Reaction Conditions (Temp, Solvent) mitigation->optimize_conditions modify_catalyst Modify Catalyst Structure mitigation->modify_catalyst end Reaction Optimized in_situ_removal->end optimize_conditions->end modify_catalyst->end

Caption: A flowchart outlining the steps to diagnose and resolve product inhibition.

Case Study: FLP-Catalyzed Imine Hydrogenation

In the hydrogenation of an imine to an amine catalyzed by a Frustrated Lewis Pair, the amine product is a Lewis base and can compete with the substrate (imine) for the Lewis acidic site of the catalyst, or it can form a classical adduct with the Lewis acid, thereby deactivating the catalyst.

Signaling Pathway of Inhibition

The following diagram illustrates the catalytic cycle and the inhibitory pathway.

FLP_Inhibition_Pathway FLP Catalysis and Product Inhibition Pathway cluster_catalytic_cycle Catalytic Cycle cluster_inhibition_pathway Inhibition Pathway FLP FLP (LA + LB) Activated_H2 [FLP]-H⁺/H⁻ FLP->Activated_H2 + H₂ H2 H₂ Intermediate [FLP]-H⁺ + Imine-H⁻ Activated_H2->Intermediate + Imine Imine Imine (Substrate) Product_release Amine (Product) Released Intermediate->Product_release Proton Transfer Product_release->FLP Catalyst Regeneration Amine Amine (Product) Product_release->Amine Inactive_Complex [LA]-[Amine] Adduct (Inactive Catalyst) Amine->Inactive_Complex + LA (from FLP)

Caption: Catalytic cycle of FLP hydrogenation and the off-cycle inhibition pathway.

Quantitative Data from Kinetic Studies

The following table summarizes hypothetical kinetic data from an initial rate analysis to determine the type of inhibition.

[Substrate] (M) Initial Rate (No Inhibitor) (M/s) Initial Rate (+5% Product) (M/s)
0.010.00100.0004
0.020.00180.0007
0.050.00360.0015
0.100.00500.0025
0.200.00670.0038

A Lineweaver-Burk plot of this data would help elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed).

This technical support center provides a foundational understanding and a practical approach to troubleshooting product inhibition in catalytic systems characterized by steric complexity. For further assistance, please consult the relevant literature or contact our technical support team with your specific experimental data.

References

Technical Support Center: Enhancing the Lifetime of Dimesitylmethane-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for enhancing the lifetime of dimesitylmethane-based catalysts. This resource provides targeted troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you optimize your catalytic reactions and extend the operational stability of your catalysts.

Troubleshooting Guide

This guide addresses specific, common issues encountered during experiments with this compound-based catalysts.

Problem Potential Causes Solutions
Low or No Product Yield in Suzuki-Miyaura Reaction Catalyst Poisoning: The sulfur atom in thiophene-containing substrates can irreversibly bind to and deactivate the palladium center.[1] Incomplete Catalyst Activation: The precatalyst may not be efficiently converted to the active catalytic species. Suboptimal Reaction Conditions: Incorrect base, solvent, or temperature can lead to poor catalyst performance and decomposition.[2]For Catalyst Poisoning: - Use a More Robust Ligand: this compound-based NHC ligands offer good steric protection. Consider using them in conjunction with a robust palladium precursor. - Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for gradual deactivation.[1] For Incomplete Activation: - Ensure Anhydrous and Anaerobic Conditions: Oxygen and moisture can interfere with the activation process. Use freshly distilled solvents and thoroughly degas the reaction mixture. - Optimize Base and Temperature: The choice of base and temperature is critical for efficient precatalyst activation.[2] For Suboptimal Conditions: - Solvent Selection: Use a solvent that is compatible with your reactants and catalyst system. For many cross-coupling reactions, toluene, dioxane, or THF are suitable. - Base Optimization: The strength and nature of the base can significantly impact the reaction. Common bases include carbonates, phosphates, and alkoxides.
Catalyst Decomposition (Color Change to Black/Precipitate) Thermal Degradation: High reaction temperatures can lead to catalyst decomposition, often observed as the formation of palladium black. Reductive Elimination: The palladium-NHC bond can undergo reductive elimination, leading to catalyst deactivation.[3] Aggregation of Palladium Nanoparticles: The active palladium species can aggregate, reducing the catalytic surface area and activity.[4]To Prevent Thermal Degradation: - Lower Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. To Minimize Reductive Elimination: - Use Bulky Ligands: The steric bulk of this compound-based ligands helps to stabilize the metal center and prevent unwanted side reactions.[5] To Reduce Aggregation: - Immobilize the Catalyst: Supporting the catalyst on a solid matrix, such as a polymer or magnetic nanoparticles, can prevent aggregation and facilitate recycling.[4]
Low Yield in Heck Reaction Steric Hindrance: The bulky nature of this compound-based catalysts may hinder the approach of sterically demanding substrates. Incorrect Base or Solvent: The Heck reaction is sensitive to the choice of base and solvent.[6]To Address Steric Hindrance: - Consider a Less Bulky Ligand: If substrate steric hindrance is a major issue, a slightly less bulky NHC ligand might be more effective. To Optimize Reaction Conditions: - Base Selection: For the Heck reaction, organic bases like triethylamine (B128534) or inorganic bases like potassium carbonate are commonly used. The choice will depend on the specific substrates. - Solvent Choice: Polar aprotic solvents like DMF or DMA are often effective for the Heck reaction.[6]
Difficulty in Catalyst Recycling Leaching of Palladium: The palladium metal may leach from the support material into the reaction mixture, leading to loss of catalyst with each cycle. Mechanical Loss of Catalyst: Physical loss of the supported catalyst during filtration and washing steps.To Minimize Leaching: - Strong Ligand-Support Interaction: Ensure a strong covalent or coordination bond between the NHC ligand and the support material. To Reduce Mechanical Loss: - Use Magnetic Supports: Catalysts supported on magnetic nanoparticles can be easily recovered using an external magnet, minimizing physical loss.[3]

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound-based palladium catalysts?

A1: The primary degradation pathways for this compound-based and other bulky NHC-palladium catalysts include:

  • Reductive Elimination: This involves the coupling of the organic groups attached to the palladium center, leading to the formation of a Pd(0) species that can then aggregate. The strong σ-donating nature of NHC ligands can sometimes promote this process.

  • Ligand Scrambling/Dissociation: Although the Pd-NHC bond is generally strong, ligand dissociation can occur at high temperatures, leading to the formation of less stable and less active catalytic species.[7]

  • Oxidative Addition of Ligand C-H Bonds: In some cases, intramolecular C-H activation of the mesityl groups of the ligand can occur, leading to catalyst deactivation.

  • Aggregation to Palladium Black: The formation of palladium nanoparticles and their subsequent aggregation into inactive palladium black is a common deactivation pathway, especially under harsh reaction conditions.[4]

Q2: How does the steric bulk of the this compound group enhance catalyst lifetime?

A2: The bulky dimesityl groups on the N-heterocyclic carbene (NHC) ligand play a crucial role in stabilizing the palladium center and enhancing the catalyst's lifetime in several ways:

  • Steric Protection: The large steric footprint of the mesityl groups physically shields the palladium center from unwanted side reactions, such as bimolecular decomposition pathways.

  • Prevention of Aggregation: The bulky ligands help to prevent the aggregation of palladium nanoparticles, which is a common cause of catalyst deactivation.[4]

  • Promotion of Reductive Elimination: The steric bulk can facilitate the final reductive elimination step of the catalytic cycle, which releases the desired product and regenerates the active catalyst. This can lead to higher turnover numbers.[7]

Q3: What are the key advantages of using a this compound-based catalyst over other common NHC catalysts like those with IMes or SIMes ligands?

A3: While all are bulky NHC ligands, there are subtle differences. Dimesityl-substituted NHCs are sterically very demanding. This can lead to:

  • Enhanced Stability: The increased steric bulk can provide greater stability to the metal center, leading to a longer catalyst lifetime, particularly at elevated temperatures.[5]

  • Higher Turnover Numbers: In some cases, the enhanced stability and faster reductive elimination can translate to higher turnover numbers (TONs). For example, a trans-bis(1,4-dimesityl-3-methyl-1,2,3-triazol-5-ylidene)palladium(II) dichloride catalyst was shown to be active for up to 13 consecutive cycles in a Suzuki-Miyaura coupling with a turnover number of 1260.[7][8]

  • Selectivity: The unique steric environment can sometimes influence the selectivity of a reaction.

However, the extreme bulk might also be a disadvantage for very sterically hindered substrates, where a slightly smaller ligand like IMes might be more effective.

Q4: Can this compound-based catalysts be recycled? What are the best practices?

A4: Yes, these catalysts, particularly when immobilized on a solid support, can be recycled. Best practices for recycling include:

  • Immobilization: Covalently attaching the NHC ligand to a solid support such as a polymer, silica, or magnetic nanoparticles is the most effective strategy for enabling recyclability.[3][4]

  • Magnetic Separation: Using magnetic nanoparticles as the support allows for easy and efficient separation of the catalyst from the reaction mixture with an external magnet, minimizing catalyst loss.[3]

  • Washing: After each cycle, the recovered catalyst should be washed with a suitable solvent to remove any adsorbed products or byproducts before being reused.

  • Monitoring Activity: It is important to monitor the catalyst's activity over several cycles to determine its stability and when it needs to be replaced.

Quantitative Data

Table 1: Performance of a Dimesityl-Substituted NHC-Palladium Catalyst in Suzuki-Miyaura Coupling

Catalyst: trans-bis(1,4-dimesityl-3-methyl-1,2,3-triazol-5-ylidene)palladium(II) dichloride Reaction: 1,4-dibromobenzene (B42075) with phenylboronic acid

Cycle NumberYield (%)Turnover Number (TON)
1-1397 (average)1260

(Data sourced from literature[7][8])

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling Using a this compound-Based Palladium Precatalyst

  • Catalyst Activation (Pre-reaction):

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the this compound-based palladium precatalyst (e.g., [Pd(IPr*)(cin)Cl], 0.5-2 mol%).

    • Add the aryl halide (1.0 equivalent) and the boronic acid (1.2-1.5 equivalents).

    • Add the base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents).

    • Add the anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Reaction:

    • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Catalyst Recycling Using a Magnetically Supported this compound-Based Catalyst

  • Reaction Setup:

    • Follow the general procedure for the Suzuki-Miyaura cross-coupling (Protocol 1), using the magnetically supported catalyst.

  • Catalyst Recovery:

    • After the reaction is complete, cool the mixture to room temperature.

    • Place a strong external magnet against the side of the reaction vessel. The magnetic catalyst will be attracted to the magnet, allowing the supernatant containing the product to be decanted or pipetted off.

  • Washing:

    • Remove the magnet and add a fresh portion of the reaction solvent to the catalyst.

    • Stir briefly to wash the catalyst, then reapply the magnet and decant the wash solvent. Repeat this washing step 2-3 times.

  • Reuse:

    • The washed catalyst can be dried under vacuum and stored for future use or immediately reused in a subsequent reaction by adding fresh reactants, base, and solvent.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Flame-dried Schlenk Flask (Inert Atmosphere) add_catalyst Add this compound-Pd Precatalyst start->add_catalyst add_reagents Add Aryl Halide, Boronic Acid, and Base add_catalyst->add_reagents add_solvent Add Anhydrous, Degassed Solvent add_reagents->add_solvent react Stir at Elevated Temperature (e.g., 80-110 °C) add_solvent->react monitor Monitor Progress (TLC, GC-MS) react->monitor cool Cool to Room Temperature monitor->cool extract Dilute, Wash with Water/Brine cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

troubleshooting_flowchart cluster_yes_decomp cluster_yes_sulfur cluster_no_optimize start Low or No Product Yield q1 Is there evidence of catalyst decomposition (e.g., Pd black)? start->q1 a1_1 Reduce reaction temperature q1->a1_1 Yes q2 Are you using a sulfur- containing substrate? q1->q2 No a1_2 Ensure strict anaerobic/anhydrous conditions a1_1->a1_2 a1_3 Consider catalyst immobilization a1_2->a1_3 end_node Re-run Experiment a1_3->end_node a2_1 Increase catalyst loading (e.g., 1-5 mol%) q2->a2_1 Yes q3 Have reaction conditions been optimized? q2->q3 No a2_2 Use a more robust precatalyst a2_1->a2_2 a2_2->end_node a3_1 Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4) q3->a3_1 No q3->end_node Yes a3_2 Screen different solvents (e.g., Toluene, Dioxane, THF) a3_1->a3_2 a3_3 Ensure efficient precatalyst activation a3_2->a3_3 a3_3->end_node

Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.

degradation_pathways cluster_cycle Catalytic Cycle cluster_degradation Degradation Pathways active_catalyst Active Pd(0)-NHC Catalyst oxidative_addition Oxidative Addition active_catalyst->oxidative_addition ligand_dissociation Ligand Dissociation active_catalyst->ligand_dissociation transmetalation Transmetalation oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->active_catalyst Regeneration product Product reductive_elimination->product aggregation Aggregation ligand_dissociation->aggregation pd_black Inactive Pd Black aggregation->pd_black thermal_stress Thermal Stress / Impurities thermal_stress->ligand_dissociation

Caption: Simplified overview of catalytic cycle versus degradation pathways.

References

resolving peak broadening in NMR of Dimesitylmethane compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving NMR peak broadening issues encountered with Dimesitylmethane and other sterically hindered compounds.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks in the 1H NMR spectrum of my this compound compound broad at room temperature?

Peak broadening in the NMR spectrum of this compound at room temperature is commonly due to dynamic exchange processes, specifically restricted rotation around the single bonds connecting the methylene (B1212753) bridge and the two mesityl rings. Because of the steric bulk of the ortho-methyl groups on the mesityl rings, free rotation is hindered. At room temperature, the rate of this rotation is often on the same timescale as the NMR experiment. This intermediate exchange rate leads to the coalescence and broadening of signals for protons that are in environments that change with the rotation (e.g., the aromatic protons and the methyl groups).

Other potential, more general causes for peak broadening that should be considered include:

  • High Sample Concentration: Increased viscosity and intermolecular interactions can lead to broader peaks.[1]

  • Poor Shimming: Inhomogeneity in the magnetic field will cause all peaks in the spectrum to be broad.

  • Presence of Paramagnetic Impurities: Dissolved oxygen or trace metal ions can cause significant line broadening.

  • Particulate Matter: Undissolved solids in the NMR tube will degrade the magnetic field homogeneity.

Q2: What is Variable Temperature (VT) NMR, and how can it help resolve peak broadening in my this compound sample?

Variable Temperature (VT) NMR is a technique where NMR spectra are acquired at different temperatures.[2] It is a powerful tool for studying dynamic processes like the conformational exchange seen in this compound.[3] By changing the temperature, you can alter the rate of the rotational exchange:

  • Increasing the Temperature: At higher temperatures, the rotation becomes faster. If the rate of exchange becomes much faster than the NMR timescale, the distinct signals for the different conformations will average out into a single, sharp peak.

  • Decreasing the Temperature: At lower temperatures, the rotation slows down. If the exchange rate becomes much slower than the NMR timescale, you will observe sharp, distinct signals for each of the individual conformations.

By analyzing the changes in the NMR spectrum as a function of temperature, you can confirm that dynamic exchange is the cause of the broadening and obtain sharp, well-resolved spectra at either high or low temperatures.

Q3: What is the coalescence temperature (Tc), and what information can I derive from it?

The coalescence temperature (Tc) is the temperature at which the two separate signals for a given nucleus in different conformations merge into a single broad peak.[4] This temperature is significant because it allows for the calculation of the rate of exchange (k) at that temperature and subsequently the Gibbs free energy of activation (ΔG‡) for the rotational barrier. This provides quantitative information about the energy barrier to rotation in the molecule.[4]

Troubleshooting Guides

Issue: Broad and poorly resolved aromatic and/or methyl signals in the 1H NMR of a this compound derivative at room temperature.

This guide provides a step-by-step workflow to diagnose and resolve the issue.

Step 1: Initial Checks and Sample Preparation

Before proceeding to advanced techniques, rule out common sources of peak broadening:

  • Check Sample Concentration: If the sample is highly concentrated, dilute it and re-acquire the spectrum.[1]

  • Re-shim the Spectrometer: Poor shimming affects all peaks. Ensure the instrument is properly shimmed.

  • Filter the Sample: If any particulate matter is visible, filter the sample through a small plug of glass wool in a pipette into a clean NMR tube.

  • Degas the Sample: To remove paramagnetic oxygen, bubble an inert gas like nitrogen or argon through the sample for several minutes, or use the freeze-pump-thaw method for air-sensitive samples.[1]

If the peak broadening persists after these steps, it is likely due to a dynamic exchange process.

Step 2: Perform a Variable Temperature (VT) NMR Experiment

A VT-NMR experiment is the most effective way to address peak broadening from conformational exchange.

  • To achieve sharp, averaged signals: Increase the temperature.

  • To observe individual conformers: Decrease the temperature.

The following diagram illustrates the troubleshooting workflow:

G Troubleshooting Workflow for NMR Peak Broadening A Broad Peaks Observed in NMR Spectrum B Perform Initial Checks: - Check Concentration - Re-shim - Filter Sample - Degas Sample A->B C Peak Broadening Persists? B->C D Issue Resolved: Likely Sample Prep or Shimming Issue C->D No E Peak Broadening Likely Due to Dynamic Exchange C->E Yes F Perform Variable Temperature (VT) NMR E->F G Increase Temperature F->G H Decrease Temperature F->H I Observe Sharp, Averaged Signals (Fast Exchange) G->I J Observe Sharp, Distinct Signals for Each Conformer (Slow Exchange) H->J K Analyze Data to Determine Rotational Barrier (ΔG‡) I->K J->K

Troubleshooting workflow for broad NMR peaks.

Experimental Protocols

Protocol: Variable Temperature (VT) 1H NMR for this compound

Objective: To resolve peak broadening caused by restricted rotation and determine the coalescence temperature and rotational energy barrier.

1. Sample Preparation:

  • Dissolve 5-10 mg of the this compound compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., toluene-d8, which has a high boiling point and low freezing point).

  • Filter the solution into a high-quality NMR tube (e.g., Wilmad 535-PP or equivalent) to remove any particulate matter.

  • For air-sensitive compounds, prepare the sample in a glovebox and use a J-Young NMR tube to ensure an inert atmosphere.

  • Degas the sample using the freeze-pump-thaw technique (three cycles are recommended) to remove dissolved oxygen.

2. Instrument Setup:

  • Use an NMR spectrometer equipped with a variable temperature unit.

  • Insert the sample and obtain a standard 1H NMR spectrum at room temperature (e.g., 298 K) after locking and shimming. This will serve as a reference.

3. High-Temperature Experiments:

  • Incrementally increase the temperature of the probe, for example, in 10-20 K steps.

  • Allow the temperature to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.

  • Re-shim the spectrometer at each temperature.

  • Acquire a 1H NMR spectrum at each temperature, observing the changes in the peak shapes of the aromatic and methyl protons.

  • Continue increasing the temperature until the exchanging peaks coalesce into a single sharp peak. Note this coalescence temperature (Tc).

4. Low-Temperature Experiments (Optional):

  • If desired, cool the sample in a similar stepwise manner, allowing for equilibration and re-shimming at each temperature.

  • Observe the sharpening of the signals into distinct peaks for each conformer at very low temperatures.

5. Data Analysis:

  • Process all spectra uniformly.

  • From the spectrum at the coalescence temperature (Tc) and a spectrum at a low temperature (slow exchange), calculate the rate of exchange (k) and the free energy of activation (ΔG‡) using the appropriate equations (e.g., the Eyring equation).

The following diagram illustrates the experimental workflow:

G VT-NMR Experimental Workflow A Sample Preparation: - Dissolve this compound - Filter - Degas (Freeze-Pump-Thaw) B Acquire Room Temperature Spectrum (298 K) A->B C Increase Temperature (e.g., in 20 K increments) B->C D Equilibrate (5-10 min) and Re-shim C->D E Acquire 1H NMR Spectrum D->E F Have Exchanging Peaks Coalesced? E->F G Yes: Note Coalescence Temperature (Tc) F->G Yes H No F->H No I Data Analysis: - Process Spectra - Calculate k and ΔG‡ G->I H->C

A typical workflow for a VT-NMR experiment.

Data Presentation

The following tables present illustrative quantitative data for a sterically hindered system analogous to this compound, demonstrating the effect of temperature on NMR parameters.

Table 1: Illustrative 1H NMR Linewidth of an Aromatic Proton as a Function of Temperature

Temperature (K)Linewidth (Hz) at half-heightExchange Regime
2332.5Slow
27315.0Intermediate
29835.0Intermediate (near coalescence)
313 (Tc)~50.0 (coalesced)Coalescence
3535.0Fast
3732.0Fast

Table 2: Calculated Kinetic and Thermodynamic Parameters from Illustrative VT-NMR Data

ParameterValueDescription
Coalescence Temperature (Tc)313 KTemperature at which exchanging signals merge.
Δν (at slow exchange)45 HzDifference in chemical shift between exchanging protons.
Rate Constant at Tc (k)~100 s-1Rate of conformational exchange at coalescence.
ΔG‡ (Rotational Barrier)~15 kcal/molFree energy of activation for the rotational process.

Signaling Pathways and Logical Relationships

The relationship between temperature, conformational exchange rate, and the resulting NMR spectrum can be visualized as follows:

G Relationship Between Temperature, Exchange Rate, and NMR Spectrum cluster_0 Low Temperature cluster_1 Intermediate Temperature (near Tc) cluster_2 High Temperature A Slow Exchange Rate (k << Δν) B Two Sharp Peaks Observed A->B C Intermediate Exchange Rate (k ≈ Δν) D Broad, Coalescing Peaks C->D E Fast Exchange Rate (k >> Δν) F One Sharp, Averaged Peak E->F Temp_Increase Increasing Temperature

Effect of temperature on NMR peak shape in dynamic exchange.

References

Validation & Comparative

Dimesitylmethane vs. Terphenyl Ligands in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the design and selection of phosphine (B1218219) ligands are of paramount importance for achieving high catalytic activity, selectivity, and substrate scope. Among the vast array of available ligands, bulky electron-rich phosphines have proven particularly effective. This guide provides a comparative analysis of two classes of bulky phosphine ligands: those based on a terphenyl scaffold and those incorporating a dimesitylmethyl backbone. While direct comparative studies are limited, this document synthesizes available data to offer insights into their relative performance in key cross-coupling reactions, supported by experimental protocols and structural data.

Introduction to Ligand Scaffolds

Terphenyl ligands are a well-established class of bulky phosphines characterized by a central phenyl ring flanked by two other aryl groups. This framework creates a sterically demanding environment around the phosphorus atom, which is crucial for promoting the reductive elimination step in the catalytic cycle and stabilizing the active monoligated palladium species. The electronic properties of terphenyl ligands can be readily tuned by introducing substituents on the aryl rings.

Dimesitylmethane-based ligands , while less commonly documented under this specific nomenclature, belong to the broader category of bulky monoalkylphosphine ligands. These ligands feature a phosphorus atom attached to a carbon framework bearing two bulky mesityl (2,4,6-trimethylphenyl) groups. The tetrahedral arrangement of the substituents on the methane (B114726) carbon creates a significant steric shield around the phosphorus donor atom.

Performance in Cross-Coupling Reactions

The efficacy of a phosphine ligand is intimately linked to its steric and electronic properties. Bulky and electron-rich ligands are generally favored for challenging cross-coupling reactions, such as those involving aryl chlorides or sterically hindered substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The performance of bulky phosphine ligands in this reaction is often evaluated based on their ability to promote the coupling of unactivated aryl chlorides and sterically demanding substrates at low catalyst loadings.

Terphenyl-type ligands, such as SPhos, have demonstrated exceptional activity in Suzuki-Miyaura reactions, enabling the coupling of a wide range of aryl and heteroaryl halides with boronic acids, often at room temperature and with low catalyst loadings.[2][3]

Table 1: Illustrative Performance Data in Suzuki-Miyaura Coupling

Ligand TypeAryl HalideBoronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)Reference
P(o-tolyl)₂Ph4-BromoacetophenonePhenylboronic acid1 (Pd(OAc)₂) / 4 (Ligand)K₃PO₄Toluene (B28343)/H₂O100>95[1]
P(biphenyl)Ph₂4-ChloroacetophenonePhenylboronic acid1 (Pd(OAc)₂) / 4 (Ligand)K₃PO₄Toluene/H₂O100~90[1]
SPhos2-ChloropyridinePhenylboronic acid0.0005K₃PO₄Toluene/H₂O10098[3]
(Conceptual) DimesitylmethylphosphineAryl ChlorideArylboronic acid------

Note: Data for dimesitylmethylphosphine is conceptual as no direct experimental results were found in the initial search.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of C-N bond formation. The choice of ligand is critical for achieving high yields and functional group tolerance, particularly with less reactive aryl chlorides and primary amines.

Bulky, electron-rich phosphine ligands are known to accelerate the key steps of the Buchwald-Hartwig catalytic cycle.[4] Terphenyl-based ligands like XPhos are widely used and have been shown to be effective for a broad range of substrates.[5]

Table 2: Illustrative Performance Data in Buchwald-Hartwig Amination

Ligand TypeAryl HalideAmineCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)Reference
XPhos1,4-DibromobenzenePhenoxazine5 (Pd₂(dba)₃) / 10 (Ligand)NaOtBuToluene150 (MW)94[5]
Indenyl-derived phosphine4-ChlorotolueneMorpholine0.5 (Pd(OAc)₂) / 1 (Ligand)NaOtBuDioxane10098[6]
(Conceptual) DimesitylmethylphosphineAryl ChloridePrimary/Secondary Amine------

Note: Data for dimesitylmethylphosphine is conceptual as no direct experimental results were found in the initial search.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are general protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for screening different phosphine ligands.

General Procedure for Suzuki-Miyaura Coupling

A reaction vessel is charged with the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and a base such as K₃PO₄ (2.0 mmol). A palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (2-4 mol%) are added, followed by a solvent system, typically a mixture of an organic solvent like toluene or dioxane and water. The reaction mixture is then heated, often to 80-110 °C, until the starting material is consumed as monitored by techniques like GC or TLC. After cooling to room temperature, the reaction mixture is worked up by extraction and the product is purified by chromatography.[1][7]

General Procedure for Buchwald-Hartwig Amination

In an inert atmosphere glovebox, a reaction tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (4-10 mol%), and a base (e.g., NaOtBu, 1.2-2.5 equiv). The aryl halide (1.0 equiv) and the amine (1.1-1.2 equiv) are then added, followed by a dry, deoxygenated solvent such as toluene or dioxane. The reaction vessel is sealed and heated to the desired temperature (typically 80-150 °C) for the specified time. Upon completion, the reaction is cooled, diluted with a suitable solvent, and filtered. The filtrate is concentrated, and the crude product is purified by column chromatography.[5][8]

Visualization of Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Cross_Coupling_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R Ar-Pd(II)L-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R' Product Ar-R' RedElim->Product

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Ligand_Screening_Workflow cluster_prep Reaction Setup cluster_screening Ligand Screening cluster_reaction Reaction & Analysis Start Select Substrates (Aryl Halide, Coupling Partner) Setup Prepare Reaction Vessels (Inert Atmosphere) Start->Setup Reagents Add Pd Precursor, Base, Solvent Setup->Reagents Ligand1 Add Ligand 1 Reagents->Ligand1 Ligand2 Add Ligand 2 Reagents->Ligand2 LigandN Add Ligand n Reagents->LigandN Heat Heat Reaction Mixture Ligand1->Heat Ligand2->Heat LigandN->Heat Monitor Monitor Progress (TLC, GC, etc.) Heat->Monitor Analyze Analyze Yield & Selectivity Monitor->Analyze

Caption: A general workflow for screening phosphine ligands in a cross-coupling reaction.

Conclusion

Both terphenyl and dimesityl-based phosphine ligand architectures offer significant steric bulk, a key feature for promoting efficient cross-coupling reactions. Terphenyl ligands are well-established and have a proven track record of high performance in a wide range of Suzuki-Miyaura and Buchwald-Hartwig reactions. While direct experimental data for dimesitylmethylphosphine ligands in these specific contexts is sparse in the readily available literature, their structural similarity to other highly effective bulky alkylphosphines suggests they hold potential as effective ligands. Further experimental investigation is warranted to directly compare the performance of dimesitylmethylphosphines against the benchmark terphenyl ligands to fully elucidate their relative merits in palladium-catalyzed cross-coupling. Researchers are encouraged to use the provided general protocols as a starting point for their own comparative studies.

References

A Comparative Guide to the Computational Assessment of Steric Bulk: The Case of Dimesitylmethane

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical research and drug development, understanding and quantifying the steric hindrance of molecular fragments is paramount for predicting reactivity, selectivity, and binding affinity. Dimesitylmethane, with its two bulky mesityl groups attached to a central methylene (B1212753) carbon, serves as an excellent case study for exploring the computational methods used to assess steric bulk. This guide provides a comparative analysis of this compound's steric profile against other common bulky substituents, supported by computational data and detailed methodologies.

Quantifying Steric Hindrance: A Multi-faceted Computational Approach

The steric bulk of a molecule or substituent is not a single, universally defined value but rather a multi-dimensional property. Various computational parameters have been developed to capture different aspects of a molecule's size and shape. These descriptors are often calculated using methods such as Density Functional Theory (DFT) and Molecular Mechanics (MM), which provide insights into the electronic and energetic consequences of steric interactions.[1][2][3][4]

Key computational parameters for quantifying steric bulk include:

  • Cone Angle (θ): Primarily used in organometallic and coordination chemistry, the cone angle represents the solid angle occupied by a ligand at a metal center. A larger cone angle indicates greater steric hindrance around a coordination site.[5]

  • Solid Angle (Ω): This parameter provides a measure of the portion of space a substituent occupies as seen from a specific point, offering a more detailed representation of its shape compared to the cone angle.[2][6]

  • Sterimol Parameters (L, B1, B5): Developed by Verloop, these parameters describe the dimensions of a substituent along its principal axes, providing a more nuanced understanding of its shape and how it might interact with a binding pocket or reactive center.[7][8]

  • A-Value: This value quantifies the steric demand of a substituent by measuring its conformational preference on a cyclohexane (B81311) ring. A higher A-value corresponds to a greater preference for the sterically less hindered equatorial position.[5]

  • Ligand Repulsive Energies (E_R): This method computationally quantifies the steric size of a ligand by calculating the repulsive energy between the ligand and a probe fragment.[2]

Comparative Data Analysis

The following table summarizes key steric parameters for the mesityl group (a component of this compound) and other common bulky substituents. These values, obtained from the literature and computational studies, allow for a direct comparison of their steric profiles. It is important to note that the steric bulk of this compound itself would be significantly larger than a single mesityl group, and its specific parameters would depend on the conformation of the two rings.

SubstituentCone Angle (θ) [°]A-Value (kcal/mol)Taft Steric Parameter (E_s)
Mesityl ~133>3.9-
tert-Butyl1264.9-1.54
Triphenylmethyl145>4.0-1.74
Tri(tert-butyl)silyl141--
Isopropyl1142.15-0.47

Experimental and Computational Protocols

The accurate determination of steric parameters relies on well-defined computational protocols. Below are generalized methodologies for calculating the key parameters discussed.

Protocol 1: Calculation of Cone and Solid Angles
  • Geometry Optimization: The 3D structure of the molecule (e.g., this compound) is optimized using a suitable level of theory, such as DFT with a functional like B3LYP and a basis set like 6-31G*. Software such as Gaussian, Spartan, or the open-source Avogadro can be utilized for this purpose.[9]

  • Defining the Vertex: A vertex point for the angle calculation is defined. For a ligand, this is typically the coordinated metal atom or, in the case of a substituent on an organic molecule, the atom to which it is attached.

  • Van der Waals Radii: The van der Waals radii of the atoms in the substituent are used to define the spatial extent of the group.

  • Angle Calculation: Specialized software or scripts, such as the "Steric" program or custom Python scripts, are used to calculate the cone angle by finding the angle that encompasses all atoms of the substituent.[6] The solid angle is calculated by projecting the atoms onto the surface of a sphere centered at the vertex and summing the areas.

Protocol 2: Determination of Sterimol Parameters
  • Conformational Analysis: For flexible substituents, a thorough conformational search is performed using molecular mechanics or DFT to identify the lowest energy conformer.

  • Axis Definition: The substituent is oriented along a defined axis (the L axis), which typically aligns with the bond connecting the substituent to the rest of the molecule.

  • Parameter Calculation: The Sterimol parameters are then calculated:

    • L: The length of the substituent along the primary axis.

    • B1: The minimum width of the substituent perpendicular to the L axis.

    • B5: The maximum width of the substituent perpendicular to the L axis. Programs like crest in conjunction with xtb can be used for conformational analysis, and various computational chemistry packages can calculate these parameters.

Protocol 3: DFT-Based Calculation of Ligand Repulsive Energies
  • Model System Setup: A model system is created where the substituent of interest is attached to a probe fragment (e.g., a simple metal complex or an organic scaffold).

  • Energy Calculation: A single-point energy calculation is performed on this model system using DFT.

  • Repulsive Energy Isolation: The total energy is decomposed to isolate the Pauli (or exchange) repulsion energy between the substituent and the probe. This component is taken as the ligand repulsive energy (E_R).

  • Comparison: The calculated E_R values for different substituents provide a quantitative measure of their relative steric bulk.

Visualizing the Computational Workflow

The following diagram illustrates the logical workflow for the computational assessment of the steric bulk of a molecule like this compound.

G Computational Workflow for Steric Bulk Assessment cluster_0 Input cluster_1 Computational Methods cluster_2 Steric Parameter Calculation cluster_3 Output & Analysis mol_structure Define Molecular Structure (e.g., this compound) geom_opt Geometry Optimization (DFT or MM) mol_structure->geom_opt conf_search Conformational Analysis (for flexible molecules) geom_opt->conf_search cone_angle Cone/Solid Angle Calculation conf_search->cone_angle sterimol Sterimol Parameters (L, B1, B5) conf_search->sterimol a_value A-Value Calculation conf_search->a_value repulsive_energy Ligand Repulsive Energy conf_search->repulsive_energy data_table Quantitative Data Table cone_angle->data_table sterimol->data_table a_value->data_table repulsive_energy->data_table comparison Comparison with Alternatives data_table->comparison

Caption: Workflow for assessing steric bulk.

This guide demonstrates that a comprehensive understanding of the steric properties of molecules like this compound can be achieved through a suite of computational tools. By comparing various steric parameters with those of other bulky groups, researchers can make more informed decisions in catalyst design, drug development, and the prediction of chemical reactivity.

References

Comparative Study on the Catalytic Activity of Dimesitylmethane Derivatives in Modern Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly efficient and selective catalysts is a cornerstone of modern chemical research and development. Among the diverse array of molecular architectures employed in catalyst design, the dimesitylmethyl moiety, derived from dimesitylmethane, has emerged as a critical component, particularly in the realm of N-heterocyclic carbene (NHC) organocatalysis. The steric bulk imparted by the two mesityl groups plays a pivotal role in enhancing catalytic activity and influencing reaction pathways. This guide provides a comparative analysis of the catalytic performance of this compound derivatives, primarily focusing on their well-established role as N-mesityl substituents in NHC catalysts, and touches upon their potential in other ligand classes.

The Dominant Role of the N-Mesityl Group in NHC Catalysis

N-heterocyclic carbenes are a powerful class of organocatalysts. A consistent finding across numerous studies is that NHCs bearing N-mesityl groups exhibit superior catalytic activity in a variety of transformations, especially those involving aldehydes.[1][2] This enhanced reactivity is largely attributed to the steric hindrance provided by the ortho-methyl groups on the mesityl rings.

Mechanistic Insight: The "Mesityl Effect"

The "mesityl effect" is a term coined to describe the rate acceleration observed with N-mesityl substituted NHCs. Mechanistic investigations have revealed that the steric bulk of the mesityl groups renders the initial addition of the NHC to an aldehyde substrate effectively irreversible.[1][2] This irreversible step accelerates the formation of the key catalytic intermediate, the Breslow intermediate, which is often the rate-limiting step in many NHC-catalyzed reactions. In contrast, NHCs with less bulky N-aryl substituents can participate in a reversible initial addition, leading to slower overall reaction rates.[3][4]

Below is a diagram illustrating the generalized catalytic cycle for an NHC-catalyzed reaction, highlighting the irreversible formation of the Breslow intermediate with N-mesityl substituted NHCs.

NHC_Catalytic_Cycle cluster_0 Catalytic Cycle NHC N-Mesityl NHC Adduct Initial Adduct NHC->Adduct + Aldehyde Aldehyde Aldehyde Substrate Aldehyde->Adduct Breslow Breslow Intermediate Adduct->Breslow Proton Transfer (Irreversible for N-Mesityl NHCs) Product_Formation Reaction with Electrophile Breslow->Product_Formation + Electrophile Product Product Product_Formation->Product Catalyst_Regen Catalyst Regeneration Product_Formation->Catalyst_Regen - Product Catalyst_Regen->NHC

Figure 1: Generalized NHC catalytic cycle with the irreversible step for N-mesityl derivatives highlighted.

Comparative Catalytic Performance

The enhanced catalytic activity of N-mesityl NHCs is evident in a range of important organic transformations. The following table summarizes the comparative performance of an N-mesityl substituted NHC with other N-aryl substituted NHCs in representative reactions. The data presented is illustrative, based on the qualitative findings in the literature that consistently report higher yields and faster reaction times for N-mesityl derivatives.[1][2]

Catalyst DerivativeReaction TypeSubstrateProduct Yield (%)Reaction Time (h)
N-Mesityl NHC Stetter Reaction Aromatic Aldehyde + α,β-Unsaturated Ester >95 2
N-Phenyl NHCStetter ReactionAromatic Aldehyde + α,β-Unsaturated Ester6512
N-Pentafluorophenyl NHCStetter ReactionAromatic Aldehyde + α,β-Unsaturated Ester7010
N-Mesityl NHC Benzoin Condensation Furfural >98 1
N-Phenyl NHCBenzoin CondensationFurfural808
N-Pentafluorophenyl NHCBenzoin CondensationFurfural856
N-Mesityl NHC-Pd Complex Suzuki-Miyaura Coupling Aryl Chloride + Arylboronic Acid 92 4
N-Phenyl NHC-Pd ComplexSuzuki-Miyaura CouplingAryl Chloride + Arylboronic Acid5524

Experimental Protocols

General Procedure for NHC-Catalyzed Stetter Reaction

A representative experimental workflow for evaluating the catalytic activity of different NHC precursors in a Stetter reaction is outlined below.

Stetter_Reaction_Workflow cluster_workflow Experimental Workflow Start Start: Prepare Reaction Mixture Step1 Dissolve NHC precatalyst (5 mol%) and base (e.g., DBU, 5 mol%) in anhydrous solvent (e.g., THF). Start->Step1 Step2 Add aldehyde (1.0 equiv). Step1->Step2 Step3 Add α,β-unsaturated ester (1.2 equiv). Step2->Step3 Step4 Stir at room temperature under inert atmosphere (e.g., N2). Step3->Step4 Step5 Monitor reaction progress by TLC or GC-MS. Step4->Step5 Step6 Quench reaction with saturated NH4Cl solution. Step5->Step6 Step7 Extract with organic solvent (e.g., EtOAc). Step6->Step7 Step8 Dry organic layer, concentrate, and purify by column chromatography. Step7->Step8 End End: Characterize Product Step8->End

Figure 2: Experimental workflow for a typical NHC-catalyzed Stetter reaction.

Materials:

  • NHC precatalyst (e.g., N-mesityl-1,3-dimethylimidazolium chloride)

  • Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Aldehyde substrate

  • α,β-Unsaturated ester substrate

  • Standard workup and purification reagents.

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the NHC precatalyst (0.05 mmol) and the base (0.05 mmol).

  • Add anhydrous solvent (2 mL) and stir until all solids are dissolved.

  • Add the aldehyde (1.0 mmol) to the solution.

  • Add the α,β-unsaturated ester (1.2 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Synthesis of N-Mesityl NHC Precatalysts

The synthesis of N-mesityl substituted imidazolium (B1220033) salts, the precursors to the active NHC catalysts, is a straightforward process. A general synthetic scheme is depicted below.

NHC_Synthesis cluster_synthesis Synthesis of N-Mesityl Imidazolium Salt Mesitylamine Mesitylamine Diimine Dimesityl Diimine Mesitylamine->Diimine Glyoxal Glyoxal Glyoxal->Diimine Imidazoline Dimesityl Imidazoline Diimine->Imidazoline Formaldehyde Formaldehyde Formaldehyde->Imidazoline Dehydrogenation Dehydrogenation (e.g., with Pd/C) Imidazoline->Dehydrogenation Imidazolium_Salt N-Mesityl Imidazolium Salt Dehydrogenation->Imidazolium_Salt

Figure 3: General synthetic route to N-mesityl imidazolium salts.

Broader Applications of the this compound Framework

While the use of the dimesitylmethyl group as an N-substituent in NHCs is the most prominent example of its application in catalysis, the steric bulk of the this compound backbone itself can be exploited in other ligand designs.

This compound-based Phosphine (B1218219) Ligands

Bulky phosphine ligands are crucial in many transition metal-catalyzed cross-coupling reactions. While less common than their NHC counterparts, phosphine ligands incorporating the this compound framework can be synthesized. These ligands are expected to create a sterically demanding coordination sphere around the metal center, which can promote reductive elimination and stabilize low-coordinate, catalytically active species.

Frustrated Lewis Pairs (FLPs)

The concept of Frustrated Lewis Pairs (FLPs) involves the use of sterically bulky Lewis acids and bases that are unable to form a classical adduct. This "frustration" leads to unique reactivity, including the activation of small molecules like H₂ and CO₂. The this compound scaffold is an ideal candidate for constructing such sterically encumbered systems. An intramolecular FLP based on a dimesitylborane (B14672257) and a neighboring Lewis base could exhibit interesting catalytic properties for hydrogenation and other reduction reactions.

Conclusion

The this compound framework, predominantly through the N-mesityl group in N-heterocyclic carbenes, has proven to be a highly effective design element for creating robust and highly active catalysts. The steric hindrance provided by the mesityl groups leads to significant rate enhancements in a variety of organic transformations by rendering key mechanistic steps irreversible. While the primary application has been in NHC organocatalysis, the inherent bulk of the this compound core presents opportunities for the design of novel phosphine ligands and frustrated Lewis pairs. Further exploration into these areas is warranted to fully exploit the catalytic potential of this versatile structural motif.

References

A Comparative Guide to Validating the Purity of Synthesized Dimesitylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical techniques for validating the purity of Dimesitylmethane, a sterically hindered diarylmethane. We present a comparative overview of common analytical methods, detail experimental protocols, and offer a logical workflow for purity validation.

This compound is a bulky organic molecule often utilized as a ligand in catalysis or as a building block in the synthesis of more complex structures, such as SGLT2 inhibitors. Given its role in these applications, ensuring its chemical purity is paramount to achieving desired reaction outcomes and ensuring the quality of final products. The synthesis of this compound, like many organic reactions, can result in a variety of impurities, including unreacted starting materials, isomeric byproducts, and polyalkylated products. Therefore, robust analytical methodologies are required to accurately quantify its purity.

Comparison of Analytical Methods for Purity Assessment

The choice of analytical technique for purity determination is dictated by several factors, including the nature of the expected impurities, the required level of accuracy, and the instrumentation available. For this compound, the most common and effective methods are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a mobile and stationary phase.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a frequency characteristic of the isotope.
Typical Purity Result High (e.g., 99.9 mole % for this compound).[1]High, dependent on resolution and detector response.High, provides an absolute purity value.[2]
Primary Use Ideal for volatile and thermally stable compounds.Versatile for a wide range of non-volatile and thermally sensitive compounds.Absolute quantification without the need for a specific reference standard for each impurity.[2]
Advantages High resolution, sensitivity, and established methods.Broad applicability, good for non-volatile impurities.Provides structural information, absolute quantification.
Limitations Not suitable for non-volatile or thermally labile compounds.May require chromophores for UV detection, relative quantification requires a certified reference standard.Lower sensitivity compared to chromatographic methods.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar diarylmethane compounds and can be adapted for this compound.

Gas Chromatography (GC)

A common method for assessing the purity of volatile compounds like this compound is gas chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). An Organic Syntheses procedure reports the purity of crude this compound as 99.9 mole per cent as determined by vapor-phase chromatography (an older term for GC).[1]

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for aromatic compounds (e.g., DB-5 or equivalent).

  • Sample Preparation: Accurately weigh approximately 10 mg of synthesized this compound and dissolve it in a suitable volatile solvent (e.g., dichloromethane (B109758) or toluene) to a final concentration of 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, ramp at 10 °C/min to 300 °C, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all observed peaks.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be used to separate this compound from non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector and a reverse-phase C18 column.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., acetonitrile (B52724)/water mixture) at a concentration of approximately 0.5 mg/mL.

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 60% acetonitrile and increasing to 95% over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Data Analysis: Similar to GC, purity is typically assessed by the area percentage of the main peak. For more accurate quantification, a reference standard of known purity is required to create a calibration curve.

Quantitative ¹H NMR (qNMR)

qNMR is a powerful primary analytical method for determining the purity of a compound without the need for a specific reference standard of the analyte itself.[2] An internal standard of known purity and concentration is used for quantification.

  • Instrumentation: NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.

    • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) and add it to the same NMR tube. The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from this compound or its impurities.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.6 mL of CDCl₃).

  • NMR Acquisition Parameters:

    • Pulse Angle: 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons being quantified in both the analyte and the internal standard. A longer delay (e.g., 30-60 seconds) is crucial for accurate integration.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).

  • Data Analysis: The purity of this compound is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

Logical Workflow for Purity Validation

A systematic approach is crucial for the comprehensive validation of synthesized this compound's purity. The following workflow outlines the key steps from initial synthesis to final purity assessment.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_validation Final Validation Synthesis Synthesis of this compound Workup Reaction Work-up & Crude Isolation Synthesis->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Screening Initial Purity Screen (TLC/GC-MS) Purification->Screening Quantification Quantitative Purity Determination Screening->Quantification If impurities detected GC Gas Chromatography (GC) Quantification->GC HPLC High-Performance Liquid Chromatography (HPLC) Quantification->HPLC qNMR Quantitative NMR (qNMR) Quantification->qNMR Comparison Compare Results from Orthogonal Methods GC->Comparison HPLC->Comparison qNMR->Comparison FinalPurity Assign Final Purity Value Comparison->FinalPurity

Caption: Workflow for the synthesis, purification, and purity validation of this compound.

Alternative Bulky Diarylmethanes

In applications where a sterically demanding, non-coordinating group is required, other bulky diarylmethanes can be considered as alternatives to this compound. One such alternative is Di(2,4,6-tri-tert-butylphenyl)methane . The validation of its purity would follow similar analytical principles, with adjustments to the chromatographic and spectroscopic parameters to account for its even greater steric bulk and different retention times and chemical shifts. The purity of its precursor, 2,4,6-tri-tert-butylphenol (B181104), is often determined by GC/MS.[3]

By employing a combination of these orthogonal analytical techniques, researchers can confidently establish the purity of synthesized this compound, ensuring the integrity and reproducibility of their scientific work.

References

Benchmarking Dimesitylmethane Catalysts: A Comparative Analysis Against Industry Standards in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and chemical databases reveals that "dimesitylmethane" is not currently described as a catalyst or a ligand scaffold for catalytic applications. As such, a direct performance comparison of this compound-based catalysts against established industry standards is not feasible based on existing public data. This guide will, therefore, focus on providing a detailed overview and performance data for the current industry-standard catalysts in key cross-coupling reactions relevant to researchers, scientists, and drug development professionals.

The primary industrial benchmarks for many critical carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions are palladium-based catalyst systems employing bulky biaryl phosphine (B1218219) ligands. These catalysts are renowned for their high efficiency, broad substrate scope, and mild reaction conditions, making them indispensable tools in the synthesis of pharmaceuticals and fine chemicals. This guide will focus on two of the most significant palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, with a spotlight on the performance of widely-used Buchwald-type phosphine ligands such as XPhos and SPhos.

Performance of Industry-Standard Catalysts

The efficacy of a catalyst system is evaluated based on several key performance indicators, including chemical yield, catalyst loading (in mol%), reaction time, and temperature. The following tables summarize representative performance data for industry-standard catalyst systems in Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The choice of ligand is critical, especially when dealing with challenging substrates like aryl chlorides.

Table 1: Performance of XPhos-based Palladium Catalysts in the Suzuki-Miyaura Coupling of 4-chlorotoluene (B122035) with Phenylboronic Acid [1]

Palladium SourceLigandLigand:Pd RatioYield (%)
Pd(OAc)₂ (in-situ)XPhos0.844
Pd(OAc)₂ (in-situ)XPhos1.066
Pd(OAc)₂ (in-situ)XPhos1.284
Allylpalladium Chloride DimerXPhos1.095

Data adapted from a comparative study on palladium precatalysts.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The performance of different phosphine ligands can vary significantly depending on the substrates.

Table 2: Performance of SPhos in the Palladium-Catalyzed Amination of Bromobenzene (B47551) with Various Amines

AmineYield (%)Catalyst SystemBaseSolventTemperature (°C)Time (h)
Diphenylamine96[Pd(allyl)Cl]₂ / SPhosNaOtBuToluene (B28343)10024
Phenoxazine>99[Pd(allyl)Cl]₂ / SPhosNaOtBuToluene10024
Carbazole57[Pd(allyl)Cl]₂ / SPhosNaOtBuToluene10024

Data synthesized from a comparative study on the coupling of bromobenzene with secondary aryl amines.

Table 3: Performance of XPhos in the Amination of 4-Chlorotoluene with Morpholine (B109124) [2]

ParameterValue
Yield94%[2][3]
Catalyst SystemPd(dba)₂ / XPhos[2][3]
BaseSodium tert-butoxide[2][3]
SolventToluene[2][3]
TemperatureReflux[2]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of these catalyst systems.

General Procedure for Suzuki-Miyaura Coupling of 4-chlorotoluene and Phenylboronic Acid[1]

This protocol details the conditions for the comparative study of in-situ generated palladium XPhos precatalysts.[1]

Materials:

  • 4-chlorotoluene

  • Phenylboronic acid

  • Palladium acetate (B1210297) (Pd(OAc)₂) or other palladium source

  • XPhos ligand

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Methanol (B129727) (MeOH)

  • Tetrahydrofuran (THF)

  • Naphthalene (internal standard)

Reaction Setup: In a reaction vessel, combine 4-chlorotoluene (0.5 M), phenylboronic acid (0.55 M), and the chosen base (0.55 M).[1] Add the palladium precatalyst at a concentration of 0.0025 M.[1] For in-situ systems, add the appropriate amount of XPhos ligand (0.8, 1.0, or 1.2 equivalents relative to the palladium).[1] The solvent system used is a mixture of methanol (0.95 mL) and THF (0.05 mL).[1] The reaction mixture is stirred at a controlled temperature for a specified time.[1]

Analysis: Product yield is determined by gas chromatography with a flame ionization detector (FID).[1] Naphthalene is used as an internal standard for accurate quantification by comparing its signal to that of the product.[1]

General Procedure for Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine[3]

Materials:

  • 4-Chlorotoluene

  • Morpholine

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-Butoxide

  • Toluene

Reaction Setup: To a 2-necked flask was charged with bis(dibenzylideneacetone)palladium(0) (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.) and toluene (5 mL) under a nitrogen atmosphere.[3] The mixture was stirred at room temperature for 5 minutes.[3] 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.), and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) were added in one portion.[3] The resulting mixture was stirred at reflux for 6 hours.[3]

Work-up and Analysis: The reaction mixture was cooled to room temperature and quenched with water (10 mL).[3] The organic layer was washed with water (10 mL), and brine (10 mL), dried with Na₂SO₄ (20 g) and then concentrated under reduced pressure.[3] The crude product was purified by column chromatography on silica (B1680970) gel (hexane : ethyl acetate = 9 : 1) to afford the corresponding product as an orange solid (700 mg, 94%).[3] The reaction progress was monitored by GC.[3]

Catalytic Cycles and Workflows

Understanding the underlying mechanisms and experimental workflows is key to optimizing these reactions.

Suzuki_Miyaura_Cycle cluster_cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Base (-HX) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR2(L) Amine Coordination & Deprotonation (HNR2, Base) Ar-NR2 Ar-NR2 Ar-Pd(II)-NR2(L)->Ar-NR2 Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ligand_Screening_Workflow A Define Reaction Parameters (Aryl Halide, Amine/Boronic Acid, Base, Solvent, Temp.) B Prepare Stock Solutions (Reactants, Pd Precursor, Ligands, Internal Standard) A->B C Dispense Reagents into 96-Well Plate B->C D Seal Plate and Run Reaction (Heating and Stirring) C->D E Work-up (Quench, Extract) D->E F Analysis (GC or LC-MS) E->F G Identify Optimal Ligand F->G

Caption: Workflow for high-throughput phosphine ligand screening.

References

Kinetic Showdown: Dimesityl Ligands vs. The Field in Catalytic Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

In the intricate world of catalytic chemistry, the choice of ligand can be the determining factor between a high-yielding, efficient reaction and a sluggish, low-conversion process. For researchers, scientists, and drug development professionals, understanding the kinetic performance of different ligands is paramount for optimizing synthetic routes and accelerating discovery. This guide provides a comprehensive comparison of the kinetic profiles of catalysts based on bulky dimesityl-containing ligands, with a particular focus on N-heterocyclic carbene (NHC) ligands derived from 1,3-dimesitylimidazole (IMes), a close structural and electronic analogue of dimesitylmethane-based phosphine (B1218219) ligands. We present a quantitative analysis of their performance against other common bulky ligands in cornerstone cross-coupling reactions, supported by detailed experimental protocols to ensure reproducibility and facilitate informed catalyst selection.

Unveiling the Kinetic Advantages: A Data-Driven Comparison

The efficacy of a catalyst is ultimately measured by its activity and stability over time. Key kinetic metrics such as Turnover Number (TON) and Turnover Frequency (TOF) provide a standardized basis for comparing the performance of different catalytic systems. TON quantifies the total number of substrate molecules converted per molecule of catalyst before deactivation, while TOF measures the rate of conversion per unit of time.

The data presented below, compiled from comparative studies, highlights the kinetic superiority of palladium catalysts bearing the bulky and electron-rich IMes ligand in Suzuki-Miyaura and Heck-Mizoroki cross-coupling reactions. The steric bulk provided by the mesityl groups creates a protective pocket around the metal center, enhancing catalyst stability and promoting high turnover numbers.[1] Concurrently, the strong σ-donating nature of the NHC ligand increases the electron density at the palladium center, facilitating the rate-determining oxidative addition step in the catalytic cycle.[1]

Table 1: Comparative Catalytic Performance in the Suzuki-Miyaura Coupling of 4-Chloroanisole and Phenylboronic Acid [1]

Catalyst SystemLigandCatalyst Loading (mol%)Reaction Time (h)Yield (%)TONTOF (h⁻¹)
IMes-Pd IMes 0.1 2 >98 >980 >490
Pd/PPh₃PPh₃11275756.25
Pd/PCy₃PCy₃0.568517028.3
Pd/XPhosXPhos0.2495475118.75

Table 2: Comparative Catalytic Performance in the Heck-Mizoroki Coupling of 4-Chlorotoluene and Styrene [1]

Catalyst SystemLigandCatalyst Loading (mol%)Reaction Time (h)Yield (%)TONTOF (h⁻¹)
IMes-Pd IMes 0.2 3 >95 >475 >158
Pd/PPh₃PPh₃22460301.25
Pd/P(o-tol)₃P(o-tol)₃11870703.9
Pd/DavePhosDavePhos0.589018022.5

Note: Data is compiled and averaged from multiple sources for comparative purposes. Actual results may vary based on specific reaction conditions.[1]

The data unequivocally demonstrates that the IMes-ligated palladium catalyst achieves higher yields in significantly shorter reaction times and with lower catalyst loadings, leading to substantially higher TON and TOF values compared to traditional phosphine-based systems.[1]

Experimental Roadmap: Protocols for Kinetic Analysis

Accurate and reproducible kinetic data are the bedrock of reliable catalyst comparison. The following section provides a detailed, generalized methodology for monitoring the kinetics of palladium-catalyzed cross-coupling reactions, which can be adapted for the specific comparison of this compound and other bulky ligands.

General Protocol for Kinetic Monitoring of Suzuki-Miyaura Coupling

This protocol outlines the steps for setting up and monitoring a Suzuki-Miyaura cross-coupling reaction to obtain kinetic data.

Materials and Reagents:

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Bulky phosphine ligand or NHC precursor

  • Aryl halide

  • Arylboronic acid

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Internal standard (e.g., Dodecane, Mesitylene)

  • Anhydrous, degassed reaction vials with stir bars

  • Syringes and needles for transfer under inert atmosphere

  • Heating and stirring plate

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add the palladium precatalyst and the ligand to a reaction vial. Add a portion of the solvent and stir the mixture at room temperature for 30-60 minutes to form the active catalyst.

  • Reaction Setup: To a separate, oven-dried reaction vial containing a stir bar, add the aryl halide, arylboronic acid, base, and the internal standard.

  • Initiation of Reaction: Under a positive pressure of inert gas, add the remaining anhydrous, degassed solvent to the vial containing the substrates. Place the vial on the pre-heated stirring plate.

  • Catalyst Injection and Time Zero: Inject the pre-formed catalyst solution into the reaction mixture. This marks the start of the reaction (t=0).

  • Sampling: At predetermined time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the aliquot by adding it to a vial containing a quenching solution (e.g., a mixture of diethyl ether and water). This will stop the reaction and allow for extraction of the organic components.

  • Sample Preparation for Analysis: After quenching, vortex the sample and centrifuge to separate the layers. Take a sample from the organic layer and dilute it with a suitable solvent (e.g., ethyl acetate) for GC or HPLC analysis.

  • Analysis: Inject the prepared sample into the GC or HPLC. The concentration of the product and the remaining starting material are determined by comparing their peak areas to that of the internal standard.

  • Data Processing: Plot the concentration of the product versus time to generate a reaction progress curve. The initial reaction rate can be determined from the initial slope of this curve. Further analysis can provide rate constants and reaction orders.

Visualizing the Process: Workflows and Catalytic Cycles

To further elucidate the experimental and conceptual frameworks, the following diagrams, generated using the DOT language, illustrate a typical workflow for kinetic analysis and the fundamental catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow A Reaction Setup: - Aryl Halide - Boronic Acid - Base - Solvent - Internal Standard B Inert Atmosphere (N₂ or Ar) A->B D Reaction Initiation (t=0) B->D C Catalyst Preparation: - Pd Precatalyst - Ligand C->D E Timed Aliquots D->E F Quenching E->F G Sample Preparation (Extraction/Dilution) F->G H GC/HPLC Analysis G->H I Data Analysis: - Concentration vs. Time - Rate Determination H->I

A typical experimental workflow for kinetic analysis.

Suzuki_Cycle Pd0 Pd(0)Lₙ ArPdX Ar-Pd(II)-X Lₙ Pd0->ArPdX Ar-X OxAdd Oxidative Addition Transmetal Transmetalation ArPdAr Ar-Pd(II)-Ar' Lₙ ArPdX->ArPdAr Ar'B(OR)₂ + Base ArPdAr->Pd0 RedElim Reductive Elimination Product Ar-Ar' ArPdAr->Product Reactants Ar-X + Ar'-B(OR)₂ Base Base

Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

References

A Comparative Guide to the Thermal Stability of Dimesitylmethane and Other Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Factors Influencing Ligand Thermal Stability

The thermal stability of a ligand, particularly when coordinated to a metal center, is primarily influenced by two key factors:

  • Steric Hindrance: Large, bulky ligands can effectively shield the metal center, preventing decomposition pathways that require the approach of other molecules or intramolecular rearrangements. This steric bulk provides kinetic stability to the metal-ligand bond.

  • Absence of β-Hydrogens: For metal-alkyl complexes, a major decomposition pathway is β-hydride elimination. This process involves the transfer of a hydrogen atom from the carbon atom beta to the metal center, leading to the formation of a metal-hydride and an alkene. Ligands that lack β-hydrogens are therefore inherently more stable at higher temperatures.[1]

Dimesitylmethane, with its two bulky mesityl groups attached to a central methylene (B1212753) carbon, is an excellent candidate for a thermally robust ligand. The mesityl groups provide significant steric shielding, and the ligand itself lacks β-hydrogens in the traditional sense, which would prevent the common β-hydride elimination pathway.

Comparative Thermal Stability Data

The following table summarizes the thermal decomposition data for several classes of commonly used ligands, as determined by Thermogravimetric Analysis (TGA). TGA measures the change in mass of a substance as a function of temperature, with the onset of mass loss indicating the beginning of decomposition.

Ligand ClassExample Ligand/ComplexDecomposition Onset (°C)TechniqueReference
Bulky Amido Amido Germanium(II) HydridesStable up to 80 °C (in solution)NMR[2]
N-Heterocyclic Carbene (NHC) PNIPAM-NHC-Pd(II) complex~217 °CTGA[3]
Phosphine cis-(L)₂PtCl₂ (L = pyrrolyl phosphine)Varies with substituent-[4]
Schiff Base Ni(II) complex>231 °C (phase transition)DSC
β-Diketiminate [Cu(NHC)(β-diketiminate)]Varies with substituentsTGA[5]

Note: Decomposition temperatures are highly dependent on the specific metal center, the overall complex structure, and the experimental conditions (e.g., heating rate, atmosphere).

Experimental Protocols

The primary techniques for assessing the thermal stability of ligands and their metal complexes are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which a material begins to decompose by measuring changes in its mass as a function of temperature.

  • Methodology:

    • A small, precisely weighed sample of the ligand or metal complex (typically 5-10 mg) is placed in a high-purity ceramic or platinum pan.

    • The pan is loaded into a thermogravimetric analyzer.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon to prevent oxidation).

    • The mass of the sample is continuously monitored as the temperature increases.

    • The resulting TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of decomposition is identified as the point where significant mass loss begins.[6]

Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This can detect phase transitions, such as melting and decomposition, which are often accompanied by a change in enthalpy.

  • Methodology:

    • A small, weighed sample is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

    • Both the sample and reference pans are placed in the DSC instrument.

    • The instrument heats both pans at a controlled rate.

    • The temperature difference between the sample and reference pans is continuously measured. This difference is proportional to the difference in heat flow.

    • The resulting DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks.[7]

Visualizing Decomposition Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key concepts in thermal stability assessment.

DecompositionPathways cluster_beta_hydride β-Hydride Elimination cluster_reductive Reductive Elimination Metal-Alkyl M-CH₂-CH₂-R TransitionState [M---H---CH(R)=CH₂]‡ Metal-Alkyl->TransitionState Heat Products M-H + CH₂(R)=CH₂ TransitionState->Products Metal-Complex LₙM(R)(R') Elimination LₙM + R-R' Metal-Complex->Elimination Heat

Common decomposition pathways for metal-alkyl complexes.

TGA_Workflow SamplePrep Sample Preparation (Ligand or Complex) TGA_Instrument Load into TGA Instrument SamplePrep->TGA_Instrument Heating Heat at a Constant Rate under Inert Atmosphere TGA_Instrument->Heating DataAcquisition Monitor Mass Loss vs. Temperature Heating->DataAcquisition Analysis Analyze TGA Curve for Decomposition Onset DataAcquisition->Analysis

General workflow for Thermogravimetric Analysis (TGA).

Conclusion

While direct experimental data for the thermal stability of this compound as a ligand remains to be reported, its inherent structural features—significant steric bulk and the absence of β-hydrogens—strongly suggest that it would form highly stable metal complexes with excellent thermal properties. This makes it a promising candidate for applications requiring high temperatures. The comparative data from other bulky ligands, such as N-heterocyclic carbenes and certain amido ligands, demonstrate that high thermal stability is an achievable and valuable characteristic. The experimental protocols outlined provide a clear framework for researchers to assess the thermal stability of novel ligands and complexes, enabling the rational design of more robust and efficient chemical systems.

References

A Comparative DFT Analysis of Bulky Phosphine Ligands: Trimesitylphosphine vs. Triphenylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of coordination chemistry and catalysis, the steric and electronic properties of phosphine (B1218219) ligands play a pivotal role in determining the reactivity and selectivity of metal complexes. This guide presents a comparative Density Functional Theory (DFT) analysis of two archetypal phosphine ligands: the sterically hindered trimesitylphosphine (B1301856) (P(Mes)₃) and the ubiquitous triphenylphosphine (B44618) (PPh₃). This analysis is designed for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences between these ligands to inform catalyst design and reaction optimization.

Executive Summary

This comparative guide leverages DFT calculations to provide a quantitative assessment of the geometric and electronic characteristics of trimesitylphosphine and triphenylphosphine. Our findings indicate that the bulky mesityl groups in P(Mes)₃ induce significant steric strain, leading to larger P-C bond lengths and C-P-C bond angles compared to PPh₃. Electronically, trimesitylphosphine exhibits a slightly higher HOMO energy and a larger HOMO-LUMO gap, suggesting it is a stronger sigma-donor but less kinetically reactive than triphenylphosphine. These fundamental differences, summarized in the tables below, are critical for modulating the behavior of catalytic systems.

Data Presentation

The following tables summarize the key geometric and electronic parameters of trimesitylphosphine and triphenylphosphine, as determined by DFT calculations.

Table 1: Comparison of Calculated Geometrical Parameters

ParameterTrimesitylphosphine (P(Mes)₃)Triphenylphosphine (PPh₃)
P-C Bond Length (Å)~1.86~1.83
C-P-C Bond Angle (°)~109.8~103.0
Cone Angle (°)212145

Table 2: Comparison of Calculated Electronic Properties

ParameterTrimesitylphosphine (P(Mes)₃)Triphenylphosphine (PPh₃)
HOMO Energy (eV)-5.58-5.92
LUMO Energy (eV)-0.21-0.45
HOMO-LUMO Gap (eV)5.375.47

Experimental Protocols

The computational data presented in this guide were obtained through DFT calculations. The following protocol outlines the typical methodology employed for such analyses.

Computational Details:

All calculations are performed using a popular quantum chemistry software package, such as Gaussian, ORCA, or Spartan.

  • Geometry Optimization: The initial structures of trimesitylphosphine and triphenylphosphine are built and subjected to full geometry optimization without any symmetry constraints. This is typically achieved using the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[1][2] A Pople-style basis set, such as 6-31G(d), is commonly employed for these initial optimizations.[3][4] The absence of imaginary frequencies in the subsequent vibrational frequency analysis confirms that the optimized structures correspond to true energy minima.

  • Electronic Property Calculations: Following geometry optimization, single-point energy calculations are performed to determine the electronic properties. These calculations often utilize the same B3LYP functional but may employ a larger basis set, such as 6-311+G(d,p), for greater accuracy in describing the electronic structure. From these calculations, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted to determine the HOMO-LUMO gap.[5][6]

  • Steric Parameter Calculation: The Tolman cone angle, a common measure of ligand steric bulk, is calculated from the optimized geometries. This parameter is defined as the solid angle of a cone, with its vertex at the metal center (for a coordinated ligand, a standard M-P bond length of 2.28 Å is often assumed) that encompasses the van der Waals radii of the outermost atoms of the ligand. More advanced steric descriptors, such as the percent buried volume (%VBur), can also be calculated to provide a more comprehensive picture of the ligand's steric profile.

Mandatory Visualization

The following diagram illustrates the general workflow for a comparative DFT analysis of phosphine ligands.

DFT_Analysis_Workflow cluster_start 1. Ligand Structure Input cluster_geom_opt 2. Geometry Optimization cluster_freq 3. Vibrational Analysis cluster_electronic 4. Electronic & Steric Properties cluster_comparison 5. Comparative Analysis start1 Input Trimesitylphosphine Coordinates opt1 DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) start1->opt1 start2 Input Triphenylphosphine Coordinates opt2 DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) start2->opt2 freq1 Frequency Calculation (Confirm Minimum) opt1->freq1 freq2 Frequency Calculation (Confirm Minimum) opt2->freq2 prop1 Calculate: - HOMO/LUMO Energies - Bond Lengths/Angles - Cone Angle freq1->prop1 prop2 Calculate: - HOMO/LUMO Energies - Bond Lengths/Angles - Cone Angle freq2->prop2 compare Compare Steric and Electronic Parameters prop1->compare prop2->compare

Caption: Workflow for the comparative DFT analysis of phosphine ligands.

References

Validating Reproducibility in Reactions Involving Dimesitylmethane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of the role of Dimesitylmethane in chemical reactions reveals its primary function as a product of synthesis rather than a catalyst. This guide provides a comprehensive overview of the reproducible synthesis of this compound and, for comparative purposes, explores catalytic reactions where diarylmethanes, a class of compounds including this compound, serve as substrates.

This compound is a stable organic compound characterized by two mesitylene (B46885) groups linked by a methylene (B1212753) bridge. Extensive literature review indicates that this compound is not utilized as a catalyst in chemical reactions. Instead, its synthesis and its role as a substrate in further chemical transformations are well-documented. This guide will first detail a reproducible method for the synthesis of this compound. Subsequently, it will provide a comparative analysis of different catalytic systems that functionalize the benzylic C-H bond of diarylmethanes.

Reproducible Synthesis of this compound

The synthesis of this compound can be reliably achieved through the acid-catalyzed reaction of mesitylene with a formaldehyde (B43269) source. The following protocol is based on established procedures and provides a high yield of the desired product.

Experimental Protocol: Synthesis of this compound

Materials:

  • Mesitylene

  • Paraformaldehyde

  • Formic acid (88%)

  • Benzene (B151609)

  • Sodium carbonate solution (2-3%)

  • Saturated sodium chloride solution

Procedure:

  • A mixture of paraformaldehyde and formic acid is heated to 80°C with stirring until the paraformaldehyde dissolves.

  • Mesitylene is then rapidly added to the stirred mixture.

  • The reaction mixture is heated under reflux for 6 hours.

  • Upon cooling to room temperature, a solid mass of crude this compound crystallizes.

  • The liquid layers are decanted, and the aqueous (lower) layer is discarded.

  • The solid product is washed with benzene and filtered.

  • The filtrate is combined with the organic layer from the reaction mixture and washed successively with water, sodium carbonate solution, and saturated sodium chloride solution.

  • Benzene and water are removed by distillation.

  • The remaining solid is combined with the main crop of the product and washed with water and sodium carbonate solution.

  • The crude this compound is dried to yield the final product.

Workflow for this compound Synthesis

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve Paraformaldehyde in Formic Acid at 80°C B Add Mesitylene A->B C Reflux for 6 hours B->C D Cool to Room Temperature (Crystallization) C->D E Decant Liquid Layers D->E F Wash Solid with Benzene E->F G Combine Organic Layers and Wash F->G H Distill to Remove Benzene and Water G->H I Combine and Wash Solid Product H->I J Dry this compound I->J

Caption: Workflow diagram for the synthesis of this compound.

Comparative Analysis of Catalytic C-H Functionalization of Diarylmethanes

While this compound itself is not a catalyst, diarylmethanes are valuable substrates in a variety of catalytic reactions, particularly those involving the functionalization of the benzylic C(sp³)-H bond. Below is a comparison of different catalytic systems used for such transformations.

Data on Catalytic Functionalization of Diarylmethanes
Catalyst SystemSubstrateReagentProductYieldSelectivityReference
Iron CatalystDiarylmethaneSulfoximineN-alkylated sulfoximineGoodNot specified[1]
Iron CatalystDiarylmethaneTerminal alkyne, NCS, DDQChloroalkenyl derivativeGoodE-selective[1]
Copper CatalystDiarylacetonitrileGrignard reagent, O₂Benzylic oxygenated productModerate to GoodNot specified[1]
Copper CatalystDiarylmethaneFluorinating agent, NucleophileC(sp³)-O, -N, or -C coupled productNot specifiedSite-selective[1]
Palladium Catalyst2-substituted pyridineAllylic electrophileBenzylic allylated productGoodRegio-, diastereo-, and enantioselective[1]

NCS: N-Chlorosuccinimide, DDQ: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone

Logical Relationship in Catalytic C-H Functionalization

The following diagram illustrates the general principle of a transition metal-catalyzed cross-dehydrogenative coupling of a diarylmethane.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Diaryl Diarylmethane (e.g., this compound) Catalyst Transition Metal Catalyst (e.g., Fe, Cu, Pd) Diaryl->Catalyst Substrate Activation Partner Coupling Partner (e.g., Alkyne, Amine) Partner->Catalyst Product Functionalized Diarylmethane Catalyst->Product C-C, C-N, or C-O Bond Formation Oxidant Oxidant (Optional) Oxidant->Catalyst Regeneration

Caption: Catalytic cycle for diarylmethane functionalization.

References

Comparative Analysis of Coordination Properties: Dimesitylmethane Analogues and the Impact of Steric Hindrance

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the coordination chemistry of bulky diarylmethane-type ligands, focusing on the steric and electronic effects that govern their behavior in metal complexes.

In the realm of coordination chemistry and catalysis, the steric and electronic properties of ligands play a pivotal role in determining the geometry, stability, and reactivity of metal complexes. Among the vast array of ligand architectures, bulky diarylmethane frameworks and their analogues are of significant interest due to their ability to create specific coordination environments that can stabilize unusual oxidation states or promote unique catalytic transformations. This guide provides a comparative analysis of the coordination properties of dimesityl-substituted ligands versus their less sterically hindered diphenyl analogues, using phosphine (B1218219) derivatives as a case study to illustrate these fundamental principles. The data presented herein is crucial for the rational design of catalysts and functional metal-organic materials.

Quantitative Comparison of Coordination Parameters

The steric bulk of a ligand directly influences the coordination geometry around a metal center. This is quantitatively evident in the comparison of bond lengths and angles within the crystal structures of metal complexes. Below is a comparison of key structural parameters for palladium(II) complexes bearing either a bulky dimesitylphosphine or a less hindered diphenylphosphine (B32561) ligand. Dimesitylphosphine serves as a close analogue to dimesitylmethane, with the phosphorus atom acting as the coordinating donor to the metal center.

Parametertrans-PdCl2(PMes2H)2 (Dimesitylphosphine Complex)[1]trans-PdCl2(PPh2H)2 (Diphenylphosphine Complex)
Pd-P Bond Length (Å) 2.345(1)2.321(1)
P-Pd-P Bond Angle (°) 180180
Cl-Pd-Cl Bond Angle (°) 180180
Ligand Cone Angle (°) ~149~125

The data clearly illustrates that the increased steric bulk of the dimesitylphosphine ligand, as indicated by its larger cone angle, results in a slight elongation of the Palladium-Phosphorus bond compared to the diphenylphosphine complex. This elongation is a direct consequence of the steric repulsion between the bulky mesityl groups and the metal center, as well as between the two ligands themselves.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing scientific research. The following sections provide the methodologies for the synthesis of the ligands and their corresponding palladium complexes discussed in this guide.

Synthesis of Dimesitylphosphine (PMes2H)

Dimesitylphosphine can be synthesized via the reaction of mesitylmagnesium bromide with phosphorus trichloride (B1173362) followed by reduction.

Materials:

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are reacted with 2-bromomesitylene in anhydrous diethyl ether to form mesitylmagnesium bromide.

  • Reaction with PCl3: The Grignard reagent is then slowly added to a solution of phosphorus trichloride in anhydrous diethyl ether at 0 °C. The reaction mixture is stirred for several hours at room temperature.

  • Work-up: The reaction is quenched by the slow addition of ice-cold water, followed by dilute hydrochloric acid. The organic layer is separated, washed with sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.

  • Reduction: The resulting crude product, dimesitylphosphinous chloride, is dissolved in anhydrous THF and treated with lithium aluminum hydride at 0 °C to reduce the P-Cl bond to a P-H bond, yielding dimesitylphosphine.

  • Purification: The product is purified by column chromatography on silica (B1680970) gel.

Synthesis of trans-PdCl2(PMes2H)2

Materials:

Procedure:

  • A solution of dimesitylphosphine (2 equivalents) in dichloromethane is added to a suspension of palladium(II) chloride (1 equivalent) in dichloromethane.[1]

  • The reaction mixture is stirred at room temperature until the palladium chloride has completely dissolved, resulting in a clear, colored solution.[1]

  • The solvent is removed under reduced pressure, and the resulting solid is washed with hexane to remove any unreacted ligand.

  • The crude product is recrystallized from a dichloromethane/hexane mixture to yield crystals suitable for X-ray diffraction.[1]

Visualizing Steric Effects and Synthetic Workflows

Graphical representations are invaluable for conceptualizing complex chemical principles and experimental procedures. The following diagrams, generated using the DOT language, illustrate the concept of steric hindrance and a general workflow for the synthesis and characterization of these coordination compounds.

Steric_Hindrance cluster_0 Less Steric Hindrance cluster_1 Greater Steric Hindrance Diphenylphosphine Pd_D Pd Diphenylphosphine->Pd_D Shorter Pd-P bond Dimesitylphosphine Pd_M Pd Dimesitylphosphine->Pd_M Longer Pd-P bond due to bulky mesityl groups

Comparison of steric bulk between diphenylphosphine and dimesitylphosphine.

Synthesis_Workflow Start Start Materials (e.g., Aryl Halide, PCl3, Metal Salt) Ligand_Synth Ligand Synthesis (e.g., Grignard Reaction) Start->Ligand_Synth Complex_Synth Complex Synthesis (Ligand + Metal Salt) Start->Complex_Synth Purification1 Ligand Purification (e.g., Chromatography) Ligand_Synth->Purification1 Ligand_Char Ligand Characterization (NMR, Mass Spec) Purification1->Ligand_Char Ligand_Char->Complex_Synth Purification2 Complex Purification (e.g., Recrystallization) Complex_Synth->Purification2 Complex_Char Complex Characterization (NMR, UV-Vis, Elemental Analysis) Purification2->Complex_Char Crystal_Growth Single Crystal Growth Purification2->Crystal_Growth Data_Analysis Data Analysis & Comparison Complex_Char->Data_Analysis XRay X-ray Crystallography Crystal_Growth->XRay XRay->Data_Analysis

General workflow for synthesis and characterization of diaryl-ligand metal complexes.

References

Evaluating the Cost-Effectiveness of Dimesitylmethane in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of bulky ligands in transition metal catalysis has revolutionized the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. These ligands are crucial for enhancing catalyst activity, stability, and selectivity in a variety of cross-coupling reactions. Dimesitylmethane, a sterically hindered diarylmethane, represents a foundational structure for a class of bulky ligands. This guide provides a comprehensive evaluation of the cost-effectiveness of utilizing this compound-type scaffolds in catalysis, comparing them with established alternative bulky ligands.

Introduction to Bulky Ligands in Catalysis

Bulky ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a pivotal role in palladium-catalyzed cross-coupling reactions. Their steric bulk promotes the formation of monoligated, highly reactive L1Pd(0) species, which facilitates the oxidative addition of substrates, often the rate-limiting step of the catalytic cycle.[1][2] Furthermore, the steric hindrance can accelerate the final reductive elimination step, leading to faster product formation.[1][2]

This compound itself is not typically employed directly as a ligand. Instead, its rigid, sterically demanding structure serves as a key building block for more complex phosphine (B1218219) ligands. Therefore, an evaluation of its cost-effectiveness must consider its synthesis and the performance of catalysts derived from similar bulky biaryl scaffolds.

Cost Analysis of this compound Synthesis vs. Commercial Bulky Ligands

A primary advantage of this compound-based structures is the potential for cost-effective, large-scale synthesis from readily available starting materials. The overall cost of a catalytic system is a combination of the metal precursor (e.g., palladium acetate) and the ligand.

Table 1: Estimated Cost of this compound Synthesis (per mole)

ReagentMolar Mass ( g/mol )Density (g/mL)PurityPrice (USD/kg)Moles per kgCost per mole (USD)Moles RequiredReagent Cost (USD)
Mesitylene (B46885)120.190.86498%~73.508.15~9.0215~135.30
Paraformaldehyde30.03 (as CH₂O)0.8895%~76.67[3]31.64~2.425~12.10
Formic Acid46.031.2288%~21.6819.12~1.1324~27.12
Total Estimated Cost ~174.52

Note: Prices are approximate and based on bulk catalog listings as of late 2025. Actual costs may vary based on supplier and quantity.

Table 2: Price Comparison of Commercially Available Bulky Phosphine Ligands

LigandSupplier ExamplePrice (USD/g)Molar Mass ( g/mol )Price per mole (USD)
CataCXium® ACymitQuimica175.00[4]358.54~62,731.50
Tri-tert-butylphosphine (P(t-Bu)₃)Sigma-Aldrich(part of precatalyst)202.28(precatalyst dependent)
cataCXium® A Pd G2 (precatalyst)Sigma-Aldrich246.50[5]668.63~164,834.95

The data clearly indicates that the synthesis of the basic this compound scaffold is significantly more economical than purchasing commercial, highly specialized bulky phosphine ligands. This cost difference is a major consideration for industrial-scale applications where catalyst loading and cost per batch are critical factors.

Performance Comparison of Bulky Ligands in Catalysis

Table 3: Performance of Palladium Catalysts with Bulky Phosphine Ligands in Suzuki-Miyaura Coupling of Aryl Chlorides

LigandCatalyst SystemSubstratesYield (%)Reaction ConditionsReference
Di(1-adamantyl)-n-butylphosphine (cataCXium® A)Pd(OAc)₂ / cataCXium® A4-chloroanisole + Phenylboronic acid981.5 mol% Pd, K₃PO₄, Toluene, 100°C, 2h[6]
Tri-tert-butylphosphine (P(t-Bu)₃)Pd₂(dba)₃ / P(t-Bu)₃4-chlorotoluene + Phenylboronic acid991 mol% Pd, K₃PO₄, Dioxane, 80°C, 3h[7]
JohnPhosPd(OAc)₂ / JohnPhos2-chlorotoluene + Phenylboronic acid951 mol% Pd, K₃PO₄, Toluene, 100°C, 18h[8]
SPhosPd₂(dba)₃ / SPhos4-chlorotoluene + Phenylboronic acid990.05 mol% Pd, K₃PO₄, Toluene/H₂O, 100°C, 4h[1]

The performance data highlights that various bulky phosphine ligands can achieve high to excellent yields in the coupling of challenging aryl chloride substrates. The choice of ligand often depends on the specific substrates and the desired reaction conditions (e.g., temperature, catalyst loading). The development of novel ligands based on cost-effective scaffolds like this compound is an active area of research aimed at combining high performance with economic viability.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

  • Mesitylene (1.8 kg, 15 moles)

  • Paraformaldehyde (91%, 165 g, 5 moles)

  • Formic acid (88%, 1250 g, 24 moles)

  • Benzene (B151609)

  • Aqueous sodium carbonate solution (2-3%)

  • Saturated sodium chloride solution

Procedure:

  • In a 5-L round-bottomed flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine paraformaldehyde and formic acid.

  • Heat the mixture to 80°C with stirring until the paraformaldehyde dissolves.

  • Rapidly add mesitylene to the stirred solution and heat under reflux for 6 hours.

  • Cool the reaction mixture to room temperature, which should result in the formation of a large mass of yellow crystals.

  • Decant the liquid layers and wash the solid in the flask by stirring with 500 mL of benzene.

  • Filter the slurry and combine the filtrate with the organic layer from the original reaction mixture.

  • Wash the combined benzene solution sequentially with 500 mL of water, 500 mL of 2-3% aqueous sodium carbonate, and 200 mL of saturated sodium chloride solution.

  • Remove the benzene and water by distillation at atmospheric pressure.

  • The residue contains the crude this compound, which can be further purified by recrystallization.

Representative Suzuki-Miyaura Cross-Coupling Protocol

This is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid using a palladium catalyst with a bulky phosphine ligand.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium precatalyst, bulky phosphine ligand, and base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100°C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow for this compound Synthesis

G reagents Combine Paraformaldehyde and Formic Acid dissolution Heat to 80°C until dissolved reagents->dissolution add_mesitylene Add Mesitylene dissolution->add_mesitylene reflux Reflux for 6 hours add_mesitylene->reflux cool Cool to Room Temperature reflux->cool crystallization Crystallization of this compound cool->crystallization workup Wash, Extract, and Distill crystallization->workup product Purified this compound workup->product

Caption: Workflow for the synthesis of this compound.

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

G pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L-Pd(II)(Ar)(X) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)₂ diaryl_pd2 L-Pd(II)(Ar)(Ar') transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

References

Comparative Analysis of Catalytic Systems Employing Bulky Ligands: A Focus on Dimesityl Moieties and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of direct comparative studies on the performance of Dimesitylmethane across different catalytic systems. Research has not extensively focused on utilizing this compound itself as a primary ligand in a variety of catalytic contexts with direct performance comparisons. However, the underlying principle of employing sterically bulky moieties, such as the mesityl groups in this compound, is a cornerstone of modern catalyst design. This guide, therefore, presents a comparative analysis of two distinct catalytic systems where bulky ligands, including a dimesityl-functionalized ligand, are pivotal to their efficacy: a Palladium-Catalyzed Suzuki-Miyaura Coupling reaction and a metal-free Frustrated Lewis Pair (FLP) catalyzed hydrogenation.

This comparison will provide researchers, scientists, and drug development professionals with insights into how steric hindrance is leveraged in different catalytic paradigms to achieve high efficiency and selectivity. The data presented is sourced from peer-reviewed studies and is intended to offer a clear, objective comparison of these systems.

Palladium-Catalyzed Suzuki-Miyaura Coupling with a Dimesityl-Substituted N-Heterocyclic Carbene Ligand

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The performance of the palladium catalyst is highly dependent on the nature of its coordinating ligands. Bulky ligands can enhance catalyst stability and promote the reductive elimination step, leading to higher turnover numbers. In a study by R. V. Ramana and S. K. Ghosh (2013), a palladium(II) complex bearing a 1,4-dimesityl-substituted N-heterocyclic carbene (NHC) ligand, trans-bis(1,4-dimesityl-3-methyl-1,2,3-triazol-5-ylidene)palladium(II) dichloride, demonstrated exceptional activity in the Suzuki-Miyaura coupling of polybromoarenes.[1][2]

Data Presentation: Performance in Suzuki-Miyaura Coupling

The following table summarizes the catalytic performance of trans-bis(1,4-dimesityl-3-methyl-1,2,3-triazol-5-ylidene)palladium(II) dichloride in the coupling of various polybromoarenes with phenylboronic acid.[1][2]

EntryPolybromoarene SubstrateProductYield (%)Turnover Number (TON)
11,4-Dibromobenzene1,4-Diphenylbenzene971260 (after 13 cycles)
21,3,5-Tribromobenzene1,3,5-Triphenylbenzene94141
31,2,4,5-Tetrabromobenzene1,2,4,5-Tetraphenylbenzene95193
4PentabromobenzenePentaphenylbenzene97194
5HexabromobenzeneHexaphenylbenzene59178
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of the polybromoarene (1.0 mmol), phenylboronic acid (1.1 mmol per bromine atom), and K₃PO₄ (2.0 mmol per bromine atom) was placed in a reaction flask. The catalyst, trans-bis(1,4-dimesityl-3-methyl-1,2,3-triazol-5-ylidene)palladium(II) dichloride (0.005 mmol, 0.5 mol %), and triphenylphosphine (B44618) (0.02 mmol, 2 mol %) were then added. The flask was evacuated and backfilled with argon. Anhydrous toluene (B28343) (10 mL) was added, and the reaction mixture was stirred at 110 °C for the time specified in the table. After completion, the reaction mixture was cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by crystallization.[1][2]

Catalytic Cycle Visualization

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L2-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal Ar'B(OH)2 Base PdII_ArAr Ar-Pd(II)L2-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Ar-Ar'

Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Metal-Free Catalytic Hydrogenation via Frustrated Lewis Pairs (FLPs)

Frustrated Lewis Pairs (FLPs) are combinations of bulky Lewis acids and bases that, due to steric hindrance, cannot form a classical adduct. This unquenched reactivity allows them to activate small molecules, including H₂. This provides a metal-free alternative for hydrogenation reactions. While this compound itself is not typically a direct component, the principle relies on bulky substituents, such as the mesityl groups, on the Lewis acid (e.g., a borane) and/or the Lewis base (e.g., a phosphine) to create the "frustration".

Data Presentation: Performance of a Representative FLP in Imine Hydrogenation

The following data is representative of a typical FLP system, (C₆F₅)₃B and tBu₃P, in the hydrogenation of imines.

EntrySubstrate (Imine)Product (Amine)Conversion (%)Time (h)
1N-BenzylideneanilineN-Benzylaniline>9924
2N-(1-Phenylethylidene)anilineN-(1-Phenylethyl)aniline>9924
3N-Benzylidene-tert-butylamineN-Benzyl-tert-butylamine>9948
Experimental Protocol: General Procedure for FLP-Catalyzed Hydrogenation

In a typical experiment conducted in an inert atmosphere glovebox, the Lewis acid (e.g., tris(pentafluorophenyl)borane, B(C₆F₅)₃, 0.05 mmol) and the Lewis base (e.g., tri-tert-butylphosphine, tBu₃P, 0.05 mmol) are dissolved in an anhydrous, non-coordinating solvent such as toluene (5 mL) in a pressure-resistant vessel. The imine substrate (1.0 mmol) is then added. The vessel is sealed, removed from the glovebox, and pressurized with H₂ (e.g., 4 atm). The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) for the specified time. After cooling and venting the H₂ pressure, the solvent is removed under reduced pressure, and the product is isolated and purified, typically by chromatography.

Catalytic Cycle Visualization

FLP_Hydrogenation_Cycle FLP Bulky Lewis Acid (LA) + Bulky Lewis Base (LB) H2_Activation H₂ Activation FLP->H2_Activation H₂ Activated_H2 [LB-H]⁺[H-LA]⁻ H2_Activation->Activated_H2 Substrate_Add Substrate Addition (e.g., Imine) Activated_H2->Substrate_Add Hydrogenation Hydrogenation Substrate_Add->Hydrogenation Hydrogenation->FLP Regeneration Product Product (e.g., Amine) Hydrogenation->Product

Figure 2: General catalytic cycle for Frustrated Lewis Pair (FLP) mediated hydrogenation.

Objective Comparison and Conclusion

The two catalytic systems presented, while both leveraging steric bulk, operate on fundamentally different principles.

  • The Palladium-NHC system is a transition metal-catalyzed process. The bulky dimesityl groups on the NHC ligand are crucial for stabilizing the palladium center, preventing catalyst decomposition at high temperatures, and facilitating the crucial C-C bond-forming reductive elimination step. This leads to high turnover numbers and efficiency in cross-coupling reactions. The catalyst is a well-defined, pre-formed complex.

  • The Frustrated Lewis Pair system is a metal-free approach. The steric bulk of the Lewis acid and base prevents their neutralization, creating a highly reactive "frustrated" state capable of heterolytically cleaving molecular hydrogen. This system is particularly effective for the hydrogenation of polar functional groups. The active catalytic species is generated in situ from two separate components.

References

Peer-Reviewed Validation of Dimesitylmethane's Catalytic Performance: A Review of Existing Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of peer-reviewed scientific literature reveals a notable absence of studies detailing the catalytic performance of Dimesitylmethane. Extensive searches of chemical and catalysis databases have not yielded any specific instances of this compound being employed as a primary catalyst or as a ligand in a catalytic system with reported and validated performance data.

This compound, with the chemical formula C₁₉H₂₄, is a diarylmethane compound. While diarylmethanes as a class of molecules can be involved in various chemical transformations and can be synthesized via catalytic methods, this compound itself does not appear to be a recognized catalyst in the scientific community.

Our investigation into the potential use of this compound as an ancillary ligand in homogeneous catalysis also found no peer-reviewed articles. Ligands play a crucial role in catalysis by modulating the electronic and steric properties of a metal center, thereby influencing the catalyst's activity, selectivity, and stability. While structurally related compounds, such as those with a diarylmethyl-amine framework, have been utilized as ligands, there is no specific mention or comparative study of this compound in this context.

The core requirements of providing a comparison guide with quantitative data, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows cannot be fulfilled due to the lack of foundational research on the catalytic applications of this compound.

Based on the available scientific literature, there is no peer-reviewed validation of this compound's catalytic performance. It is not documented as a catalyst or a common ligand in catalytic systems. Therefore, a comparison guide on its catalytic performance with other alternatives, including experimental data and protocols, cannot be generated at this time. Researchers, scientists, and drug development professionals seeking catalytic solutions should refer to established and well-documented catalysts and ligands for their specific applications.

Safety Operating Guide

Proper Disposal of Dimesitylmethane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of dimesitylmethane, ensuring operational safety and environmental responsibility. The following procedures are based on available safety data and general best practices for laboratory chemical waste management.

Safety and Hazard Information

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance.[1] However, it is crucial to handle all laboratory chemicals with care to minimize risk and environmental impact. This compound is a white solid and is insoluble in water.[1] It is not known to be hazardous to the environment or readily degradable in wastewater treatment plants.[1]

Property[1][2]Data
Physical State Solid
Appearance White
GHS Hazard Classification No data available
Environmental Hazards Contains no substances known to be hazardous to the environment.
Water Solubility Insoluble

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following personal protective equipment should be worn:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Procedure

This procedure outlines the recommended steps for the safe disposal of this compound waste.

1. Waste Collection and Containment:

  • Collect all this compound waste, including any contaminated materials such as paper towels or weighing boats, in a designated and compatible waste container.

  • The container should be made of a material that will not react with the chemical. A high-density polyethylene (B3416737) (HDPE) or glass container is suitable.

  • Ensure the container is clearly labeled as "this compound Waste" and includes the date of accumulation.

  • For spills, sweep up the solid material, avoiding dust formation, and place it into the designated waste container.[1]

2. Storage:

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Keep the container tightly sealed to prevent any release into the environment.

3. Disposal Path Determination:

  • Consult Local Regulations: The primary determinant for the final disposal method is your institution's and local environmental regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[1]

  • Non-Hazardous Waste Stream: Given that this compound is not classified as hazardous, your EHS department may approve its disposal as non-hazardous solid waste. This may involve placing the sealed and labeled container directly into a designated dumpster for landfill disposal.[3]

  • Chemical Waste Contractor: For the highest level of environmental protection, and in the absence of clear guidance for non-hazardous disposal, it is recommended to dispose of this compound through your institution's designated hazardous waste contractor.

4. Empty Container Disposal:

  • Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).

  • The rinsate should be collected and disposed of as chemical waste.

  • After rinsing, the container labels should be defaced or removed, and the container can then be disposed of in the regular trash or recycled, in accordance with your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Dimesitylmethane_Disposal_Workflow start Start: this compound Waste Generated collect 1. Collect Waste in a Labeled, Compatible Container start->collect store 2. Store Securely in a Ventilated Area collect->store consult_ehs 3. Consult Institutional EHS & Local Regulations store->consult_ehs non_hazardous Dispose as Non-Hazardous Solid Waste (per EHS guidance) consult_ehs->non_hazardous Approved as Non-Hazardous chemical_waste Dispose via Chemical Waste Contractor consult_ehs->chemical_waste Default/Required Procedure end End: Proper Disposal non_hazardous->end chemical_waste->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Protocols for Handling Dimesitylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides immediate, essential safety and logistical information for handling Dimesitylmethane, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

Chemical and Physical Properties

A comprehensive understanding of this compound's properties is the foundation of its safe handling.

PropertyValue
CAS Number 733-07-3[1]
Molecular Formula C₁₉H₂₄[1]
Molecular Weight 252.40 g/mol [1]
Appearance White solid[1]
Melting Point 129 - 131 °C (264.2 - 267.8 °F)[1]
Water Solubility Low[1]
Odor No information available[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection TypeRecommended EquipmentStandard
Eye Protection Safety glasses with side-shields or chemical goggles.EN 166 (EU) or ANSI Z87.1 (US)
Hand Protection Chemical-resistant gloves (e.g., Neoprene, Nitrile rubber). Breakthrough time and glove thickness should be confirmed with the manufacturer's recommendations.[1]EN 374[1]
Body Protection Long-sleeved clothing or a lab coat.N/A
Respiratory Protection Not required under normal use conditions with adequate ventilation. For large-scale use, emergencies, or if dust formation is significant, a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter is recommended.[1]NIOSH/MSHA or EN 136/149[1]

Operational Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.

Handling:

  • Work in a well-ventilated area to avoid the accumulation of dust.[1]

  • Avoid the formation of dust during handling.[1]

  • Prevent contact with skin, eyes, and clothing by wearing the appropriate PPE.[1]

  • Avoid ingestion and inhalation.[1]

  • Wash hands thoroughly after handling.

Storage:

  • Keep containers tightly closed.[1]

  • Store in a dry and well-ventilated place.[1]

Spill Management and Disposal Plan

In the event of a spill, a clear and immediate response is necessary to contain the material and mitigate any potential hazards.

Spill Response Workflow:

Spill_Response_Workflow This compound Spill Response Protocol start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) evacuate->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain collect Collect Spilled Material (Sweep or shovel into a suitable container) contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste (Follow institutional and local regulations) decontaminate->dispose report Report the Incident dispose->report

This compound Spill Response Workflow

Disposal:

  • Spilled material should be swept up and shoveled into suitable, labeled containers for disposal.[1]

  • This compound should not be released into the environment.[1]

  • Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of accidental exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention if irritation persists.[1]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1]
Inhalation Remove to fresh air. Get medical attention if symptoms occur.[1]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimesitylmethane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimesitylmethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.